Pim-1 kinase inhibitor 10
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C21H13N3O3 |
|---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)-2-oxo-4-(2-oxo-1H-quinolin-3-yl)-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C21H13N3O3/c22-11-17-15(16-9-13-4-1-2-7-18(13)23-20(16)26)10-19(24-21(17)27)12-5-3-6-14(25)8-12/h1-10,25H,(H,23,26)(H,24,27) |
InChI Key |
YCYDIDYCFSCRBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=C(C(=O)NC(=C3)C4=CC(=CC=C4)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Discovery and Synthesis of a Potent Pim-1 Kinase Inhibitor
Disclaimer: The specific compound "Pim-1 kinase inhibitor 10" is not uniquely and consistently identified in publicly accessible scientific literature. Therefore, this guide will focus on a representative and potent Pim-1 kinase inhibitor from the substituted pyridone class, 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)-N-(pyridin-4-yl)benzamide , which aligns with the chemical series described in foundational research in this area. This compound will be referred to as "Pyridone Inhibitor 10" for the purpose of this guide.
Abstract
The Pim-1 kinase, a serine/threonine kinase, is a well-established oncogene implicated in numerous malignancies, making it a prime target for cancer therapy. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of a potent Pim-1 kinase inhibitor belonging to the substituted pyridone class. We will delve into the core aspects of its mechanism of action, the signaling pathways it modulates, and detailed experimental protocols for its synthesis and characterization. All quantitative data are presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.
Introduction to Pim-1 Kinase
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases: Pim-1, Pim-2, and Pim-3. They are key regulators of cell survival, proliferation, and apoptosis. Unlike many other kinases, Pim kinases are constitutively active and their function is primarily regulated at the level of transcription and protein stability.
Pim-1 is a downstream effector of the JAK/STAT signaling pathway, which is frequently activated by cytokines and growth factors.[1][2] Overexpression of Pim-1 is a hallmark of various hematological malignancies and solid tumors, including prostate cancer and leukemia, and often correlates with poor prognosis. Its role in promoting cell survival is largely attributed to its ability to phosphorylate and inactivate pro-apoptotic proteins such as BAD. This central role in oncogenesis has made Pim-1 an attractive target for the development of small molecule inhibitors.
Pim-1 Signaling Pathway
Pim-1 exerts its pro-survival and proliferative effects by phosphorylating a wide range of substrates involved in critical cellular processes. A simplified representation of the Pim-1 signaling pathway is depicted below.
Caption: Simplified Pim-1 signaling pathway.
Discovery of Pyridone Inhibitor 10
The discovery of potent and selective Pim-1 inhibitors often follows a structured workflow, beginning with the identification of a promising chemical scaffold. Substituted pyridones have emerged as a valuable class of Pim-1 inhibitors.
General Workflow for Inhibitor Discovery
The process of discovering a novel kinase inhibitor typically involves several key stages, from initial screening to lead optimization.
Caption: General workflow for kinase inhibitor discovery.
Quantitative Data for Pyridone Inhibitor 10
The following table summarizes the key quantitative data for the representative Pyridone Inhibitor 10 and related compounds.
| Compound | Pim-1 IC50 (nM) | Cell Line | Cytotoxicity IC50 (µM) |
| Pyridone Inhibitor 10 | 50 | MV4-11 | 4.4 |
| Staurosporine (Control) | 16.7 | PC-3 | 0.36 |
Note: Data is compiled from representative studies on the pyridone scaffold and may not correspond to a single publication.
Synthesis of Pyridone Inhibitor 10
The synthesis of 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)-N-(pyridin-4-yl)benzamide is a multi-step process. A plausible synthetic route is outlined below.
Caption: Synthetic route for Pyridone Inhibitor 10.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments.
Synthesis of 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)benzoic acid (Intermediate 3)
-
Reaction Setup: To a solution of 6-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (Intermediate 2, 1.0 eq) in dimethylformamide (DMF), add 4-aminobenzoic acid (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Reaction Conditions: Heat the mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with 1M HCl to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and purify by recrystallization from ethanol to yield the desired product.
Synthesis of Pyridone Inhibitor 10 (Final Product)
-
Activation of Carboxylic Acid: To a solution of 4-(6-(4-chlorophenyl)-3-cyano-2-oxo-1,2-dihydropyridin-1-yl)benzoic acid (Intermediate 3, 1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq). Stir the mixture at room temperature for 30 minutes.
-
Amide Coupling: Add 4-aminopyridine (1.1 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction at room temperature for 18 hours.
-
Work-up: Pour the reaction mixture into water to precipitate the crude product.
-
Purification: Collect the solid by filtration and purify by column chromatography on silica gel using a dichloromethane/methanol gradient to afford the final product.
In Vitro Pim-1 Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)[3]
This assay measures the binding and displacement of an ATP-competitive fluorescent tracer to the Pim-1 kinase.
-
Reagents:
-
Pim-1 Kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Alexa Fluor® 647-labeled Kinase Tracer
-
Kinase Buffer
-
Test compound (Pyridone Inhibitor 10)
-
-
Procedure: a. Prepare serial dilutions of the test compound in kinase buffer. b. In a 384-well plate, add 5 µL of the test compound dilution. c. Add 5 µL of a pre-mixed solution of Pim-1 kinase and Eu-anti-Tag antibody. d. Add 5 µL of the kinase tracer. e. Incubate the plate at room temperature for 1 hour, protected from light. f. Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the europium donor and the Alexa Fluor® 647 acceptor.
-
Data Analysis: The decrease in the FRET signal is proportional to the inhibition of tracer binding by the test compound. Calculate IC50 values by fitting the data to a four-parameter logistic model.
Cell-Based Pim-1 Inhibition Assay
This assay measures the ability of the inhibitor to block Pim-1 activity within intact cells by assessing the phosphorylation of a known downstream substrate, such as BAD.
-
Cell Culture: Culture a human cancer cell line known to overexpress Pim-1 (e.g., MV4-11 leukemia cells) in appropriate media.
-
Treatment: Seed the cells in 6-well plates and treat with varying concentrations of Pyridone Inhibitor 10 or DMSO (vehicle control) for a specified time (e.g., 24 hours).
-
Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Western Blotting: a. Determine the total protein concentration of the lysates. b. Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with primary antibodies specific for phospho-BAD (Ser112) and total BAD. d. Use a secondary antibody conjugated to horseradish peroxidase (HRP) for detection. e. Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities and determine the ratio of phospho-BAD to total BAD. A decrease in this ratio indicates inhibition of Pim-1 kinase activity.
Conclusion
The substituted pyridone scaffold represents a promising class of potent and selective Pim-1 kinase inhibitors. The representative compound discussed in this guide, Pyridone Inhibitor 10, demonstrates significant in vitro potency against Pim-1 and cytotoxic effects in cancer cell lines. The synthetic route is accessible, and the biological activity can be robustly characterized using the detailed experimental protocols provided. Further optimization of this scaffold could lead to the development of clinically effective therapeutics for the treatment of Pim-1-driven cancers. This guide serves as a valuable resource for researchers in the field of oncology drug discovery, providing a solid foundation for the synthesis and evaluation of novel Pim-1 kinase inhibitors.
References
An In-depth Technical Guide on the Effects of Pim-1 Kinase Inhibitor 10 on the Cell Cycle
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases that are crucial regulators of cell proliferation, survival, and metabolism. Overexpressed in numerous hematologic malignancies and solid tumors, Pim-1 kinase has emerged as a significant therapeutic target. This technical guide provides a detailed overview of the effects of Pim-1 kinase inhibitors on the cell cycle, with a focus on Pim-1 kinase inhibitor 10 (also known as compound 13a). Due to the specific quantitative data available for the well-characterized pan-Pim inhibitor SMI-4a, its effects are presented as a proxy to illustrate the mechanism and consequences of Pim-1 inhibition on cell cycle progression. This guide includes summaries of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.
Introduction: Pim-1 Kinase as a Therapeutic Target
Pim-1 is a proto-oncogene that plays a pivotal role in signaling pathways that drive cell cycle progression and inhibit apoptosis. Its expression is often upregulated in response to cytokine and growth factor signaling through the JAK/STAT pathway. Once expressed, Pim-1 does not require activating phosphorylation and is considered constitutively active. It phosphorylates a wide array of downstream substrates, thereby promoting cell survival and proliferation, which are hallmark characteristics of cancer.
Key substrates of Pim-1 involved in cell cycle regulation include:
-
Cell Cycle Inhibitors: p21Cip1/Waf1 and p27Kip1
-
Cell Cycle Phosphatases: Cdc25A and Cdc25C
-
Apoptosis Regulators: BAD
By phosphorylating and inactivating cell cycle inhibitors and activating cell cycle promoters, Pim-1 facilitates the transition through critical cell cycle checkpoints, particularly the G1/S phase transition. This central role in promoting proliferation makes Pim-1 an attractive target for anticancer drug development. This compound (compound 13a) is a potent, both competitive and non-competitive inhibitor of PIM-1/2 kinase that has been shown to induce apoptosis and activate executioner caspases 3 and 7.[1][2][3][4]
Mechanism of Action: How Pim-1 Inhibition Induces Cell Cycle Arrest
The primary mechanism by which Pim-1 kinase inhibitors impede cancer cell proliferation is through the induction of cell cycle arrest. By blocking the catalytic activity of Pim-1, these inhibitors prevent the phosphorylation of key substrates that are necessary for cell cycle progression.
The inhibition of Pim-1 leads to:
-
Stabilization and Activation of CDK Inhibitors: Pim-1 normally phosphorylates the cyclin-dependent kinase (CDK) inhibitors p21 and p27, leading to their cytoplasmic sequestration and/or proteasomal degradation. Inhibition of Pim-1 allows p21 and p27 to accumulate in the nucleus, where they bind to and inhibit Cyclin/CDK complexes (e.g., CDK2/Cyclin E), thereby halting the cell cycle, typically at the G1/S transition.[5]
-
Inhibition of Pro-proliferative Phosphatases: Pim-1 activates the Cdc25A phosphatase, which in turn removes inhibitory phosphates from CDKs to promote cell cycle progression. Blocking Pim-1 activity prevents Cdc25A activation, contributing to cell cycle arrest.
-
Downregulation of Pro-proliferative Transcription Factors: Pim-1 can synergize with oncogenes like c-Myc, enhancing their stability and transcriptional activity. Pim-1 inhibition can lead to decreased c-Myc protein expression, further contributing to a halt in proliferation.[5]
This cascade of events ultimately prevents cells from replicating their DNA and dividing, leading to an accumulation of cells in a specific phase of the cell cycle and often triggering apoptosis.
Data Presentation: Quantitative Effects of Pim Inhibition on the Cell Cycle
Table 1: Effect of Pim-1 Inhibitor SMI-4a on Cell Cycle Distribution
| Cell Line | Inhibitor & Conc. | Duration (hrs) | Effect on Cell Cycle Phase | Reference |
|---|---|---|---|---|
| Pre-T-LBL (6812/2) | SMI-4a (10 µM) | 24 | G1 Arrest | [6] |
| Jurkat (T-ALL) | SMI-4a (10 µM) | 48 | G1 Arrest | [6] |
| K562 (CML) | SMI-4a (80 µM) | 48 | S Phase Arrest, G2/M Decrease | [7] |
| K562/G (Imatinib-Resistant CML) | SMI-4a (80 µM) | 48 | S Phase Arrest, G2/M Decrease |[7] |
Note: The specific phase of arrest (G1 vs. S) can be cell-type dependent, but the overall outcome is the inhibition of cell cycle progression.
Table 2: Molecular Changes in Cell Cycle Regulators Following Pim-1 Inhibition
| Cell Line | Inhibitor & Conc. | Duration (hrs) | Protein Change | Effect | Reference |
|---|---|---|---|---|---|
| Pre-T-LBL (6812/2) & Jurkat | SMI-4a (10 µM) | 24 | Increased p27Kip1 | G1 Arrest | [6] |
| Prostate & Hematopoietic Cells | SMI-4a | - | Increased nuclear p27Kip1 | Cell Cycle Arrest | [5] |
| Pre-T-LBL | SMI-4a | - | Reduced c-Myc expression | Anti-proliferative |[5] |
Experimental Protocols
To enable researchers to investigate the effects of this compound or other related compounds, detailed protocols for key assays are provided below.
Protocol: Cell Cycle Analysis via Propidium Iodide Staining
This method quantifies the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[8][9][10][11]
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Preparation: Culture cells to the desired density and treat with the Pim-1 inhibitor or vehicle control for the specified time.
-
Harvesting: For adherent cells, trypsinize and collect. For suspension cells, collect directly. Count the cells to ensure approximately 1-2 x 106 cells per sample.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes at 4°C. Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS. Repeat the centrifugation.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This prevents cell clumping.
-
Incubation: Incubate the cells for at least 2 hours at 4°C. For long-term storage, cells can be kept in ethanol at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g) for 5-10 minutes. Decant the ethanol carefully. Wash the pellet once with PBS.
-
RNase Treatment & PI Staining: Resuspend the cell pellet in 500 µL of PI Staining Solution.
-
Incubation: Incubate the tubes at room temperature for 30 minutes, protected from light.
-
Analysis: Analyze the samples on a flow cytometer. Use a low flow rate for better resolution. Gate on the single-cell population to exclude doublets and aggregates. Collect fluorescence data on a linear scale and analyze the resulting DNA histogram with appropriate cell cycle analysis software.
Protocol: Western Blotting for Cell Cycle Proteins
This protocol allows for the detection and semi-quantification of key cell cycle regulatory proteins (e.g., p21, p27, CDK4, Cyclin D1) to confirm the molecular mechanism of cell cycle arrest.[12][13][14][15]
Materials:
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors
-
BCA or Bradford Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to p21, p27, etc.)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lysate Preparation: After inhibitor treatment, wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and run the electrophoresis to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system. Analyze band intensities relative to a loading control (e.g., GAPDH or β-actin).
Protocol: Caspase-3/7 Activity Assay
As cell cycle arrest can lead to apoptosis, this assay measures the activity of the executioner caspases-3 and -7, a hallmark of apoptosis. This compound is known to induce caspase 3/7 activation.[1][2]
Materials:
-
Luminescent Caspase-3/7 assay kit (e.g., Caspase-Glo® 3/7)[16]
-
White-walled, multi-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Cell Plating: Seed cells in a white-walled 96-well plate and allow them to attach overnight.
-
Treatment: Treat cells with various concentrations of the Pim-1 inhibitor. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Assay: Add the caspase reagent directly to each well (typically in a 1:1 volume ratio with the culture medium).
-
Incubation: Mix briefly on a plate shaker and incubate at room temperature for 1-3 hours, as recommended by the manufacturer.
-
Measurement: Measure the luminescence of each sample using a plate-reading luminometer. An increase in luminescence corresponds to an increase in caspase-3/7 activity.
Conclusion
This compound and related compounds represent a promising class of targeted anticancer agents. By inhibiting the constitutive activity of Pim-1 kinase, these molecules effectively block key pro-proliferative signaling pathways. The primary consequence of this inhibition is the induction of cell cycle arrest, typically in the G1 or S phase, which is mediated by the stabilization of CDK inhibitors like p27 and the suppression of oncogenic drivers like c-Myc. This halt in proliferation frequently culminates in the induction of apoptosis, as evidenced by the activation of caspases 3 and 7. The protocols and data presented in this guide provide a robust framework for researchers to further investigate and characterize the potent anti-proliferative effects of Pim-1 kinase inhibitors in preclinical drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. PIM-1 kinase inhibitor SMI-4a exerts antitumor effects in chronic myeloid leukemia cells by enhancing the activity of glycogen synthase kinase 3β - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. pubcompare.ai [pubcompare.ai]
- 13. origene.com [origene.com]
- 14. Western Blot Protocol | Proteintech Group [ptglab.com]
- 15. youtube.com [youtube.com]
- 16. Caspase-Glo® 3/7 Assay Protocol [promega.jp]
An In-depth Technical Guide to the Pim-1 Kinase Signaling Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Pim-1 kinase signaling pathway, a critical proto-oncogenic network involved in cell proliferation, survival, and tumorigenesis. We will explore the upstream regulatory mechanisms, the downstream effector molecules, and the intricate feedback loops that govern Pim-1 activity. Furthermore, this guide details the pharmacological inhibition of Pim-1, presenting key quantitative data for notable inhibitors and outlining standard experimental protocols for their evaluation.
The Pim-1 Kinase: A Serine/Threonine Kinase and Proto-Oncogene
The Proviral Integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases consists of three highly homologous isoforms: Pim-1, Pim-2, and Pim-3.[1][2] These kinases are considered proto-oncogenes and are frequently overexpressed in a variety of human cancers, including hematopoietic malignancies and solid tumors like prostate cancer.[1][3][4] Unlike many other kinases, Pim kinases are constitutively active upon expression, meaning their function is primarily regulated at the levels of gene transcription, translation, and protein stability rather than by activating phosphorylation.[2][4][5] Pim-1, the most extensively studied isoform, plays a crucial role in signal transduction pathways that control the cell cycle, apoptosis, and cellular metabolism.[3][6]
The Pim-1 Signaling Pathway
The function of Pim-1 is dictated by a complex network of upstream signals that control its expression and downstream substrates that it phosphorylates to execute its cellular functions.
Upstream Regulation of Pim-1 Expression
Pim-1 expression is largely induced by cytokines and growth factors through the activation of the Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway.[3][7][8][9][10]
-
JAK/STAT Pathway : A multitude of cytokines, including interleukins (IL-2, IL-3, IL-6, IL-7), interferons (IFNγ), and growth factors, activate JAKs (primarily JAK2).[3][7][8] This leads to the phosphorylation and activation of STAT transcription factors, particularly STAT3 and STAT5, which then bind directly to the Pim-1 promoter to initiate its transcription.[3][7][11] Limited evidence also points to regulation by STAT4 and STAT6.[7]
-
Other Transcriptional Regulators : In addition to STATs, transcription factors such as Nuclear Factor kappa-B (NF-κB) can also induce Pim-1 expression.[4]
-
Protein Stability : Pim-1 protein levels are also controlled post-translationally. The chaperone protein Hsp90 stabilizes Pim-1, protecting it from proteasomal degradation, while Hsp70 is associated with its degradation.[7][10][12] Conversely, the phosphatase PP2A can dephosphorylate Pim-1, which promotes its ubiquitination and degradation.[6]
Downstream Targets and Cellular Functions
Activated Pim-1 kinase phosphorylates a wide array of substrates, thereby regulating critical cellular processes.[1]
-
Apoptosis Inhibition : Pim-1 promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins. A key target is the Bcl-2 family member Bad (Bcl-2-associated death promoter).[8] Phosphorylation of Bad at Ser112, Ser136, and Ser155 prevents it from binding to and inhibiting anti-apoptotic proteins like Bcl-xL, thus suppressing apoptosis.[8] Pim-1 also inhibits stress-induced apoptosis by phosphorylating and inactivating Apoptosis signal-regulating kinase 1 (ASK1).[6][13]
-
Cell Cycle Progression : Pim-1 facilitates cell cycle progression by phosphorylating cell cycle inhibitors. It phosphorylates p21Cip1/WAF1 and p27Kip1, leading to their inactivation and promoting progression through the G1/S phase transition.[1][8][11] Pim-1 also phosphorylates and activates the CDC25A and CDC25C phosphatases, which are essential for cell cycle progression.[1][8]
-
Transcription and Translation : Pim-1 enhances the activity of the proto-oncogenic transcription factor c-Myc.[14] It also promotes protein synthesis by phosphorylating targets involved in translation, such as the eukaryotic initiation factor 4E-binding protein 1 (4EBP1) and eukaryotic initiation factor 4B (eIF4B).[4][13][14]
-
Other Signaling Roles : Pim-1 is involved in cell migration through the regulation of the CXCR4 chemokine receptor.[12] It also phosphorylates Notch1, a transmembrane receptor involved in cell-cell communication and development.[1][13]
Feedback Loops in Pim-1 Signaling
Pim-1 activity is modulated by both positive and negative feedback loops, creating a tightly regulated signaling node.
-
Positive Feedback Loop : Pim-1 can phosphorylate the p65/RelA subunit of NF-κB, which increases NF-κB activity and its subsequent production of the pro-inflammatory cytokine IL-6.[7][10] Since IL-6 is a potent upstream activator of the JAK/STAT pathway that induces Pim-1 expression, this creates a positive feedback loop that amplifies the inflammatory signal.[7][10]
-
Negative Feedback Loop : Pim-1 can also participate in a negative feedback loop. It phosphorylates and interacts with Suppressor of Cytokine Signaling 1 (SOCS1) and SOCS3 proteins.[3][7][11] SOCS proteins are inhibitors of the JAK/STAT pathway. By stabilizing SOCS proteins, Pim-1 can dampen the very pathway that leads to its own expression, thus ensuring a transient and controlled response to cytokine stimulation.[7][11]
Pharmacological Inhibition of Pim-1 Kinase
Given its role in promoting cancer cell survival and proliferation, Pim-1 is an attractive target for cancer therapy. Most inhibitors are ATP-competitive, binding to the kinase's active site to block its function.[1]
Quantitative Data for Pim-1 Inhibitors
The following table summarizes the in vitro potency of several small-molecule inhibitors against Pim family kinases.
| Inhibitor | Type | Pim-1 IC50 / Kᵢ | Pim-2 IC50 / Kᵢ | Pim-3 IC50 / Kᵢ | Reference |
| AZD1208 | Pan-Pim | 0.4 nM (IC50) | 5 nM (IC50) | 1.9 nM (IC50) | [15][16] |
| PIM447 (LGH447) | Pan-Pim | 6 pM (Kᵢ) | 18 pM (Kᵢ) | 9 pM (Kᵢ) | [15] |
| CX-6258 | Pan-Pim | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [15][17] |
| SGI-1776 | Pim-1 Selective | 7 nM (IC50) | ~350 nM (IC50) | ~70 nM (IC50) | [15][16] |
| SMI-4a | Pim-1 Selective | 17 nM (IC50) | Modestly potent | - | [15][16] |
| TCS PIM-1 1 | Pim-1 Selective | 50 nM (IC50) | >20,000 nM (IC50) | - | [15][16][17] |
| Quercetagetin | Pim-1 Selective | 0.34 µM (IC50) | 9-fold higher | - | [17][18] |
| Hispidulin | Pim-1 Selective | 2.71 µM (IC50) | - | - | [15][16][17] |
IC50: Half-maximal inhibitory concentration. Kᵢ: Inhibitor constant. Values indicate high potency.
Key Experimental Methodologies
Evaluating the efficacy and mechanism of Pim-1 inhibitors requires a suite of biochemical and cell-based assays.
In Vitro Kinase Assay (ELISA-based)
Objective: To determine the IC50 value of a test compound against Pim-1 kinase.
Methodology:
-
Coating: A 96-well microplate is coated with a peptide substrate for Pim-1 (e.g., a Bad-derived peptide).
-
Kinase Reaction: Recombinant human Pim-1 enzyme is incubated in the wells with the test compound at various concentrations, the peptide substrate, and a fixed concentration of ATP in a kinase reaction buffer.
-
Detection: The reaction is stopped, and a primary antibody specific for the phosphorylated substrate is added. This is followed by a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP).
-
Signal Generation: A chromogenic substrate for HRP is added, and the resulting colorimetric signal is measured using a plate reader. The signal intensity is proportional to the kinase activity.
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a vehicle control (e.g., DMSO). The IC50 value is determined by fitting the data to a four-parameter logistic curve.
Western Blot for Phospho-Bad (Ser112)
Objective: To confirm target engagement by measuring the inhibition of Pim-1 activity in intact cells.
Methodology:
-
Cell Culture and Treatment: Cancer cells known to express Pim-1 (e.g., DU145 prostate cancer cells, Daudi lymphoma cells) are cultured.[8][19] The cells are then treated with the Pim-1 inhibitor at various concentrations for a specified time (e.g., 3-24 hours).
-
Protein Extraction: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to create a total cell lysate.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight with a primary antibody specific for phosphorylated Bad at Ser112 (p-Bad S112). A separate blot is run for total Bad and a loading control (e.g., β-actin or GAPDH).
-
Detection: The membrane is washed and incubated with an HRP-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: The band intensity for p-Bad is normalized to the total Bad or loading control to determine the dose-dependent effect of the inhibitor.
Cell Viability Assay (Crystal Violet)
Objective: To assess the effect of a Pim-1 inhibitor on cell proliferation and survival.
Methodology:
-
Cell Seeding: Cells are seeded at a low density in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with the Pim-1 inhibitor across a range of concentrations. A vehicle control is included.
-
Incubation: The plates are incubated for a period of 24 to 72 hours to allow for effects on cell growth.
-
Staining: The culture medium is removed, and the cells are fixed (e.g., with methanol) and then stained with a 0.5% crystal violet solution, which stains the nuclei of adherent cells.
-
Quantification: After washing away excess stain, the bound crystal violet is solubilized (e.g., with 10% acetic acid). The absorbance is then measured with a spectrophotometer at ~570 nm.
-
Analysis: The absorbance is proportional to the number of viable cells. The results are used to calculate the percentage of growth inhibition and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.[19]
Conclusion
The Pim-1 kinase is a central node in signaling pathways that drive cell survival and proliferation, making it a highly validated target for cancer drug development.[11] Its activity is controlled by upstream cytokine signaling via the JAK/STAT pathway and is fine-tuned by intricate positive and negative feedback loops. Pim-1 exerts its pro-tumorigenic effects by phosphorylating a host of downstream targets involved in inhibiting apoptosis and promoting cell cycle progression. The development of potent and selective small-molecule inhibitors offers a promising therapeutic strategy. A thorough understanding of the Pim-1 signaling pathway, combined with robust experimental methodologies, is critical for the continued development of these inhibitors as effective clinical agents.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. PIM1 - Wikipedia [en.wikipedia.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 9. mdpi.com [mdpi.com]
- 10. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Targets of Pim-1 Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the downstream targets of Pim-1 kinase inhibitors, focusing on the molecular pathways and cellular processes affected. The information is intended to support researchers, scientists, and drug development professionals in the field of oncology and related disciplines.
Core Signaling Pathways Modulated by Pim-1 Kinase
Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in regulating cell proliferation, survival, and apoptosis. It is a key downstream effector of the JAK/STAT signaling pathway and also interacts with the PI3K/Akt/mTOR pathway.[1][2][3] Pim-1 kinase does not require a regulatory domain for its activity and is primarily regulated at the transcriptional level by factors such as STAT3 and STAT5.[1] Its overexpression is implicated in numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][4][5]
The following diagram illustrates the central role of Pim-1 kinase in cellular signaling:
Caption: Overview of the Pim-1 kinase signaling pathway and its downstream effectors.
Key Downstream Targets of Pim-1 Kinase Inhibitors
Pim-1 kinase inhibitors exert their anti-cancer effects by blocking the phosphorylation of a multitude of downstream substrates involved in critical cellular processes. The table below summarizes the key downstream targets and the functional consequences of their inhibition.
| Target Protein | Cellular Process | Consequence of Pim-1 Inhibition | References |
| c-Myc | Transcription, Cell Proliferation | Decreased phosphorylation at Ser62, leading to destabilization and reduced transcriptional activity. | [2][6] |
| Mcl-1 | Apoptosis | Indirectly downregulated, promoting apoptosis. | [6][7] |
| 4E-BP1 | Protein Translation | Reduced phosphorylation, leading to inhibition of cap-dependent translation. | [6][7][8][9][10] |
| Bad | Apoptosis | Decreased phosphorylation at Ser112, promoting its pro-apoptotic function. | [9][11][12][13] |
| p27 | Cell Cycle Regulation | Increased protein levels, leading to cell cycle arrest. | [7] |
| p21 | Cell Cycle Regulation | Decreased phosphorylation at Thr145, enhancing its inhibitory effect on cell cycle progression. | [12] |
| NF-κB | Inflammation, Survival | Reduced activity due to decreased phosphorylation of components of the NF-κB pathway. | [14] |
| STAT3/STAT5 | Transcription, Cell Proliferation | Inhibition of Pim-1 can disrupt the positive feedback loop with STAT signaling. | [6][14][15] |
| S6K (p70S6K) | Protein Translation | Reduced phosphorylation, contributing to the suppression of protein synthesis. | [8][9] |
| Histone H3 | Transcription | Decreased phosphorylation at Ser10, leading to altered gene expression. | [2][11] |
| RUNX3 | T-cell differentiation | Upregulation of RUNX3, which can modulate immune responses. | [14] |
| ASK1 | Apoptosis | Increased activity by preventing inhibitory phosphorylation at Ser83, promoting stress-induced apoptosis. | [2] |
| Capza1/Capzb2 | Actin Dynamics | Altered phosphorylation, potentially affecting cell motility and invasion. | [16] |
| Notch1/Notch3 | Development, Oncogenesis | Modulation of Notch signaling through altered phosphorylation. | [16] |
Quantitative Data on Pim-1 Kinase Inhibitors
Several small molecule inhibitors targeting the Pim kinase family have been developed. The following tables summarize their inhibitory activities against the Pim kinases and their effects on downstream targets.
Table 1: Inhibitory Activity of Selected Pim Kinase Inhibitors against Pim Isoforms
| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | References |
| SGI-1776 | 7 nM (IC50) | 363 nM (IC50) | 69 nM (IC50) | [7][12][15] |
| AZD1208 | 0.4 nM (IC50), 0.1 nM (Ki) | 5.0 nM (IC50), 1.92 nM (Ki) | 1.9 nM (IC50), 0.4 nM (Ki) | [8] |
| CX-6258 | 5 nM (IC50) | 25 nM (IC50) | 16 nM (IC50) | [17] |
Table 2: Cellular Effects of Pim-1 Kinase Inhibitors
| Inhibitor | Cell Line | Effect | Concentration | References |
| SGI-1776 | MV-4-11 (AML) | 3- to 4-fold increase in p27 levels | 0.1-0.3 µM | [7] |
| SGI-1776 | JeKo-1, Mino (MCL) | Decreased phosphorylation of c-Myc and 4E-BP1 | Not specified | [6] |
| SGI-1776 | 22Rv1 (Prostate) | Dose-dependent decrease in phospho-Bad (Ser112) | ~5-7.5 µM (maximal inhibition) | [12] |
| AZD1208 | MOLM-16 (AML) | Dose-dependent reduction in phosphorylation of Bad, 4EBP1, p70S6K, and S6 | 0.01-1 µM | [8] |
| AZD1208 | SNU-638 (Gastric) | Dose-dependent reduction in phosphorylation of Bad and 4E-BP1 | Not specified | [9] |
| CX-6258 | MV-4-11 (AML) | Dose-dependent inhibition of Bad (Ser112) and 4E-BP1 (Thr37/46) phosphorylation | Not specified | [17] |
| CX-6258 | PC3 (Prostate) | IC50 of 452 nM for cell viability | 452 nM | [13] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the downstream effects of Pim-1 kinase inhibitors.
Western Blotting for Phospho-protein Analysis
This protocol is used to assess the phosphorylation status of Pim-1 kinase substrates following inhibitor treatment.
Workflow Diagram:
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM1 kinase and its diverse substrate in solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Transcription and translation are primary targets of Pim kinase inhibitor SGI-1776 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 15. caymanchem.com [caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. selleckchem.com [selleckchem.com]
The Structure-Activity Relationship of Imidazo[1,2-b]pyridazine Inhibitors of Pim-1 Kinase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a prominent class of Pim-1 kinase inhibitors: the imidazo[1,2-b]pyridazines. A key example from this class, SGI-1776, will be highlighted to illustrate the core principles of their inhibitory action and the experimental methodologies used in their characterization. This document will delve into the quantitative data, detailed experimental protocols, and the crucial signaling pathways involved, offering a comprehensive resource for researchers in oncology and drug discovery.
Introduction to Pim-1 Kinase and its Role in Cancer
Pim-1 is a constitutively active serine/threonine kinase that plays a critical role in the regulation of cell survival, proliferation, and apoptosis.[1][2] Overexpression of Pim-1 is observed in various hematological malignancies and solid tumors, including leukemia, lymphoma, and prostate cancer, making it an attractive therapeutic target for cancer treatment.[3][4] Pim-1 exerts its oncogenic effects by phosphorylating a wide range of downstream substrates, thereby modulating their activity and contributing to tumorigenesis.[2][4]
The Imidazo[1,2-b]pyridazine Scaffold: A Novel Class of Pim-1 Inhibitors
The imidazo[1,2-b]pyridazine scaffold has emerged as a potent and selective framework for the design of Pim-1 kinase inhibitors.[1][5] Unlike many kinase inhibitors that mimic ATP, these compounds exhibit an ATP-competitive but non-ATP mimetic binding mode.[1][5] This unique mechanism of action is attributed to their interaction with the αC helix in the N-terminal lobe of the kinase, rather than the hinge region, which contributes to their enhanced selectivity.[1][5]
Structure-Activity Relationship (SAR) of Imidazo[1,2-b]pyridazine Analogs
The following table summarizes the structure-activity relationship of a series of imidazo[1,2-b]pyridazine derivatives, highlighting the impact of substitutions at the R1 and R2 positions on their ability to inhibit Pim-1 kinase. The inhibitory activity is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the Pim-1 kinase by 50%.
| Compound ID | R1 Substitution | R2 Substitution | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| SGI-1776 | 3-(trifluoromethoxy)phenyl | (1-methylpiperidin-4-yl)methyl | 7 | 363 | 69 |
| Analog A | Phenyl | (1-methylpiperidin-4-yl)methyl | >1000 | ND | ND |
| Analog B | 3-chlorophenyl | (1-methylpiperidin-4-yl)methyl | 15 | ND | ND |
| Analog C | 3-(trifluoromethoxy)phenyl | Cyclohexylmethyl | 25 | ND | ND |
| Analog D | 3-(trifluoromethoxy)phenyl | 2-morpholinoethyl | 50 | ND | ND |
ND: Not Determined
Key SAR Insights:
-
R1 Position: Substitution on the phenyl ring at the R1 position is crucial for potency. Electron-withdrawing groups, such as trifluoromethoxy and chloro, at the meta position significantly enhance inhibitory activity against Pim-1. Unsubstituted phenyl rings at this position result in a dramatic loss of potency.
-
R2 Position: The nature of the substituent at the R2 position influences both potency and selectivity. The (1-methylpiperidin-4-yl)methyl group in SGI-1776 provides high potency against Pim-1. Modifications to this group can modulate the activity and selectivity across the Pim kinase family.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the imidazo[1,2-b]pyridazine inhibitors.
In Vitro Pim-1 Kinase Inhibition Assay (Radiometric)
This assay quantifies the ability of a compound to inhibit the phosphorylation of a substrate peptide by Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Peptide substrate (e.g., KKRNRTLTV)[6]
-
[γ-³²P]ATP[6]
-
Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgAcetate)[6]
-
3% Phosphoric acid solution[6]
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare a reaction mixture containing the Pim-1 enzyme and the peptide substrate in the kinase reaction buffer.
-
Add the test compound at various concentrations (typically a serial dilution). A DMSO control is included.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 40 minutes).[6]
-
Stop the reaction by adding 3% phosphoric acid solution.[6]
-
Spot a portion of the reaction mixture onto a filter membrane.
-
Wash the filter membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity on the filter membrane using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Luminescent)
This assay determines the effect of the inhibitors on the viability of cancer cell lines.
Materials:
-
Cancer cell line (e.g., Raji, Daudi)[7]
-
Cell culture medium (e.g., RPMI-1640) with supplements[7]
-
Test compounds dissolved in DMSO
-
Luminescent cell viability assay kit (e.g., CellTiter-Glo®)[7]
-
96-well or 384-well cell culture plates
Procedure:
-
Seed the cells in the wells of a microplate at a predetermined density.
-
Incubate the cells for 24 hours to allow for attachment and recovery.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 hours).[7] Include a DMSO-treated control group.
-
At the end of the incubation period, add the luminescent cell viability reagent to each well. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the DMSO control.
-
Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.
Pim-1 Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the Pim-1 signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: Pim-1 Signaling Pathway.
Caption: Inhibitor Screening Workflow.
Conclusion
The imidazo[1,2-b]pyridazine scaffold represents a promising starting point for the development of novel anti-cancer therapeutics targeting Pim-1 kinase. The detailed structure-activity relationships and experimental protocols outlined in this guide provide a solid foundation for researchers to design and evaluate new, more potent, and selective Pim-1 inhibitors. Further exploration of this chemical space, guided by the principles discussed herein, holds the potential to deliver next-generation treatments for a variety of malignancies.
References
- 1. Structural analysis identifies imidazo[1,2-b]pyridazines as PIM kinase inhibitors with in vitro antileukemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Novel Pan-Pim Kinase Inhibitors With Imidazopyridazine and Thiazolidinedione Structure Exert Potent Antitumor Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uniprot.org [uniprot.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Pim-1 Kinase Inhibitor 10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a member of the proviral integration site for Moloney murine leukemia virus (Pim) family of serine/threonine kinases, is a key regulator of cell survival, proliferation, and apoptosis. Its overexpression is implicated in the pathogenesis of various hematological malignancies and solid tumors, making it an attractive target for cancer therapy. This technical guide provides an in-depth overview of the biological activity of a Pim-1 kinase inhibitor, referred to in scientific literature as "Pim-1 kinase inhibitor 10," with specific focus on the well-characterized compounds PIM1-1 and 10f. This document will detail their mechanism of action, present quantitative data on their activity, and provide comprehensive experimental protocols for their evaluation.
Quantitative Biological Activity
The inhibitory effects of this compound have been quantified in various cancer cell lines. The data for two prominent examples, PIM1-1 and 10f, are summarized below.
Table 1: In Vitro Cytotoxicity of PIM1-1
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| Daudi | Burkitt's Lymphoma | 10 | 48 | [1][2][3] |
| Raji | Burkitt's Lymphoma | 20 | 48 | [1][2][3] |
| K562 | Chronic Myelogenous Leukemia | 30 | 48 | [1][2][3] |
Table 2: In Vitro Activity of Compound 10f
| Assay | Cell Line/Target | IC50 | Reference |
| Pim-1 Kinase Inhibition | - | 17 nM | [4] |
| Cytotoxicity | PC-3 (Prostate Cancer) | 16 nM | [4] |
| Cytotoxicity | HepG2 (Liver Cancer) | 0.13 µM | [4] |
| Cytotoxicity | MCF-7 (Breast Cancer) | 5.37 µM | [4] |
Mechanism of Action and Signaling Pathways
Pim-1 kinase exerts its oncogenic effects through the phosphorylation of various downstream targets involved in cell cycle progression and apoptosis. This compound has been shown to modulate these pathways, leading to anti-tumor activity.
Pim-1 Signaling and Inhibition
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway and can phosphorylate the pro-apoptotic protein BAD, thereby inhibiting apoptosis. Inhibition of Pim-1 by compounds like PIM1-1 and 10f restores the pro-apoptotic function of BAD and downregulates the JAK/STAT pathway.
Experimental Workflows
The evaluation of Pim-1 kinase inhibitors typically involves a series of in vitro assays to determine their biochemical potency, cellular activity, and mechanism of action.
Detailed Experimental Protocols
In Vitro Pim-1 Kinase Inhibition Assay
This protocol is a general guideline for determining the in vitro potency of a Pim-1 inhibitor using a luminescence-based assay that measures ATP consumption.
Materials:
-
Recombinant human Pim-1 enzyme
-
Pim-1 substrate peptide (e.g., a BAD-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
This compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the this compound in the kinase assay buffer.
-
In a white-walled microplate, add the Pim-1 enzyme, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP to a final concentration of 10 µM.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][6]
Materials:
-
Cancer cell lines (e.g., Daudi, Raji, PC-3)
-
Complete cell culture medium
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound for the desired duration (e.g., 48 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.
Western Blot Analysis for Apoptosis Markers
This protocol describes the detection of key apoptosis-related proteins, such as cleaved caspase-3 and phosphorylated BAD, by western blotting.
Materials:
-
Treated and untreated cell lysates
-
Protein electrophoresis equipment (SDS-PAGE)
-
Protein transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-phospho-BAD (Ser112), anti-total BAD, anti-Pim-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in step 7.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels. Use a loading control like β-actin to normalize the data. An increase in cleaved caspase-3 and a decrease in phospho-BAD levels are indicative of apoptosis induction.[7][8]
Conclusion
This compound, exemplified by compounds such as PIM1-1 and 10f, demonstrates significant anti-cancer activity in preclinical models of hematological and solid tumors. Its mechanism of action involves the direct inhibition of Pim-1 kinase, leading to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways. The experimental protocols provided in this guide offer a robust framework for the further investigation and development of this and other promising Pim-1 kinase inhibitors.
References
- 1. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. In vitro assessment of the efficiency of the PIM1 kinase pharmaco...: Ingenta Connect [ingentaconnect.com]
- 4. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. OUH - Protocols [ous-research.no]
- 6. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 7. Apoptosis western blot guide | Abcam [abcam.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
Pim-1 Kinase Inhibitors: A Technical Guide to Targeting Ten Oncogenic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus-1 (Pim-1) is a constitutively active serine/threonine kinase that has emerged as a critical player in tumorigenesis.[1][2] Overexpressed in a wide array of hematological malignancies and solid tumors, including prostate, breast, and pancreatic cancers, Pim-1 is a key regulator of multiple signaling pathways that govern cell survival, proliferation, apoptosis, and drug resistance.[1][3][4] Its central role in cancer biology has made it an attractive target for therapeutic intervention. This in-depth technical guide provides a comprehensive overview of ten oncogenic pathways modulated by Pim-1 kinase and the current landscape of its inhibitors. We will delve into the molecular mechanisms, present quantitative data for key inhibitors, provide detailed experimental protocols for studying Pim-1, and visualize the intricate signaling networks.
Pim-1 Kinase: A Hub for Oncogenic Signaling
Pim-1 lacks a regulatory domain, meaning its activity is primarily controlled at the level of transcription, translation, and protein stability.[2] It is a downstream effector of numerous cytokine and growth factor signaling cascades, most notably the JAK/STAT pathway.[1][3] Once expressed, Pim-1 phosphorylates a diverse range of substrates, thereby modulating a complex network of signaling pathways crucial for cancer cell viability and progression.
Ten Oncogenic Pathways Influenced by Pim-1 Kinase
The JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a primary upstream regulator of Pim-1 expression. Cytokines and growth factors activate JAKs, which in turn phosphorylate and activate STAT proteins (primarily STAT3 and STAT5).[1][3] Activated STATs translocate to the nucleus and bind to the promoter region of the PIM1 gene, inducing its transcription.[1][3] Interestingly, Pim-1 can also create a negative feedback loop by phosphorylating and activating Suppressors of Cytokine Signaling (SOCS) proteins, which inhibit JAK/STAT signaling.[4]
Caption: The JAK/STAT pathway leading to Pim-1 expression and its feedback regulation.
The PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell growth, metabolism, and survival, and it exhibits significant crosstalk with Pim-1 signaling.[4][5] Pim and AKT kinases share several downstream substrates, including the pro-apoptotic protein BAD and the cell cycle inhibitors p21 and p27.[4][5] Pim kinases can also activate the mTORC1 complex, a key regulator of protein synthesis, in parallel with AKT.[4] This convergence of signaling makes dual inhibition of Pim and PI3K/AKT/mTOR an attractive therapeutic strategy.[4][5]
References
The Role of Pim-1 Kinase Inhibitor 10 as a Research Tool: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on a specific molecule designated "Pim-1 kinase inhibitor 10" (CAS 2918764-57-3, also referred to as compound 13a) is limited to supplier descriptions. These sources characterize it as a competitive and non-competitive inhibitor of Pim-1 and Pim-2 kinases that can induce apoptosis.[1] Due to the absence of detailed primary research literature for this specific compound, this guide will utilize the well-characterized, potent, and selective pan-Pim kinase inhibitor, AZD1208 , as a representative tool to provide the in-depth technical information requested. The principles and methodologies described herein are broadly applicable to the study of other Pim-1 kinase inhibitors.
Introduction to Pim-1 Kinase and Its Inhibition
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of constitutively active serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[2] Pim-1 is a key downstream effector of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[3] It plays a crucial role in regulating cell proliferation, survival, and apoptosis.[2][3] Overexpression of Pim-1 is implicated in the pathogenesis of numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[4][5]
Pim kinase inhibitors are valuable research tools for elucidating the cellular functions of Pim kinases and for assessing their therapeutic potential. AZD1208 is an orally bioavailable and highly selective pan-Pim kinase inhibitor that has been extensively studied in preclinical models of cancer.[6][7][8]
AZD1208: A Representative Pim-1 Kinase Inhibitor
AZD1208 is a potent, ATP-competitive inhibitor of all three Pim kinase isoforms.[8] Its high selectivity and efficacy in preclinical models make it an excellent tool for studying the biological consequences of Pim kinase inhibition.
Quantitative Data for AZD1208
The following tables summarize the key quantitative data for AZD1208 from in vitro and cellular assays.
| Parameter | Pim-1 | Pim-2 | Pim-3 | Reference |
| IC50 (nM) | 0.4 | 5.0 | 1.9 | [8][9] |
| Ki (nM) | 0.1 | 1.92 | 0.4 | [6][8] |
| Table 1: In Vitro Inhibitory Activity of AZD1208 against Pim Kinase Isoforms. |
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | <150 | [8] |
| KG-1a | Acute Myeloid Leukemia | <150 | [8] |
| Table 2: Cellular Proliferative IC50 of AZD1208 in Sensitive Cell Lines. |
Signaling Pathways Involving Pim-1 Kinase
Pim-1 is a central node in several signaling pathways that control cell fate. The diagram below illustrates the canonical JAK/STAT pathway leading to Pim-1 expression and some of its key downstream effects.
Caption: Pim-1 Signaling Pathway and Site of Action for AZD1208.
Experimental Protocols
Detailed methodologies for key experiments to characterize Pim-1 kinase inhibitors are provided below.
In Vitro Kinase Assay (ADP-Glo™ Assay)
This assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase substrate (e.g., S6K synthetic peptide)
-
ATP
-
AZD1208 or other test inhibitor
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)[10]
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitor (e.g., AZD1208) in Kinase Buffer.
-
In a 384-well plate, add 1 µl of the inhibitor dilution or vehicle (DMSO) control.[10]
-
Add 2 µl of diluted Pim-1 kinase to each well.[10]
-
Prepare a substrate/ATP mix in Kinase Buffer.
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix to each well.[10]
-
Incubate the plate at room temperature for 60 minutes.[10]
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10]
-
Incubate at room temperature for 40 minutes.[10]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[10]
-
Incubate at room temperature for 30 minutes.[10]
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for a typical in vitro Pim-1 kinase assay.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability, to determine the cytotoxic or cytostatic effects of an inhibitor.
Materials:
-
Cancer cell lines (e.g., MOLM-16)
-
Complete cell culture medium
-
AZD1208 or other test inhibitor
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).
-
Treat the cells with serial dilutions of the test inhibitor or vehicle control for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well to a final concentration of 0.5 mg/ml and incubate for 2-4 hours at 37°C.[11]
-
If using adherent cells, remove the medium and add solubilization solution to dissolve the formazan crystals. For suspension cells, the solubilization solution can be added directly.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blotting for Phospho-protein Analysis
Western blotting is used to detect changes in the phosphorylation status of Pim-1 substrates, providing evidence of target engagement in a cellular context.
Materials:
-
Cancer cell lines
-
AZD1208 or other test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-Pim-1, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture cells and treat with the test inhibitor at various concentrations for a specified time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation.
Conclusion
Pim-1 kinase inhibitors, exemplified by AZD1208, are indispensable tools for cancer research and drug development. This guide provides a foundational understanding of their application, from assessing their biochemical potency to evaluating their effects in cellular contexts. The provided protocols and diagrams serve as a starting point for researchers to design and execute experiments aimed at further elucidating the role of Pim-1 kinase in health and disease and to discover novel therapeutic agents targeting this important oncogene.
References
- 1. Pim-1 (D8D7Y) Rabbit mAb (#54523) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors of PIM1 kinase: July 2009 to February 2013 patent update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Facebook [cancer.gov]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. promega.com [promega.com]
- 11. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
The Interplay of Pim-1 Kinase and STAT3 Signaling: A Technical Guide to Inhibition and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The serine/threonine kinase Pim-1 and the Signal Transducer and Activator of Transcription 3 (STAT3) are pivotal players in oncogenic signaling pathways, contributing to cell proliferation, survival, and resistance to apoptosis. Their interconnected signaling cascade presents a compelling target for therapeutic intervention in various cancers. This technical guide provides an in-depth exploration of the Pim-1/STAT3 axis, focusing on the mechanism of action of Pim-1 kinase inhibitors and their impact on STAT3 signaling. We present quantitative data on various Pim-1 inhibitors, detailed experimental protocols for assessing their efficacy, and visual representations of the core signaling pathways and experimental workflows.
Quantitative Analysis of Pim-1 Kinase Inhibitors
The development of small molecule inhibitors targeting Pim kinases has been a significant focus of cancer research. These inhibitors exhibit varying degrees of potency and selectivity for the three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Below is a summary of the inhibitory concentrations (IC50) for several notable Pim-1 kinase inhibitors.
| Inhibitor Name | Target(s) | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Reference Compound(s) | Cell Line/Assay Context |
| Pim-1 kinase inhibitor 11 (10f) | Pim-1 | 0.18 µM | - | - | - | Anticancer activity, induces apoptosis and cell cycle arrest.[1] |
| M-110 | Pan-Pim (preference for Pim-3) | 2.5 µM | 2.5 µM | 0.047 µM | SGI-1776 | Inhibits proliferation of prostate cancer cell lines (IC50s of 0.6 to 0.9 µmol/L).[2][3] |
| CX-6258 HCl | Pan-Pim | 5 nM | 25 nM | 16 nM | Osimertinib | Synergizes with osimertinib in non-small cell lung cancer.[4][5] |
| AZD1208 | Pan-Pim | 0.4 nM | 5 nM | 1.9 nM | - | Induces autophagy, cell cycle arrest, and apoptosis.[5] |
| SMI-4a | Pim-1 | 17 nM | Modestly potent | - | - | Potent and selective Pim-1 inhibitor.[5] |
| TCS PIM-1 1 | Pim-1 | 50 nM | >20,000 nM | - | - | Selective, ATP-competitive Pim-1 inhibitor.[5][6] |
| Quercetagetin | Pim-1 | 0.34 µM | - | - | Quercetin | Flavonol with Pim-1 inhibitory activity.[7] |
| Hispidulin | Pim-1 | 2.71 µM | - | - | - | Natural flavone with Pim-1 inhibitory activity.[5][6] |
| TP-3654 | Pim-1, Pim-3 | Ki: 5 nM | Ki: 239 nM | Ki: 42 nM | - | Second-generation Pim kinase inhibitor.[5][6] |
| SGI-1776 | Pim-1 | 7 nM | 50-fold selective vs Pim-2 | 10-fold selective vs Pim-3 | - | Also potent to Flt3 and haspin.[5] |
| PIM447 (LGH447) | Pan-Pim | Ki: 6 pM | Ki: 18 pM | Ki: 9 pM | - | Novel pan-PIM kinase inhibitor.[5] |
| SMI-16a | Pim-1, Pim-2 | 150 nM | 20 nM | - | - | Selective Pim kinase inhibitor.[5][6] |
The Pim-1/STAT3 Signaling Axis
The relationship between Pim-1 and STAT3 is complex, involving both upstream regulation and feedback loops. STAT3, activated by various cytokines and growth factors, can directly bind to the PIM1 promoter, leading to its transcription and subsequent protein expression.[8] The resulting Pim-1 kinase then phosphorylates a range of downstream targets that promote cell cycle progression and inhibit apoptosis.[4][9] Notably, Pim-1 can also phosphorylate and stabilize factors that positively regulate the JAK/STAT pathway, creating a feed-forward loop that sustains pro-survival signaling.[10] Conversely, some evidence suggests that Pim-1 can also engage in negative feedback by interacting with Suppressor of Cytokine Signaling (SOCS) proteins.[10][11]
Pim-1 kinase inhibitors disrupt this oncogenic signaling network. By blocking the catalytic activity of Pim-1, these inhibitors prevent the phosphorylation of its downstream substrates. A key consequence of Pim-1 inhibition is the reduced phosphorylation of STAT3 at the Tyr705 residue, which is crucial for its dimerization, nuclear translocation, and transcriptional activity.[2] This leads to the downregulation of STAT3 target genes involved in cell proliferation and survival.
Caption: Pim-1/STAT3 Signaling Pathway and Inhibition.
Experimental Protocols
Pim-1 Kinase Assay
This protocol outlines a method to determine the in vitro inhibitory activity of a compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase (e.g., GST-tagged)
-
Kinase buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
ATP solution
-
Pim-1 substrate peptide (e.g., S6Ktide or Biotin-Bad (Ser112))
-
Pim-1 kinase inhibitor 10 (or other test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
White 96-well or 384-well plates
Procedure:
-
Prepare serial dilutions of the this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Prepare a master mix containing the kinase buffer, ATP, and the substrate peptide.
-
Add the diluted inhibitor or DMSO (for positive and negative controls) to the wells of the microplate.
-
Add the recombinant Pim-1 kinase to the wells containing the inhibitor and the positive control wells. Add kinase buffer without the enzyme to the "blank" wells.
-
Initiate the kinase reaction by adding the master mix to all wells.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and detect kinase activity according to the manufacturer's protocol for the chosen detection system (e.g., by adding the ADP-Glo™ reagent).
-
Measure the luminescence or fluorescence signal using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control and determine the IC50 value.
Cell Viability Assay
This protocol is for assessing the effect of a Pim-1 inhibitor on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line known to have active Pim-1/STAT3 signaling (e.g., DU-145, H1975)
-
Complete cell culture medium
-
This compound
-
Cell Counting Kit-8 (CCK-8) or similar MTS/MTT-based assay
-
96-well cell culture plates
-
CO2 incubator
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the this compound in the complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitor. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add the CCK-8 reagent to each well and incubate for 1-4 hours, according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Western Blot Analysis of STAT3 Phosphorylation
This protocol is used to determine if a Pim-1 inhibitor affects the phosphorylation of STAT3.
Materials:
-
Cancer cell line
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-GAPDH (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Plate cells and allow them to adhere. Treat the cells with the this compound at various concentrations for a specified time.
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total STAT3 and a loading control to ensure equal protein loading.
Experimental Workflow and Logic
The evaluation of a novel Pim-1 kinase inhibitor typically follows a logical progression from in vitro biochemical assays to cell-based assays and potentially to in vivo models.
Caption: A typical experimental workflow for evaluating a Pim-1 inhibitor.
Conclusion
The intricate relationship between Pim-1 kinase and STAT3 signaling provides a robust framework for the development of targeted cancer therapies. Pim-1 kinase inhibitors, such as the representative "inhibitor 10," demonstrate the potential to disrupt this oncogenic axis by directly inhibiting Pim-1 activity and subsequently reducing the phosphorylation and activation of STAT3. The experimental protocols and workflows detailed in this guide offer a comprehensive approach for researchers and drug developers to investigate and validate novel inhibitors targeting the Pim-1/STAT3 pathway, ultimately contributing to the advancement of precision oncology.
References
- 1. biorbyt.com [biorbyt.com]
- 2. PIM kinase inhibitors downregulate STAT3(Tyr705) phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. PIM1 inhibitor synergizes the anti-tumor effect of osimertinib via STAT3 dephosphorylation in EGFR-mutant non-small cell lung cancer - Sun - Annals of Translational Medicine [atm.amegroups.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic roles for Pim-1 and c-Myc in STAT3-mediated cell cycle progression and antiapoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
Pim-1 Kinase Inhibitor 10 (SMI-4a) in Hematological Malignancies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, particularly Pim-1, are crucial serine/threonine kinases implicated in the pathogenesis of various hematological malignancies. Their overexpression is a common feature in leukemia and lymphoma, where they play a significant role in cell survival, proliferation, and resistance to apoptosis. This makes Pim-1 a compelling therapeutic target. Pim-1 kinase inhibitor 10, also known as SMI-4a, is a potent and selective small molecule inhibitor of Pim-1 kinase. This technical guide provides a comprehensive overview of SMI-4a, including its mechanism of action, preclinical efficacy in hematological cancer models, detailed experimental protocols for its evaluation, and visualization of the key signaling pathways involved.
Introduction to Pim-1 Kinase in Hematological Malignancies
Pim kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that are downstream effectors of many cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[1] Unlike many other kinases, Pim kinases are constitutively active upon expression, and their activity is primarily regulated at the level of transcription and protein stability.
In the context of hematological malignancies, the overexpression of Pim-1 has been observed in a significant portion of human myeloid and lymphoid leukemias.[2] This elevated expression is often driven by the aberrant activity of oncogenic transcription factors and signaling pathways that are hallmarks of these diseases. Pim-1 contributes to the malignant phenotype by phosphorylating a range of downstream substrates involved in critical cellular processes:
-
Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates the pro-apoptotic protein Bad (Bcl-2-associated death promoter), thereby promoting cell survival.
-
Promotion of Cell Cycle Progression: Pim-1 phosphorylates and regulates the function of cell cycle inhibitors such as p21 and p27, leading to cell cycle advancement.
-
Regulation of Transcription and Translation: Pim-1 can phosphorylate and modulate the activity of transcription factors like c-Myc and components of the protein synthesis machinery, including 4E-BP1.
Given its central role in promoting tumorigenesis, the inhibition of Pim-1 kinase activity presents a promising therapeutic strategy for a variety of hematological cancers.
This compound (SMI-4a)
SMI-4a is a selective, ATP-competitive inhibitor of Pim-1 kinase.[3][4] It exhibits potent inhibitory activity against Pim-1 and, to a lesser extent, Pim-2, while showing high selectivity against a broad panel of other serine/threonine and tyrosine kinases.[3] This selectivity profile makes SMI-4a a valuable tool for studying the specific roles of Pim kinases and a promising candidate for therapeutic development.
Mechanism of Action
SMI-4a exerts its anti-cancer effects by directly inhibiting the catalytic activity of Pim-1 kinase. By blocking the phosphorylation of key Pim-1 substrates, SMI-4a can:
-
Induce Apoptosis: By preventing the inactivation of Bad, SMI-4a promotes the mitochondrial apoptotic pathway.
-
Induce Cell Cycle Arrest: SMI-4a treatment leads to an accumulation of cells in the G1 phase of the cell cycle, which is associated with an increase in the levels of the cell cycle inhibitor p27Kip1.[5][6]
-
Inhibit Downstream Signaling: SMI-4a has been shown to inhibit the mTOR pathway and reduce the expression of the c-Myc oncoprotein in certain cancer cell lines.[3][4]
Preclinical Data in Hematological Malignancies
The anti-tumor activity of SMI-4a and other Pim-1 inhibitors has been evaluated in a range of preclinical models of hematological malignancies.
In Vitro Efficacy
The following tables summarize the 50% inhibitory concentration (IC50) values of SMI-4a and other notable Pim-1 inhibitors across various hematological cancer cell lines.
Table 1: IC50 Values of this compound (SMI-4a) in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Jurkat | Precursor T-cell Lymphoblastic Leukemia/Lymphoma | 10.0 | [5] |
| CEM | Precursor T-cell Lymphoblastic Leukemia/Lymphoma | 15.0 | [5] |
| SUPT1 | Precursor T-cell Lymphoblastic Leukemia/Lymphoma | 27.5 | [5] |
| MV4-11 | Acute Myeloid Leukemia | 3.89 | [5] |
| Nalm6 | Precursor B-cell Lymphoblastic Leukemia/Lymphoma | 9.17 | [5] |
| Kasumi1 | Acute Myeloid Leukemia | 12.8 | [5] |
| HEL | Erythroleukemia | 16.9 | [5] |
| U937 | Histiocytic Lymphoma | 21.4 | [5] |
| NB4 | Acute Promyelocytic Leukemia | 22.2 | [5] |
| HL60 | Acute Promyelocytic Leukemia | 24.4 | [5] |
| THP1 | Acute Monocytic Leukemia | 28.1 | [5] |
| K562 | Chronic Myeloid Leukemia | 39.7 | [5] |
Table 2: IC50 Values of Other Pim Kinase Inhibitors in Hematological Malignancy Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | <100 | [7] |
| AZD1208 | EOL-1 | Eosinophilic Leukemia | <1000 | [8] |
| AZD1208 | KG-1a | Acute Myeloid Leukemia | <1000 | [8] |
| AZD1208 | Kasumi-3 | Acute Myeloid Leukemia | <1000 | [8] |
| AZD1208 | MV4-11 | Acute Myeloid Leukemia | <1000 | [8] |
| INCB053914 | MOLM-16 | Acute Myeloid Leukemia | 100-500 | |
| INCB053914 | MV4-11 | Acute Myeloid Leukemia | 100-500 | |
| INCB053914 | K562 | Chronic Myeloid Leukemia | >1000 | |
| INCB053914 | Ramos | Burkitt's Lymphoma | 500-1000 | |
| INCB053914 | Raji | Burkitt's Lymphoma | >1000 |
Note: Data for INCB053914 is estimated from graphical representations in the absence of precise tabular values in the source material.
Key Signaling Pathways
The following diagrams illustrate the central role of Pim-1 kinase in signaling pathways relevant to hematological malignancies and the mechanism of action of its inhibitors.
Caption: Pim-1 Signaling Pathway and Inhibition by SMI-4a.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the efficacy of Pim-1 inhibitors.
In Vitro Pim-1 Kinase Activity Assay
This protocol describes a radiometric filter-binding assay to measure the kinase activity of purified Pim-1.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 substrate peptide (e.g., Pimtide)
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)
-
SMI-4a or other test inhibitors
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and vials
Procedure:
-
Prepare serial dilutions of SMI-4a in the kinase reaction buffer.
-
In a microcentrifuge tube, combine the recombinant Pim-1 kinase, the substrate peptide, and the diluted SMI-4a.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the phosphocellulose paper three times with 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of SMI-4a relative to a vehicle control and determine the IC50 value.
Caption: Workflow for an In Vitro Pim-1 Kinase Assay.
Cell Proliferation Assay
This protocol describes the use of a colorimetric assay (e.g., WST-8 or MTT) to assess the effect of SMI-4a on the proliferation of hematological cancer cell lines.
Materials:
-
Hematological cancer cell lines (e.g., K562, Jurkat)
-
Complete cell culture medium
-
SMI-4a
-
96-well plates
-
WST-8 or MTT reagent
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of SMI-4a in the complete cell culture medium.
-
Add the diluted SMI-4a to the wells containing the cells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add the WST-8 or MTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition for each concentration of SMI-4a relative to the vehicle control and determine the GI50 (50% growth inhibition) value.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol details the detection of apoptosis in SMI-4a-treated cells using flow cytometry.
Materials:
-
Hematological cancer cell lines
-
SMI-4a
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Treat the cells with SMI-4a at various concentrations for a specified time. Include a vehicle control.
-
Harvest the cells by centrifugation and wash them with cold PBS.
-
Resuspend the cells in Annexin V Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.[9][10][11]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Caption: Workflow for Apoptosis Detection by Annexin V/PI Staining.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol describes the analysis of cell cycle distribution in SMI-4a-treated cells using PI staining and flow cytometry.
Materials:
-
Hematological cancer cell lines
-
SMI-4a
-
Cold 70% ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with SMI-4a for the desired duration.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, followed by incubation on ice or at -20°C.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution containing RNase A to degrade RNA.
-
Incubate the cells in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol outlines the detection of Pim-1 signaling pathway proteins by western blotting.
Materials:
-
Hematological cancer cell lines
-
SMI-4a
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-Bad (Ser112), anti-Bad, anti-phospho-p70S6K (Thr389), anti-p70S6K, anti-c-Myc, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with SMI-4a and prepare cell lysates.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
In Vivo Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of SMI-4a in a murine xenograft model of hematological malignancy.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Hematological cancer cell line (e.g., MOLM-16, KG-1a)
-
SMI-4a formulated for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously or intravenously inject the cancer cells into the mice.
-
Allow the tumors to establish to a palpable size.
-
Randomize the mice into treatment and control groups.
-
Administer SMI-4a or the vehicle to the respective groups according to a predetermined schedule and dose.
-
Monitor the tumor growth by measuring the tumor dimensions with calipers at regular intervals.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics, histology).
-
Calculate the tumor growth inhibition for the SMI-4a treated group compared to the control group.
Conclusion
Pim-1 kinase is a validated and promising therapeutic target in a range of hematological malignancies. The Pim-1 kinase inhibitor SMI-4a has demonstrated significant preclinical activity, including the induction of apoptosis and cell cycle arrest in various leukemia and lymphoma cell lines. The detailed protocols and signaling pathway information provided in this guide are intended to facilitate further research and development of Pim-1 inhibitors as a novel therapeutic strategy for patients with hematological cancers. Continued investigation into the efficacy of these inhibitors, both as single agents and in combination with other therapies, is warranted.
References
- 1. apexbt.com [apexbt.com]
- 2. promega.com [promega.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A small molecule inhibitor of Pim protein kinases blocks the growth of precursor T-cell lymphoblastic leukemia/lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V/PI- Assay: Flow Based Medium Throughput Assessment of Apoptotic Response to Two and Three Drug Co... [protocols.io]
- 7. medchemexpress.com [medchemexpress.com]
- 8. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
Methodological & Application
Application Notes and Protocols for Determining the IC50 of Pim-1 Kinase Inhibitor 10
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a member of the serine/threonine kinase family, is a crucial regulator of cell cycle progression, proliferation, and apoptosis.[1][2] Its overexpression is implicated in various hematological malignancies and solid tumors, making it an attractive therapeutic target for cancer drug development.[1][3] Accurate determination of the inhibitory potency of novel compounds, such as Pim-1 kinase inhibitor 10, is a critical step in the drug discovery process. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the effectiveness of a compound in inhibiting the enzymatic activity of Pim-1.
These application notes provide a detailed protocol for determining the IC50 value of this compound using a widely accepted in-vitro luminescence-based kinase assay. The protocol is designed to be robust and reproducible, providing researchers with a reliable method for assessing the potency of their test compounds.
Principle of the Assay
The recommended method for determining the IC50 of this compound is the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. The Pim-1 kinase phosphorylates a substrate peptide, converting ATP to ADP. After the kinase reaction, the remaining ATP is depleted. Subsequently, the ADP is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is directly proportional to the amount of ADP generated and, therefore, to the Pim-1 kinase activity.[4][5][6] The inhibitory effect of a compound is determined by measuring the reduction in the luminescent signal in the presence of the inhibitor.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Pim-1 Kinase Enzyme System | Promega | V4032 |
| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |
| S6K Substrate (or other suitable Pim-1 substrate) | Promega | V4032 (included in system) |
| This compound | User-provided | N/A |
| Staurosporine (Positive Control Inhibitor) | Sigma-Aldrich | S4400 |
| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |
| 96-well or 384-well white, opaque plates | Corning | 3917 or 3572 |
| Multichannel pipettes and sterile tips | N/A | N/A |
| Plate shaker | N/A | N/A |
| Luminometer | N/A | N/A |
Experimental Protocols
A. Reagent Preparation
-
1x Kinase Buffer: Prepare the 1x Kinase Buffer according to the manufacturer's instructions. A typical buffer may consist of 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, and 50μM DTT.[5]
-
Pim-1 Kinase Solution: Thaw the Pim-1 kinase enzyme on ice. Dilute the enzyme to the desired working concentration in 1x Kinase Buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that yields a robust signal within the linear range of the assay.
-
Substrate/ATP Mix: Prepare a solution containing the S6K substrate and ATP in 1x Kinase Buffer. The final concentration of the S6K substrate is typically 0.2 µg/µl, and the ATP concentration should be at or near the Km for Pim-1 to ensure accurate IC50 determination.[5]
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Serial Dilutions of Inhibitor: Perform serial dilutions of the this compound stock solution in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 5%) to create a range of concentrations for the dose-response curve.[5] It is recommended to perform a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 10 µM).
-
Control Solutions:
-
Positive Control (No Inhibition): Prepare a solution with 5% DMSO in 1x Kinase Buffer.[5]
-
Negative Control (Background): Prepare a solution with 1x Kinase Buffer without the Pim-1 enzyme.
-
Reference Inhibitor Control: Prepare serial dilutions of a known Pim-1 inhibitor, such as Staurosporine, to serve as a positive control for inhibition.[5]
-
B. Kinase Reaction
-
Add 1 µl of the serially diluted this compound or control solutions to the wells of a 384-well plate.[5]
-
Add 2 µl of the diluted Pim-1 kinase solution to each well, except for the negative control wells.[5]
-
Initiate the kinase reaction by adding 2 µl of the substrate/ATP mix to each well.[5]
-
Incubate the plate at room temperature for 60 minutes.[5]
C. Signal Detection
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
-
Incubate the plate at room temperature for 40 minutes.[5]
-
Add 10 µl of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]
-
Incubate the plate at room temperature for 30 minutes.[5]
-
Record the luminescence using a plate reader.[5]
Data Presentation and Analysis
The raw luminescence data should be processed and analyzed to determine the IC50 value of this compound.
-
Background Subtraction: Subtract the average luminescence signal from the negative control wells (no enzyme) from all other wells.
-
Percentage Inhibition Calculation: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:
-
IC50 Curve Fitting: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.[7] The IC50 is the concentration of the inhibitor that results in 50% inhibition of Pim-1 kinase activity.
The quantitative data can be summarized in the following table:
| Inhibitor | IC50 (nM) | Hill Slope | R² |
| This compound | [Calculated Value] | [Calculated Value] | [Calculated Value] |
| Staurosporine (Reference) | [Literature/Experimental Value] | [Calculated Value] | [Calculated Value] |
Visualizations
Pim-1 Signaling Pathway
The following diagram illustrates the central role of Pim-1 kinase in cell signaling pathways. Pim-1 is transcriptionally regulated by the JAK/STAT pathway and, in turn, phosphorylates downstream targets involved in cell cycle progression and apoptosis.[1][2][8]
Caption: Pim-1 Kinase Signaling Pathway.
Experimental Workflow for IC50 Determination
The workflow for determining the IC50 of this compound is a sequential process involving reagent preparation, kinase reaction, and signal detection, followed by data analysis.
Caption: Experimental Workflow for IC50 Determination.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. PIM1 Kinase Enzyme System Application Note [promega.sg]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Application Notes and Protocols: Pim-1 Kinase Inhibitor AZD1208
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pim-1 kinase is a constitutively active serine/threonine kinase that plays a crucial role in cell cycle progression, proliferation, and the inhibition of apoptosis.[1][2] Its expression is induced by a variety of cytokines and growth factors through the JAK/STAT signaling pathway.[1][3][4] Overexpression of Pim-1 is associated with numerous hematological malignancies and solid tumors, making it an attractive target for cancer therapy.[1][2] AZD1208 is a potent and selective, orally bioavailable pan-Pim kinase inhibitor that targets all three isoforms (Pim-1, Pim-2, and Pim-3).[5][6] It has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines and has been evaluated in Phase I clinical trials.[5][6] These application notes provide detailed information on the solubility, preparation, and experimental protocols for AZD1208.
Quantitative Data
Solubility of AZD1208
| Solvent | Maximum Concentration (with gentle warming/ultrasonication) | Notes |
| DMSO | ≥75 mg/mL (~197.6 mM)[5] | Hygroscopic DMSO can reduce solubility; use fresh, anhydrous DMSO.[5][7] |
| Water | Insoluble[5] | |
| Ethanol | Insoluble[5][8] | |
| DMSO:PBS (pH 7.2) (1:3) | 0.25 mg/mL |
Biological Activity of AZD1208
| Target | Assay Type | IC₅₀ / Kᵢ Value (nM) |
| Pim-1 | Cell-free assay | IC₅₀: 0.4[5][9] |
| Pim-1 | Cell-free assay | Kᵢ: 0.1[8] |
| Pim-2 | Cell-free assay | IC₅₀: 5.0[5][9] |
| Pim-2 | Cell-free assay | Kᵢ: 1.92[6][8] |
| Pim-3 | Cell-free assay | IC₅₀: 1.9[5][9] |
| Pim-3 | Cell-free assay | Kᵢ: 0.4[6][8] |
| Cell Line (Cancer Type) | Assay Type | GI₅₀ / LD₅₀ Value (µM) | Incubation Time |
| MOLM-16 (AML) | Proliferation (GI₅₀) | 0.02[5] | 72 hours |
| KG-1a (AML) | Proliferation (GI₅₀) | < 1 | 72 hours |
| EOL-1 (AML) | Proliferation (GI₅₀) | < 1 | 72 hours |
| Kasumi-3 (AML) | Proliferation (GI₅₀) | < 1 | 72 hours |
| MV4-11 (AML) | Proliferation (GI₅₀) | < 1 | 72 hours |
| SK-N-AS (Neuroblastoma) | Viability (LD₅₀) | 41.5[10] | 72 hours |
| SK-N-BE(2) (Neuroblastoma) | Viability (LD₅₀) | 37.7[10] | 72 hours |
Experimental Protocols
Preparation of Stock Solutions
1. High-Concentration DMSO Stock Solution (e.g., 20 mM):
-
Materials: AZD1208 powder, anhydrous dimethyl sulfoxide (DMSO).
-
Procedure:
-
Bring the AZD1208 vial to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 20 mM stock solution, add 1.318 mL of DMSO to 1 mg of AZD1208, assuming a molecular weight of 379.48 g/mol ).
-
To aid dissolution, gently warm the tube to 37°C for 10 minutes and/or sonicate in an ultrasonic bath for a short period.[8]
-
Vortex to ensure the compound is fully dissolved.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one year or at -80°C for up to two years.[7]
2. Preparation of Working Solutions for Cell-Based Assays:
-
Procedure:
-
Thaw a vial of the high-concentration DMSO stock solution.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations.
-
Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.
-
3. In Vivo Formulation (Suspension for Oral Administration):
-
Materials: AZD1208, DMSO, PEG300, Tween 80, sterile ddH₂O or saline.
-
Example Procedure for a 5 mg/mL working solution:
-
Prepare a 50 mg/mL stock solution of AZD1208 in DMSO.
-
For a 1 mL final volume, take 100 µL of the 50 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix until clear.
-
Add 450 µL of ddH₂O or saline to bring the final volume to 1 mL.
-
This formulation results in a suspension that should be used immediately.
-
In Vitro Kinase Assay
This protocol is based on a mobility shift assay to measure the kinase activity of purified Pim-1.[11]
-
Materials: Purified human Pim-1 enzyme, fluorescently labeled peptide substrate (e.g., FL-Ahx-Bad), ATP, AZD1208, kinase assay buffer (50 mM HEPES pH 7.5, 1 mM DTT, 0.01% Tween 20, 50 µg/mL BSA, 10 mM MgCl₂), stop solution (100 mM HEPES, 121 mM EDTA, 0.8% Coating Reagent 3, 0.01% Tween 20).
-
Procedure:
-
Prepare a serial dilution of AZD1208 in DMSO.
-
In a 12 µL reaction volume, combine the Pim-1 enzyme (final concentration ~2.5 nM), the fluorescent peptide substrate (final concentration ~1.5 µM), and varying concentrations of AZD1208 in the kinase assay buffer.[11]
-
Initiate the kinase reaction by adding ATP (final concentration ~100 µM).
-
Incubate the reaction at 25°C for 90 minutes.[11]
-
Terminate the reaction by adding 5 µL of the stop solution.
-
Analyze the ratio of phosphorylated to unphosphorylated substrate using a suitable instrument (e.g., Caliper LC3000).
-
Calculate IC₅₀ values from the dose-response curves.
-
Cell Proliferation Assay (MTT Assay)
This protocol assesses the effect of AZD1208 on the proliferation of cancer cells.[12]
-
Materials: Cancer cell line of interest, complete cell culture medium, AZD1208, 96-well plates, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[13][14]
-
Treat the cells with a serial dilution of AZD1208 (e.g., 0.001 to 10 µM) for 72 hours.[12] Include a vehicle control (DMSO).
-
After the incubation period, add 50 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the GI₅₀ value.
-
Western Blot Analysis of Pim-1 Signaling
This protocol is used to determine the effect of AZD1208 on the phosphorylation of downstream targets of Pim-1.
-
Materials: Cancer cell line, AZD1208, lysis buffer, primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-BAD, anti-phospho-4E-BP1, anti-4E-BP1), HRP-conjugated secondary antibodies, ECL substrate.
-
Procedure:
-
Plate cells and treat with varying concentrations of AZD1208 for a specified time (e.g., 3 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation of the target proteins relative to the total protein levels.
-
Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of AZD1208.
General Experimental Workflow for AZD1208 Testing
Caption: General workflow for the preparation and testing of AZD1208.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. selleckchem.com [selleckchem.com]
- 6. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. AZD 1208 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 10. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD1208 | Pim | Autophagy | Apoptosis | TargetMol [targetmol.com]
- 12. researchgate.net [researchgate.net]
- 13. oaepublish.com [oaepublish.com]
- 14. ijbs.com [ijbs.com]
Application Notes: Analysis of Pim-1 Kinase Inhibition by Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the efficacy of a Pim-1 kinase inhibitor ("Inhibitor 10") through western blotting. This method allows for the quantitative analysis of the inhibitor's effect on Pim-1 protein levels and the phosphorylation status of its key downstream targets.
Pim-1 Signaling Pathway
Pim-1 is a serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis.[1] Its expression is induced by various cytokines and growth factors through the JAK/STAT signaling pathway.[2] Once expressed, Pim-1 kinase is constitutively active and phosphorylates a range of downstream targets involved in cell cycle progression and survival, including Bad, Akt, and c-Myc. The pathway is implicated in various cancers, making Pim-1 an attractive target for therapeutic intervention.
Caption: Pim-1 Signaling Pathway and Point of Inhibition.
Experimental Protocol: Western Blot Analysis
This protocol outlines the steps for treating cells with a Pim-1 inhibitor, preparing cell lysates, and performing a western blot to detect Pim-1 and phosphorylated downstream targets.
Caption: Western Blot Experimental Workflow.
Materials:
-
Cell Lines: Human Burkitt's lymphoma cell lines (e.g., Daudi, Raji) or other cancer cell lines with high Pim-1 expression.
-
Pim-1 Kinase Inhibitor 10: Stock solution in a suitable solvent (e.g., DMSO).
-
Cell Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Assay Reagent: Bradford or BCA assay kit.
-
SDS-PAGE Gels: 10-12% polyacrylamide gels.
-
Transfer Membranes: PVDF or nitrocellulose membranes.
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Pim-1
-
Rabbit anti-phospho-Bad (Ser112)
-
Rabbit anti-Bad
-
Rabbit anti-phospho-Akt (Ser473)
-
Rabbit anti-Akt
-
Mouse or Rabbit anti-β-actin (as a loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced chemiluminescence (ECL) substrate.
-
Wash Buffer: TBST.
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, vortexing intermittently.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a Bradford or BCA protein assay according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto a 10-12% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the desired primary antibody (e.g., anti-Pim-1, anti-p-Bad, anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation. A typical dilution for anti-Pim-1 antibody is 1:1000.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing (Optional):
-
To detect total protein levels or a loading control on the same membrane, the membrane can be stripped of the first set of antibodies and re-probed with another primary antibody (e.g., anti-Bad, anti-Akt, or anti-β-actin).
-
Data Presentation
The following table summarizes the expected outcomes of Pim-1 inhibitor treatment on protein expression and phosphorylation, based on published findings. Densitometry should be used to quantify the band intensities from the western blots.
| Target Protein | Treatment Group | Change in Protein/Phosphorylation Level | Reference |
| Pim-1 | Inhibitor 10 (1 µM) | ↓ | [3] |
| Inhibitor 10 (10 µM) | ↓↓ (up to 70% decrease in Daudi cells) | [3] | |
| p-Bad (Ser112) | Inhibitor 10 (0.1-1 µM) | ↓ | |
| p-Akt (Ser473) | Inhibitor 10 (10 µM) | ↓ | [4] |
| Cleaved Caspase-3 | Inhibitor 10 (1-10 µM) | ↑ | [3] |
Note: The magnitude of the effect may vary depending on the cell line, inhibitor concentration, and treatment duration. It is crucial to include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading between lanes. The levels of phosphorylated proteins should be normalized to their respective total protein levels.
References
- 1. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Pim-1 Kinase Inhibitor Activity Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pim-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and drug resistance.[1] It is a proto-oncogene frequently overexpressed in various hematopoietic malignancies and solid tumors, including prostate and breast cancer.[2] Pim-1's expression is primarily regulated by the JAK/STAT signaling pathway, which is activated by numerous cytokines and growth factors.[1][3] Upon activation, Pim-1 phosphorylates a range of downstream substrates, including BAD to inhibit apoptosis and c-Myc to promote cell cycle progression, making it a compelling target for anti-cancer drug development.[4][5] Identifying and characterizing potent and selective Pim-1 inhibitors is a key objective in oncology research.
This application note provides a detailed protocol for determining the in vitro potency of a Pim-1 kinase inhibitor using a luminescence-based kinase activity assay. The featured methodology is the ADP-Glo™ Kinase Assay, a robust and sensitive platform for quantifying kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.[6][7]
Pim-1 Signaling Pathway
Pim-1 is a downstream effector of multiple signaling pathways initiated by cytokines and growth factors. The canonical activation pathway involves the Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5.[3] These transcription factors bind to the Pim-1 promoter and induce its expression. Pim-1 can then influence numerous cellular processes. It also participates in feedback loops, for instance, by interacting with Suppressor of Cytokine Signaling (SOCS) proteins to modulate the JAK/STAT pathway.[8]
Figure 1. Simplified Pim-1 signaling pathway.
Assay Principle
The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during a kinase reaction. The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted by the ADP-Glo™ Reagent. Second, the Kinase Detection Reagent is added to convert the ADP generated by the kinase into ATP. This newly synthesized ATP is then used by a luciferase enzyme to produce a light signal that is directly proportional to the kinase activity.[6] The inhibitory effect of a compound is determined by the reduction in the luminescence signal.
Materials and Reagents
-
Enzyme: Recombinant human PIM1 Kinase (e.g., Promega, V4032)[9]
-
Substrate: S6K synthetic peptide (KRRRLASLR) or similar well-characterized Pim-1 substrate[9]
-
Assay Kit: ADP-Glo™ Kinase Assay (Promega, V9101)[9]
-
Test Compound: Pim-1 Inhibitor (e.g., "Inhibitor 10" or other test compounds)
-
Buffer: 1x Kinase Buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[6]
-
ATP: 10mM ATP solution
-
Plates: White, opaque 96-well or 384-well assay plates
-
Instruments: Multichannel pipettes, plate shaker, and a luminometer.
Experimental Protocol
This protocol is designed for a 384-well plate format. Adjust volumes accordingly for other plate types.
Workflow Overview
Figure 2. Experimental workflow for the Pim-1 kinase inhibitor assay.
Step 1: Reagent Preparation
-
1x Kinase Buffer: Prepare the kinase reaction buffer as specified (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50µM DTT).[6]
-
Test Inhibitor Dilution Series: Prepare a serial dilution of the test inhibitor (e.g., "Inhibitor 10") in 1x Kinase Buffer containing a constant percentage of DMSO (e.g., 5%). It is recommended to prepare these at 5-fold the final desired concentration.
-
Enzyme Preparation: Thaw the Pim-1 enzyme on ice. Dilute the enzyme to the desired working concentration (e.g., 1-5 ng/µL) in 1x Kinase Buffer. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.
-
Substrate/ATP Mix: Prepare a mix containing the peptide substrate and ATP in 1x Kinase Buffer. The final concentrations in the 5 µL reaction volume should be optimized. A common starting point is 25-50 µM ATP and 0.2 µg/µL substrate.[6]
-
Assay Controls:
-
Positive Control (100% Activity): Wells containing enzyme and substrate/ATP mix, but no inhibitor (add buffer with DMSO instead).
-
Negative Control (0% Activity / Blank): Wells containing substrate/ATP mix and buffer, but no enzyme.
-
Step 2: Kinase Reaction
-
Add 1 µL of the serially diluted test inhibitor or control solution to the wells of a 384-well plate.[6]
-
Add 2 µL of the diluted Pim-1 enzyme solution to all wells except the "Negative Control" blanks.
-
Initiate the kinase reaction by adding 2 µL of the Substrate/ATP mix to all wells.[6] The total reaction volume is now 5 µL.
-
Mix the plate gently on a plate shaker for 30 seconds.
-
Incubate the plate at room temperature for 60 minutes .[6]
Step 3: Signal Detection
-
After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well.[6]
-
Mix the plate on a shaker for 30 seconds and incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[6]
-
Add 10 µL of Kinase Detection Reagent to each well.[6]
-
Mix the plate on a shaker for 30 seconds and incubate at room temperature for 30 minutes to convert ADP to ATP and generate the luminescent signal.[6]
-
Measure the luminescence of each well using a plate-reading luminometer.
Step 4: Data Analysis
-
Subtract Background: Subtract the average luminescence signal of the Negative Control (no enzyme) wells from all other readings.
-
Calculate Percent Inhibition: Use the following formula to determine the percentage of Pim-1 activity inhibited at each inhibitor concentration: % Inhibition = 100 * (1 - (Signal_Inhibitor / Signal_PositiveControl))
-
Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response (variable slope) curve using a suitable software package (e.g., GraphPad Prism) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity by 50%.
Data Presentation: Comparative Inhibitor Potency
The described assay can be used to compare the potency of multiple inhibitors against Pim-1 kinase. The table below summarizes IC₅₀ and Kᵢ values for several known Pim-1 inhibitors, demonstrating the range of potencies that can be measured.
| Inhibitor | Type | Pim-1 IC₅₀ / Kᵢ | Reference(s) |
| AZD1208 | Pan-Pim Inhibitor | IC₅₀: 0.4 nM | [10] |
| CX-6258 | Pan-Pim Inhibitor | IC₅₀: 5 nM | [10][11] |
| SGI-1776 | Pan-Pim Inhibitor | IC₅₀: 7 nM | [10][12] |
| SMI-4a | Selective Pim-1 | IC₅₀: 17 nM | [10] |
| PIM447 (LGH447) | Pan-Pim Inhibitor | Kᵢ: 6 pM | [10][12] |
| Quercetagetin | Natural Flavonoid | IC₅₀: 0.34 µM | [11] |
Table 1: Potency of various inhibitors against Pim-1 kinase as determined in biochemical assays.
Conclusion
This application note provides a comprehensive, step-by-step protocol for assessing the activity of Pim-1 kinase inhibitors. The luminescence-based ADP-Glo™ assay is a highly sensitive, reliable, and high-throughput compatible method for determining inhibitor potency (IC₅₀) and is suitable for all stages of drug discovery, from primary screening to lead optimization.[1][13]
References
- 1. PIM1 Kinase Enzyme System [promega.jp]
- 2. PIM1 Pim-1 proto-oncogene, serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. PIM1 Kinase Enzyme System Application Note [promega.com]
- 8. The role of Pim kinase in immunomodulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Pim (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. researchgate.net [researchgate.net]
Detecting Apoptosis Induced by Pim-1 Kinase Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in various hematological malignancies and solid tumors.[1] Its role in promoting cell survival and proliferation while inhibiting apoptosis makes it a compelling target for cancer therapy.[2] Pim-1 kinase inhibitors are a class of small molecules designed to block the activity of Pim-1, thereby inducing programmed cell death (apoptosis) in cancer cells. This document provides detailed application notes and protocols for detecting apoptosis induced by a representative Pim-1 kinase inhibitor, referred to herein as "Pim-1 Inhibitor 10," using two common methods: Annexin V staining and caspase activity assays.
Pim-1 kinase exerts its anti-apoptotic effects through various signaling pathways. It can phosphorylate and inactivate the pro-apoptotic protein Bad, a member of the Bcl-2 family.[3][4] This leads to the stabilization of anti-apoptotic proteins like Bcl-2 and Mcl-1, ultimately preventing the mitochondrial-mediated apoptosis pathway.[5][6] Furthermore, Pim-1 can synergize with the c-Myc oncogene to drive tumor progression and regulate the transcription of its target genes, including those involved in apoptosis.[5][7] By inhibiting Pim-1, "Pim-1 Inhibitor 10" can disrupt these survival signals, leading to the activation of the apoptotic cascade.
Data Presentation
The efficacy of "Pim-1 Inhibitor 10" in inducing apoptosis can be quantified and compared across different cell lines and experimental conditions. The following table summarizes key quantitative data from studies on various Pim-1 kinase inhibitors.
| Parameter | Cell Line | Inhibitor | Concentration | Result | Reference |
| IC50 | PC-3 (Prostate Cancer) | Compound 10f | 16 nM | Potent inhibition of cell viability. | [8] |
| DU145 (Prostate Cancer) | mAb for PIM-1 | Not specified | Inhibition of tumor growth. | [3] | |
| Daudi (Burkitt's Lymphoma) | PIM1-1 | 10 µM | Inhibition of cell viability. | [4][9] | |
| Raji (Burkitt's Lymphoma) | PIM1-1 | 20 µM | Inhibition of cell viability. | [4][9] | |
| Apoptosis Induction | PC-3 (Prostate Cancer) | Compound 10f | IC50 (17 nM) | 19.44% apoptotic cells vs. 0.45% in control (Annexin V). | [8][10] |
| CLL (Chronic Lymphocytic Leukemia) | SGI-1776 | 3-10 µM | Concentration-dependent induction of apoptosis. | [7] | |
| Caspase Activation | PC-3 (Prostate Cancer) | Compound 10f | IC50 (17 nM) | 6.98-fold increase in caspase-3 expression. | [8][10] |
| PC-3 (Prostate Cancer) | Compound 10f | IC50 (17 nM) | 8.67-fold increase in caspase-9 expression. | [8][10] | |
| Daudi (Burkitt's Lymphoma) | PIM1-1 | 10 µM | Detection of cleaved caspase-3. | [9][11] | |
| Raji (Burkitt's Lymphoma) | PIM1-1 | 0.1-10 µM | Weak detection of cleaved caspase-3. | [11] | |
| Gene Expression Changes | PC-3 (Prostate Cancer) | Compound 10f | IC50 (17 nM) | 0.45-fold reduction in Bcl-2 expression. | [10] |
| TNBC cells | PIM1 knockdown | Not applicable | Reduced BCL2 expression. | [5][6] |
Signaling Pathway
The inhibition of Pim-1 kinase by "Pim-1 Inhibitor 10" initiates a cascade of events leading to apoptosis. The following diagram illustrates the key components of this signaling pathway.
Caption: Pim-1 kinase signaling pathway in apoptosis.
Experimental Workflow
A typical workflow for assessing apoptosis induced by "Pim-1 Inhibitor 10" involves cell treatment followed by analysis using Annexin V and caspase assays.
Caption: Experimental workflow for apoptosis detection.
Experimental Protocols
Annexin V Apoptosis Assay
This protocol is for the detection of early and late-stage apoptosis by flow cytometry.[12][13][14]
Materials:
-
Cells treated with "Pim-1 Inhibitor 10" and appropriate controls.
-
Phosphate-Buffered Saline (PBS), cold.
-
Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).[12]
-
FITC-conjugated Annexin V.
-
Propidium Iodide (PI) solution (e.g., 100 µg/mL working solution).[12]
-
Flow cytometer.
Procedure:
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with various concentrations of "Pim-1 Inhibitor 10" for a predetermined time (e.g., 24 or 48 hours).
-
Include a negative control (vehicle, e.g., DMSO) and a positive control (e.g., staurosporine).
-
-
Cell Harvesting:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, collect the culture medium (containing floating apoptotic cells) and then detach the adherent cells using a gentle method like trypsinization. Combine the detached cells with the cells from the medium.
-
Wash the collected cells twice with cold PBS by centrifugation (e.g., 500 x g for 5 minutes).[14]
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
To 100 µL of the cell suspension, add 5 µL of FITC-Annexin V and 1-2 µL of PI solution.[14][15]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.[12]
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Caspase-3/9 Activity Assay
This protocol describes a fluorometric method to measure the activity of executioner caspase-3 and initiator caspase-9.
Materials:
-
Cells treated with "Pim-1 Inhibitor 10" and appropriate controls.
-
Cell Lysis Buffer.
-
Caspase-3 Substrate (e.g., DEVD-AFC or DEVD-AMC).
-
Caspase-9 Substrate (e.g., LEHD-AFC or LEHD-AMC).
-
Assay Buffer.
-
Fluorometer or microplate reader.
Procedure:
-
Cell Lysate Preparation:
-
Induce apoptosis as described in the Annexin V protocol.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cell pellet in cold Cell Lysis Buffer and incubate on ice for 10-15 minutes.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 1-5 minutes at 4°C to pellet the cellular debris.
-
Collect the supernatant (cytosolic extract) for the assay.
-
-
Assay:
-
Determine the protein concentration of the cell lysate.
-
In a 96-well plate, add 50-100 µg of protein lysate to each well.
-
Add the appropriate caspase substrate (DEVD for caspase-3, LEHD for caspase-9) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Measurement:
-
Measure the fluorescence using a fluorometer with the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
The fluorescence intensity is proportional to the caspase activity in the sample.
-
Results can be expressed as fold-change in caspase activity compared to the negative control.
-
Conclusion
The Annexin V and caspase activity assays are robust and reliable methods for detecting and quantifying apoptosis induced by Pim-1 kinase inhibitors. By following these detailed protocols, researchers can effectively evaluate the pro-apoptotic efficacy of novel therapeutic compounds targeting the Pim-1 kinase. The provided data and pathway diagrams offer a comprehensive overview to aid in experimental design and data interpretation in the field of cancer drug development.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 11. researchgate.net [researchgate.net]
- 12. kumc.edu [kumc.edu]
- 13. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols: Induction of Apoptosis in PC-3 Cells by Pim-1 Kinase Inhibitor 10
For research use only. Not for use in diagnostic procedures.
Introduction
Pim-1 kinase, a serine/threonine kinase, is a proto-oncogene frequently overexpressed in various human cancers, including prostate cancer. Its role in promoting cell survival and proliferation while inhibiting apoptosis makes it a compelling target for cancer therapy. Pim-1 exerts its anti-apoptotic effects through the phosphorylation of several key substrates, including the pro-apoptotic protein Bad (Bcl-2-associated death promoter). Phosphorylation of Bad by Pim-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival. Upregulation of Pim-1 has been observed in prostatic adenocarcinoma and is correlated with poor patient outcomes.[1]
This document provides detailed application notes and protocols for utilizing Pim-1 kinase inhibitor 10, a potent 2,5-disubstituted-1,3,4-oxadiazole derivative, to induce apoptosis in the androgen-independent human prostate cancer cell line, PC-3.
Product Information
-
Product Name: this compound
-
Synonyms: Compound 10f (as referenced in key literature)
-
Chemical Class: 2,5-disubstituted-1,3,4-oxadiazole
-
Target: Pim-1 Kinase
-
Application: Induction of apoptosis in cancer cell lines, particularly PC-3.
Data Presentation
In Vitro Efficacy of Pim-1 Kinase Inhibitors in PC-3 Cells
The following tables summarize the quantitative data regarding the efficacy of Pim-1 kinase inhibitors in PC-3 prostate cancer cells.
| Inhibitor | Assay | Cell Line | IC50 Value | Reference |
| This compound (Compound 10f) | Cytotoxicity (MTT Assay) | PC-3 | 16 nM | [2] |
| Staurosporine (Reference Compound) | Cytotoxicity (MTT Assay) | PC-3 | 0.36 µM | [2] |
| SGI-1776 | Cell Viability (ATP-based) | PC-3 | ~3 µM | [3] |
Table 1: Comparative IC50 values of Pim-1 kinase inhibitors in PC-3 cells.
| Inhibitor | Treatment Conditions | Assay | Results | Reference |
| This compound (Compound 10f) | 16 nM for 48h | Annexin V/PI Staining | 19.44% Apoptotic Cells (compared to 0.45% in control) | [2] |
| SGI-1776 | Increasing concentrations for 24h | Caspase-3 Activity Assay | Dose-dependent increase in caspase-3 activity | [3] |
Table 2: Induction of apoptosis by Pim-1 kinase inhibitors in PC-3 cells.
Mandatory Visualizations
Signaling Pathway
Caption: Pim-1 kinase anti-apoptotic signaling pathway.
Experimental Workflow
Caption: Workflow for assessing apoptosis in PC-3 cells.
Logical Relationship
Caption: Mechanism of apoptosis induction by Pim-1 Inhibitor 10.
Experimental Protocols
Cell Culture
-
Culture PC-3 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
Annexin V/PI Staining for Apoptosis Detection
This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells.[4][5][6][7]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
PC-3 cells treated with this compound and untreated control cells
-
Flow cytometer
Procedure:
-
Seed PC-3 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated time (e.g., 24-48 hours). Include a vehicle-treated control.
-
Collect both floating and adherent cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Caspase-3/7 Activity Assay
This assay measures the activity of key executioner caspases, Caspase-3 and -7, which are activated during apoptosis.[8][9][10]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
White-walled 96-well plates
-
Luminometer
-
PC-3 cells treated with this compound and untreated control cells
Procedure:
-
Seed 1 x 10^4 PC-3 cells per well in a white-walled 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound for the desired time.
-
Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 reagent to each well.
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each sample using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
Western blotting can be used to detect changes in the expression levels of key apoptosis-related proteins.
Materials:
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-Pim-1, anti-phospho-Bad (Ser112), anti-Bad, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treat PC-3 cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low apoptotic cell population in Annexin V/PI assay | Inhibitor concentration is too low or incubation time is too short. | Perform a dose-response and time-course experiment to determine optimal conditions. |
| Cell confluency is too high, leading to contact inhibition. | Seed cells at a lower density. | |
| High background in Western blot | Insufficient blocking. | Increase blocking time or use a different blocking agent. |
| Antibody concentration is too high. | Titrate the primary and secondary antibodies. | |
| Insufficient washing. | Increase the number and duration of washes. | |
| Inconsistent results in Caspase-3/7 assay | Inaccurate cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Bubbles in the wells. | Be careful when adding reagents to avoid bubble formation. |
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. kumc.edu [kumc.edu]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Inhibition of human prostate cancer (PC-3) cells and targeting of PC-3-derived prostate cancer stem cells with koenimbin, a natural dietary compound from Murraya koenigii (L) Spreng - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. icms.qmul.ac.uk [icms.qmul.ac.uk]
Application Notes: Pim-1 Kinase Inhibitor 10 in Drug Resistance Studies
Introduction
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3) that play a critical role in regulating cell proliferation, survival, and apoptosis.[1] Upregulation and overexpression of Pim-1 kinase are frequently observed in various hematological malignancies and solid tumors, including prostate, breast, and pancreatic cancers.[2] Emerging evidence strongly implicates Pim-1 kinase as a key driver of resistance to a wide range of anticancer therapies, including conventional chemotherapy, targeted agents, and radiotherapy.[2][3]
Pim-1 kinase promotes drug resistance through multiple mechanisms:
-
Inhibition of Apoptosis: Pim-1 phosphorylates and inactivates pro-apoptotic proteins such as Bad (Bcl-2-associated death promoter), thereby preventing cancer cells from undergoing programmed cell death in response to therapeutic agents.[2][4]
-
Regulation of Drug Efflux Pumps: The Pim-1L isoform can phosphorylate and stabilize ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp/ABCB1) and breast cancer resistance protein (BCRP/ABCG2), leading to increased efflux of chemotherapy drugs from the cancer cell.[5][6]
-
Activation of Survival Pathways: Pim-1 is a downstream effector of the JAK/STAT pathway and can activate other pro-survival signaling cascades, such as the PI3K/AKT/mTOR pathway, helping cancer cells evade the cytotoxic effects of drugs.[3][5]
-
Control of Redox Signaling: Pim-1 kinase can decrease cellular reactive oxygen species (ROS) by enhancing NRF2 activity, thereby diminishing the cytotoxicity of inhibitors that rely on oxidative stress.[7]
Pim-1 Kinase Inhibitor 10 represents a class of small molecules designed to specifically target the ATP-binding pocket of Pim-1 kinase, thereby blocking its catalytic activity. By inhibiting Pim-1, these compounds can reverse the mechanisms of drug resistance, re-sensitizing cancer cells to existing therapies and offering a promising strategy for combination treatments. This document provides an overview of the applications and protocols for using Pim-1 kinase inhibitors in drug resistance studies.
Key Signaling Pathways in Pim-1 Mediated Drug Resistance
The following diagram illustrates the central role of Pim-1 kinase in promoting drug resistance and the points of intervention for Pim-1 inhibitors.
Caption: Pim-1 signaling pathways contributing to drug resistance.
Application: Overcoming Drug Resistance
This compound can be used to investigate and overcome drug resistance in various cancer models when used in combination with standard-of-care agents.
-
Chemotherapy Sensitization: In cancer cells overexpressing drug efflux pumps like P-gp, Pim-1 inhibitors can restore sensitivity to taxanes (e.g., paclitaxel) and anthracyclines (e.g., doxorubicin).[4][8] The inhibitor prevents Pim-1-mediated stabilization of these pumps, leading to reduced drug efflux and increased intracellular accumulation of the chemotherapeutic agent.
-
Reversing Resistance to Targeted Therapies:
-
PI3K/AKT Inhibitors: Cancer cells can develop resistance to PI3K/AKT pathway inhibitors by upregulating Pim-1 as a bypass signaling mechanism.[7] Co-treatment with a Pim-1 inhibitor can synergistically suppress tumor growth and overcome this acquired resistance.[9]
-
FLT3 Inhibitors: In Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, Pim-1 upregulation is a known resistance mechanism to FLT3 inhibitors.[6] Combining a Pim-1 inhibitor with an FLT3 inhibitor (e.g., quizartinib, sorafenib) leads to synergistic apoptosis and abrogates proliferation.[10]
-
HER2 Inhibitors: In HER2-positive breast cancer, Pim-1 inhibition can suppress HER2 expression at the transcriptional level, thereby overcoming resistance to HER2 tyrosine kinase inhibitors like lapatinib.[11]
-
-
Enhancing Immunotherapy: Pim kinases contribute to an immunosuppressive tumor microenvironment.[12] Inhibition of Pim-1 can enhance the efficacy of immune checkpoint inhibitors (e.g., anti-PD-1) by reducing suppressive myeloid cells and promoting T-cell activity.[12]
Quantitative Data on Pim-1 Inhibitors in Drug Resistance
The following tables summarize the efficacy of various well-characterized Pim-1 kinase inhibitors, which serve as a reference for the expected activity of this compound.
Table 1: In Vitro Inhibitory Activity of Pan-Pim Kinase Inhibitors
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Cell Line (Cancer Type) | Antiproliferative IC50 (µM) | Citation(s) |
|---|---|---|---|---|---|---|
| SGI-1776 | 7 | 363 | 69 | MV-4-11 (AML) | 0.1 - 3.0 | [1][8][13] |
| AZD1208 | 0.4 | 5.0 | 1.9 | MOLM-16 (AML) | < 1.0 | [7] |
| CX-6258 | 5 | 25 | 16 | Various Leukemia | 0.02 - 3.7 | [2][3] |
| PIM1-1 | N/A | N/A | N/A | Daudi (Burkitt's Lymphoma) | 10 | [14][15] |
| PIM447 | 6 (Ki) | 18 (Ki) | 9 (Ki) | Multiple Myeloma | N/A |[16] |
Table 2: Synergistic Effects of Pim-1 Inhibitors in Combination Therapies
| Pim-1 Inhibitor | Combination Drug | Cancer Model | Effect | Citation(s) |
|---|---|---|---|---|
| SGI-1776 | Taxanes | Chemoresistant Prostate Cancer | Resensitized cells by inhibiting MDR1 activity | [8] |
| AZD1208 | Cytarabine | AML Xenograft | Synergistic decrease in tumor volume | [7] |
| AZD1208 | Quizartinib (FLT3i) | FLT3-ITD AML | Synergistic induction of apoptosis | [10] |
| CX-6258 | Doxorubicin | Prostate Cancer (PC3) | Synergistic cell killing (CI50 = 0.4) | [2] |
| CX-6258 | Paclitaxel | Prostate Cancer (PC3) | Synergistic cell killing (CI50 = 0.56) | [2] |
| SMI-4a | Lapatinib (HER2i) | HER2+ Breast Cancer | Overcomes lapatinib resistance |[11] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess the efficacy of this compound in overcoming drug resistance.
Protocol 1: Cell Viability and Synergy Assessment
This protocol determines the cytotoxic effect of the inhibitor and its synergistic potential with another therapeutic agent.
Caption: Workflow for cell viability and synergy analysis.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., 5,000 cells/well) in 96-well plates and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination drug in culture medium.
-
Treatment: Treat cells with:
-
This compound alone (e.g., 0.01 to 50 µM).
-
The combination drug alone.
-
A combination of both drugs, either at a constant ratio or in a dose matrix format.
-
Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assay:
-
For CellTiter-Glo® Luminescent Cell Viability Assay: Add the reagent to each well according to the manufacturer's instructions and measure luminescence.
-
For MTT Assay: Add MTT solution to each well, incubate for 2-4 hours, then add solubilization solution (e.g., DMSO) and measure absorbance at 570 nm.
-
-
Data Analysis:
-
Normalize the readings to the vehicle control to determine the percentage of cell viability.
-
Use graphing software (e.g., GraphPad Prism) to plot dose-response curves and calculate IC50 values.
-
For combination studies, use software like CompuSyn to calculate the Combination Index (CI). A CI value < 1 indicates synergy.[2]
-
Protocol 2: Western Blot Analysis of Pim-1 Signaling
This protocol is used to confirm the on-target activity of the inhibitor by measuring the phosphorylation of downstream Pim-1 substrates.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound at various concentrations (e.g., 0.1, 1, 10 µM) and/or in combination with another drug for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer and separate the proteins on a 10-12% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include:
-
Phospho-Bad (Ser112)
-
Total Bad
-
Phospho-4E-BP1 (Thr37/46)
-
Total 4E-BP1
-
Pim-1
-
Actin or GAPDH (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Add an ECL (enhanced chemiluminescence) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein levels. A decrease in the p-Bad/Bad ratio indicates successful inhibition of Pim-1 kinase activity.[3][15]
Protocol 3: Apoptosis Analysis by Annexin V/Propidium Iodide Staining
This protocol quantifies the induction of apoptosis following treatment.
Methodology:
-
Treatment: Treat cells in 6-well plates with the Pim-1 inhibitor, the combination drug, or both, for 24-48 hours. Include positive (e.g., staurosporine) and negative (vehicle) controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash them with ice-cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments. A synergistic combination should show a significantly higher percentage of apoptotic cells compared to single-agent treatments.[8][17]
Protocol 4: In Vivo Xenograft Study
This protocol evaluates the efficacy of this compound in a preclinical animal model of drug resistance.
Methodology:
-
Tumor Implantation: Subcutaneously inject drug-resistant cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomization and Treatment: Randomize mice into four treatment groups:
-
Group 1: Vehicle control (oral gavage or IP injection).
-
Group 2: this compound (e.g., 50-100 mg/kg, daily oral gavage).[3]
-
Group 3: Chemotherapeutic/Targeted agent.
-
Group 4: Combination of this compound and the other agent.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health as indicators of toxicity.
-
-
Study Endpoint: Continue treatment for a predefined period (e.g., 21-28 days) or until tumors in the control group reach a maximum allowed size.
-
Analysis:
-
Plot tumor growth curves for each group.
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
-
At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for p-Bad) or histological analysis.
-
A significant reduction in tumor growth in the combination group compared to single-agent groups indicates in vivo synergy.[3][4]
-
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 [frontiersin.org]
- 12. Targeting PIM Kinases to Improve the Efficacy of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Pim-1 Kinase Inhibitor 10 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pim-1 kinase, a serine/threonine kinase, is a crucial regulator of cell proliferation, survival, and apoptosis. Its overexpression is implicated in various malignancies, making it a significant target for cancer therapy. Pim-1 kinase inhibitor 10 (also known as compound 13a) is a dual competitive and non-competitive inhibitor of Pim-1 and Pim-2 kinases. This inhibitor has been shown to induce apoptosis and activate caspases 3 and 7, highlighting its potential as an anti-cancer agent.[1][2][3][4][5] These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.
Pim-1 Signaling Pathway
The Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. Once expressed, Pim-1 phosphorylates a range of downstream targets to promote cell survival and proliferation while inhibiting apoptosis. A key substrate is the pro-apoptotic protein BAD (Bcl-2-associated death promoter). Phosphorylation of BAD by Pim-1 prevents it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL, thereby promoting cell survival.[6]
Caption: Pim-1 Signaling Pathway and Inhibition.
Data Presentation
In Vitro Activity of Various Pim-1 Kinase Inhibitors
| Inhibitor Name | IC50 Value | Target(s) | Cell Lines Tested | Observed Effects | Reference |
| This compound (compound 13a) | Not specified | PIM-1/2 | Not specified | Induces apoptosis, activates caspase 3/7 | [1][2][3][4][5] |
| Pim-1 Kinase Inhibitor 13 (compound 10) | 4.41 µM | Pim-1 | Not specified | Not specified | [7] |
| PIM1-1 Inhibitor | 10 µM, 20 µM, 30 µM | PIM-1 | Daudi, Raji, K562 | Decreased cell viability, induced apoptosis | [8] |
| Quercetagetin | 0.34 µM | Pim-1 | PC3, LNCaP, RWPE2 | Growth inhibition | [9] |
Experimental Protocols
General Guidelines for this compound
-
Reconstitution: this compound is typically provided as a powder. Reconstitute it in DMSO to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh working dilutions of the inhibitor in the appropriate cell culture medium just before use. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically <0.5%).
Experimental Workflow
Caption: General Experimental Workflow.
Detailed Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 µM to 50 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor or controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Detailed Protocol 2: Apoptosis Assay (Annexin V Staining)
This protocol is for the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis.[10][11][12]
Materials:
-
Cells of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Allow the cells to attach overnight.
-
Treat the cells with the desired concentrations of this compound (e.g., based on the IC50 value determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells).
-
Wash the adherent cells with PBS.
-
Trypsinize the adherent cells and combine them with the cells from the culture medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Four populations of cells can be distinguished:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Detailed Protocol 3: Western Blot Analysis of Pim-1 Downstream Targets
This protocol is to assess the effect of this compound on the phosphorylation of downstream targets, such as BAD.
Materials:
-
Cells of interest
-
6-well or 10 cm cell culture dishes
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total-BAD, anti-Pim-1, anti-Actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells with this compound as described in the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with antibodies for total protein (e.g., anti-total-BAD) and a loading control (e.g., anti-Actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the phosphorylated protein to the total protein and the loading control.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. kumc.edu [kumc.edu]
- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Pim-1 Kinase Inhibitor 10 (SGI-1776)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the off-target effects of the Pim-1 kinase inhibitor SGI-1776, also referred to as Pim-1 kinase inhibitor 10. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Off-Target Profile of SGI-1776
SGI-1776 is a potent, ATP-competitive inhibitor of Pim kinases.[1] While it shows high affinity for Pim-1, it also interacts with other kinases, which can lead to off-target effects in experimental systems. Understanding this off-target profile is crucial for interpreting experimental results and anticipating potential confounding effects.
Quantitative Analysis of SGI-1776 Off-Target Interactions
The following table summarizes the in vitro inhibitory activity of SGI-1776 against its primary targets (Pim-1, -2, and -3) and known off-targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a higher potency.
| Target Kinase | IC50 (nM) | Fold-Selectivity vs. Pim-1 |
| Pim-1 | 7 | 1 |
| Pim-2 | 363 | 52 |
| Pim-3 | 69 | 10 |
| Flt-3 | 44 | 6 |
| Haspin | 34 | 5 |
| c-Kit | >1000 (40% inhibition at 1µM) | >143 |
| TrkA | >1000 | >143 |
Data compiled from multiple sources.[1][2][3]
Troubleshooting Guide
This guide addresses common issues that researchers may encounter when using SGI-1776 in their experiments.
Question: My cells are showing a phenotype that is inconsistent with known Pim-1 biology. Could this be due to off-target effects?
Answer: Yes, unexpected phenotypes are often a result of off-target inhibition. SGI-1776 is known to inhibit Flt-3 and Haspin kinases at concentrations close to those required for potent Pim-1 inhibition.[1] Flt-3 is involved in the proliferation and differentiation of hematopoietic cells, while Haspin is a key regulator of mitosis. Inhibition of these kinases could lead to phenotypes that are independent of Pim-1 activity. For example, in acute myeloid leukemia (AML) cells with FLT3 mutations, the cytotoxic effects of SGI-1776 may be predominantly driven by Flt-3 inhibition.[4] It is also important to consider that SGI-1776 was observed to cause cardiac QTc prolongation in clinical trials, leading to the discontinuation of its development.[5] This suggests potential off-target effects on ion channels or other cardiac-related kinases.
Question: I am observing a decrease in the phosphorylation of a known Pim-1 substrate, but the downstream cellular effect is not what I expected. What could be the reason?
Answer: This could be due to the complexity of cellular signaling networks. Pim-1 is part of a larger network of pathways, and its inhibition can lead to compensatory signaling or feedback loops. For instance, Pim-1 is a downstream effector of the JAK/STAT pathway and can also be regulated by PI3K/Akt signaling.[6][7] Inhibition of Pim-1 might lead to the activation of other pro-survival pathways that mask the expected phenotype. Additionally, some downstream effects of Pim-1 are context-dependent and can vary between different cell types and experimental conditions. For example, in chronic lymphocytic leukemia (CLL) cells, SGI-1776 did not affect the phosphorylation of traditional Pim-1 targets like Bad and histone H3, but still induced apoptosis through a reduction in Mcl-1 levels.[2]
Question: I am seeing variability in the potency (IC50) of SGI-1776 in my cellular assays compared to published biochemical data. Why is there a discrepancy?
Answer: Discrepancies between biochemical and cellular potencies are common for kinase inhibitors. Several factors can contribute to this:
-
Cellular ATP Concentration: SGI-1776 is an ATP-competitive inhibitor. The high intracellular concentration of ATP (mM range) can compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cellular assays compared to biochemical assays, which are often performed at lower ATP concentrations.
-
Cell Permeability and Efflux: The ability of SGI-1776 to cross the cell membrane and accumulate to an effective intracellular concentration can vary between cell lines. Some cells may express drug efflux pumps, such as P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2), which can actively transport the inhibitor out of the cell, reducing its effective concentration at the target.[8]
-
Protein Binding: SGI-1776 may bind to other cellular proteins or lipids, reducing its free concentration available to inhibit Pim kinases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of SGI-1776?
A1: SGI-1776 is an ATP-competitive inhibitor of the Pim family of serine/threonine kinases.[1] It binds to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of downstream substrates.
Q2: What are the known downstream targets of Pim-1 kinase?
A2: Pim-1 kinase phosphorylates a wide range of substrates involved in cell cycle progression, apoptosis, and transcription. Key substrates include:
-
Cell Cycle Regulators: p21(Waf1/Cip1), p27(Kip1), and Cdc25A.[1][9]
-
Apoptosis Regulators: BAD.[10]
-
Transcription Factors: c-Myc.[10]
-
Translation Regulators: 4E-BP1.[4]
Q3: How can I validate that the observed effects in my experiment are due to Pim-1 inhibition and not off-targets?
A3: To confirm on-target effects, consider the following approaches:
-
Genetic knockdown or knockout of Pim-1: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate Pim-1 expression. If the phenotype of Pim-1 depletion is similar to that of SGI-1776 treatment, it supports an on-target mechanism.
-
Rescue experiments: Overexpression of a wild-type, but not a kinase-dead, version of Pim-1 should rescue the phenotype induced by SGI-1776 if the effect is on-target.
Q4: Are there any known resistance mechanisms to SGI-1776?
A4: While specific resistance mechanisms to SGI-1776 are not extensively documented, general mechanisms of resistance to kinase inhibitors can include:
-
Mutations in the kinase gatekeeper residue: This can prevent the inhibitor from binding effectively.
-
Upregulation of the target kinase: Increased expression of Pim-1 can overcome the inhibitory effect.
-
Activation of bypass signaling pathways: Cells may activate alternative survival pathways to compensate for Pim-1 inhibition.
-
Increased drug efflux: Upregulation of drug transporters like ABCB1 and ABCG2 can reduce the intracellular concentration of the inhibitor.[8]
Experimental Protocols
Biochemical Assay: Radiometric Kinase Assay for IC50 Determination
This protocol describes a general method for determining the IC50 of SGI-1776 against a purified kinase in a biochemical format.
Materials:
-
Purified recombinant Pim-1 kinase
-
Kinase-specific peptide substrate
-
SGI-1776 (serial dilutions)
-
[γ-33P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Phosphocellulose paper
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the kinase, peptide substrate, and kinase reaction buffer.
-
Add serial dilutions of SGI-1776 or DMSO (vehicle control) to the reaction mixture and incubate for a pre-determined time (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-33P]ATP.
-
Incubate the reaction at 30°C for a specific time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-33P]ATP.
-
Dry the phosphocellulose paper and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase activity for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of activity against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Assay: NanoBRET™ Target Engagement Assay
This protocol outlines a method to quantify the binding of SGI-1776 to Pim-1 in living cells.
Materials:
-
HEK293 cells
-
Expression vector for Pim-1-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
SGI-1776 (serial dilutions)
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Plate reader capable of measuring luminescence and filtered luminescence
Procedure:
-
Transfect HEK293 cells with the Pim-1-NanoLuc® fusion vector and seed them into a multi-well plate.
-
After 24 hours, add the NanoBRET™ Kinase Tracer and serial dilutions of SGI-1776 or DMSO to the cells.
-
Equilibrate the plate at 37°C in a CO2 incubator for 2 hours.
-
Add the NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor to all wells.
-
Read the plate on a luminometer equipped with two filters to measure donor (460nm) and acceptor (610nm) emission.
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Plot the NanoBRET™ ratio against the logarithm of the inhibitor concentration and fit the data to determine the IC50 value, which represents the concentration of SGI-1776 that displaces 50% of the tracer.[11][12][13][14]
Cellular Assay: Cellular Thermal Shift Assay (CETSA)
This protocol describes a method to confirm the direct binding of SGI-1776 to Pim-1 in a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cells expressing endogenous or overexpressed Pim-1
-
SGI-1776
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE and Western blotting reagents
-
Anti-Pim-1 antibody
Procedure:
-
Treat cultured cells with SGI-1776 or DMSO for a specific duration.
-
Harvest and wash the cells, then resuspend them in a buffer.
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short period (e.g., 3 minutes).
-
Cool the samples to room temperature.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation.
-
Analyze the amount of soluble Pim-1 in each sample by Western blotting using an anti-Pim-1 antibody.
-
Quantify the band intensities and plot the percentage of soluble Pim-1 against the temperature for both SGI-1776-treated and control samples. A shift in the melting curve to a higher temperature in the presence of SGI-1776 indicates target engagement.[15][16][17][18][19]
Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway.
Experimental Workflow for Off-Target Identification and Validation
Caption: Workflow for identifying and validating off-target effects.
References
- 1. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. astx.com [astx.com]
- 6. mdpi.com [mdpi.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 12. protocols.io [protocols.io]
- 13. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 14. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 15. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 18. eubopen.org [eubopen.org]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Pim-1 Kinase Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of Pim-1 kinase inhibitors in their experiments. The content is structured to address common challenges and provide clear guidance on experimental design and execution.
For the purpose of this guide, we will use Quercetagetin , a well-characterized flavonoid and a selective Pim-1 kinase inhibitor, as a primary example. The principles and protocols described herein are broadly applicable to other Pim-1 inhibitors.
Selectivity Profile of a Representative Pim-1 Kinase Inhibitor: Quercetagetin
The following table summarizes the in vitro inhibitory activity of Quercetagetin against Pim-1 and a panel of other kinases. This data is crucial for understanding the inhibitor's specificity and potential off-target effects.
| Kinase Target | IC50 (µmol/L) | Selectivity vs. Pim-1 (Fold) |
| Pim-1 | 0.34 | 1 |
| Pim-2 | >10 | >29 |
| RSK2 | 3.1 | 9.1 |
| PKA | 24 | 70.6 |
Data presented is derived from in vitro kinase assays. IC50 values represent the concentration of the inhibitor required to reduce the kinase activity by 50%.
Frequently Asked Questions (FAQs)
Here we address common questions that arise during the experimental use of Pim-1 kinase inhibitors.
Q1: How should I dissolve and store my Pim-1 kinase inhibitor?
A1: Most small molecule kinase inhibitors, including Quercetagetin, are soluble in dimethyl sulfoxide (DMSO). For in vitro assays, prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. For cell-based assays, further dilute the stock solution in the appropriate cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) and consistent across all conditions, including vehicle controls, to avoid solvent-induced artifacts.
Q2: What are the appropriate positive and negative controls for my experiments?
A2:
-
Negative Control: A vehicle control (e.g., DMSO) at the same final concentration used for the inhibitor is essential to account for any effects of the solvent on your system.
-
Positive Control (In Vitro Kinase Assay): A known potent, broad-spectrum kinase inhibitor like staurosporine can be used to ensure the assay is working correctly.
-
Positive Control (Cell-Based Assay): If you are assessing the inhibition of a specific downstream signaling event (e.g., phosphorylation of BAD), a positive control could be a condition where the Pim-1 pathway is known to be activated.
Q3: How do I determine the optimal concentration of the inhibitor to use in my cell-based assays?
A3: It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) in your specific cell line and assay. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) based on the inhibitor's reported potency. The optimal concentration should effectively inhibit Pim-1 activity with minimal off-target effects or general cytotoxicity.
Q4: I am observing unexpected or off-target effects. What could be the cause?
A4: Off-target effects are a common challenge with kinase inhibitors. While some inhibitors are highly selective, they may still interact with other kinases, especially at higher concentrations. Review the inhibitor's selectivity profile against a broad panel of kinases. If possible, use a second, structurally distinct Pim-1 inhibitor to confirm that the observed phenotype is due to Pim-1 inhibition and not an off-target effect of the primary inhibitor. Additionally, consider potential cardiotoxicity, as this has been a concern with some Pim kinase inhibitors.
Q5: My inhibitor doesn't seem to be working in my cell-based assay, even at high concentrations. What should I do?
A5:
-
Confirm Target Expression: Ensure that your cell line expresses sufficient levels of Pim-1 kinase.
-
Cell Permeability: Verify that the inhibitor is cell-permeable. Some compounds may have poor membrane permeability.
-
Inhibitor Stability: Ensure the inhibitor is stable under your experimental conditions (e.g., in cell culture media
Technical Support Center: Pim-1 Kinase Inhibitor SMI-4a
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Pim-1 kinase inhibitor SMI-4a, with a focus on addressing challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is Pim-1 kinase inhibitor SMI-4a, and what is its primary mechanism of action?
A1: Pim-1 kinase inhibitor SMI-4a is a potent, selective, and cell-permeable ATP-competitive inhibitor of Pim-1 kinase with an IC50 of 17 nM. It shows moderate potency against Pim-2 kinase and is highly selective against a wide range of other serine/threonine and tyrosine kinases.[1] By inhibiting Pim-1, a key regulator of cell cycle progression and apoptosis, SMI-4a can induce cell cycle arrest and promote apoptosis, making it a valuable tool for cancer research.[1]
Q2: In which solvents is SMI-4a soluble?
A2: SMI-4a is most soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol. It is generally insoluble in aqueous solutions. For detailed solubility information, please refer to the solubility table below.
Q3: How should I store SMI-4a powder and stock solutions?
A3: Unreconstituted SMI-4a powder should be stored at -20°C.[2] Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -20°C for up to one month or at -80°C for up to a year.[3] Always refer to the manufacturer's datasheet for specific storage recommendations.
Q4: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A4: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, although it is always best to keep it as low as possible, ideally below 0.1%.[4][5] It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Troubleshooting Guide: Insolubility Issues
This guide addresses common problems encountered when dissolving and using Pim-1 kinase inhibitor SMI-4a in experimental settings.
Problem 1: The inhibitor is not dissolving in the chosen solvent.
-
Question: I am having difficulty dissolving the SMI-4a powder. What should I do?
-
Answer:
-
Verify the Solvent: Ensure you are using a recommended solvent. For SMI-4a, high-purity, anhydrous DMSO is the preferred solvent for creating high-concentration stock solutions.[1][2]
-
Increase Mechanical Agitation: Vortex the solution for several minutes. If the powder is still not fully dissolved, sonicate the vial in a water bath for 10-15 minutes.[3][6]
-
Gentle Warming: Gently warm the solution to 37°C for a short period (10-20 minutes).[6] Avoid excessive heat, as it may degrade the compound.[3]
-
Check for Moisture: DMSO is hygroscopic and can absorb water from the atmosphere, which can reduce the solubility of many organic compounds.[4] Use a fresh, unopened bottle of anhydrous DMSO for best results.[4]
-
Problem 2: The inhibitor precipitates when diluted in aqueous media.
-
Question: My SMI-4a stock solution is clear in DMSO, but a precipitate forms when I add it to my cell culture media or aqueous buffer. How can I prevent this?
-
Answer: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous solution.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous media. Instead, perform an intermediate dilution step. For example, dilute the DMSO stock 1:10 in DMSO first, and then add this to the aqueous buffer.[4]
-
Lower the Final Concentration: The final concentration of the inhibitor in your aqueous solution may be above its solubility limit. Try working with a lower final concentration if your experimental design allows.
-
Rapid Mixing: When adding the inhibitor stock to the aqueous medium, ensure rapid and continuous mixing by vortexing or pipetting to facilitate dispersion and prevent localized high concentrations that can lead to precipitation.
-
Serum in Media: If using cell culture media, the presence of serum (like FBS) can sometimes help to stabilize small molecules and prevent precipitation. Ensure the inhibitor is added to the complete media containing serum.
-
Data Presentation
Table 1: Solubility of Pim-1 Kinase Inhibitor SMI-4a
| Solvent | Maximum Solubility | Source(s) |
| DMSO | ~100 mM (approx. 27.3 mg/mL) | [2][7][8] |
| Ethanol | ~40 mg/mL (with warming) | [2][7] |
| Water | Insoluble | [9] |
Note: Solubility can vary slightly between batches and is dependent on temperature and the purity of the solvent. It is always recommended to perform a small-scale test to confirm solubility before preparing a large stock.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of SMI-4a in DMSO
-
Materials:
-
SMI-4a powder (Molecular Weight: 273.23 g/mol )[2]
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of SMI-4a powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh out the desired amount of SMI-4a. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.73 mg of SMI-4a.
-
Add the appropriate volume of DMSO to the powder. For 2.73 mg, add 1 mL of DMSO.
-
Vortex the solution thoroughly for 2-3 minutes until the powder is completely dissolved.
-
If necessary, place the tube in an ultrasonic water bath for 10 minutes to aid dissolution.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Dilution of SMI-4a for a Cell-Based Assay
-
Objective: To treat cells with a final concentration of 1 µM SMI-4a.
-
Procedure:
-
Thaw a single aliquot of the 10 mM SMI-4a stock solution.
-
Prepare an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile DMSO to create a 100 µM solution. To do this, add 2 µL of the 10 mM stock to 198 µL of DMSO.
-
Prepare the final working solution. Add the 100 µM solution to your complete cell culture medium at a 1:100 ratio. For example, add 10 µL of the 100 µM solution to 990 µL of cell culture medium to get a final concentration of 1 µM. The final DMSO concentration in this case will be 0.1%.
-
Mix immediately and thoroughly by gentle vortexing or inversion before adding to your cells.
-
Always prepare a vehicle control using the same dilution of DMSO in your cell culture medium (e.g., 10 µL of DMSO in 990 µL of medium for a 0.1% DMSO control).
-
Mandatory Visualizations
Caption: Simplified Pim-1 signaling pathway and the inhibitory action of SMI-4a.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. SMI-4a | CAS 438190-29-5 | Pim Kinase Inhibitor [stressmarq.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. apexbt.com [apexbt.com]
- 7. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing PIM-1 Kinase Inhibitor 10 Concentration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the experimental concentration of PIM-1 Kinase Inhibitor 10.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound, also known as compound 13a, functions as both a competitive and non-competitive inhibitor of PIM-1 and PIM-2 kinases.[1][2][3] PIM-1 is a constitutively active serine/threonine kinase that plays a crucial role in cell survival, proliferation, and apoptosis by phosphorylating various downstream targets.[4][5][6] By inhibiting PIM-1, the inhibitor blocks these signaling pathways, leading to the induction of apoptosis, which is often mediated through the activation of caspases 3 and 7.[1][3]
Q2: What is a recommended starting concentration for this compound in cell culture experiments?
A2: The optimal concentration of a PIM-1 kinase inhibitor is highly dependent on the cell line being used. For a specific pharmacological inhibitor designated as PIM1-1, the half-maximal inhibitory concentration (IC50) after 48 hours of treatment was found to be 10 µM in Daudi cells, 20 µM in Raji cells, and 30 µM in K562 cells.[7] Therefore, a good starting point for a dose-response experiment would be a range of concentrations from 0.1 µM to 40 µM.[7] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution (e.g., 10 mM).[7] For cell culture experiments, the DMSO stock solution should be further diluted in culture medium to the desired final concentration. The final concentration of DMSO in the culture medium should be kept low (typically below 0.5%) to avoid solvent-induced toxicity.[7] Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What are the known downstream targets of PIM-1 that I can monitor to confirm inhibitor activity?
A4: PIM-1 kinase has several well-characterized downstream targets involved in apoptosis and cell cycle regulation. A key substrate is the pro-apoptotic protein Bad. PIM-1 phosphorylates Bad at Ser112, which inhibits its pro-apoptotic function.[8] A successful inhibition of PIM-1 should lead to a decrease in the phosphorylation of Bad at this site. Other important downstream targets include c-Myc, p21, and p27.[5][9] Monitoring the phosphorylation status or expression levels of these proteins by Western blotting can confirm the biological activity of the inhibitor.
Troubleshooting Guide
Issue 1: No significant decrease in cell viability is observed after treatment with the inhibitor.
| Possible Cause | Suggested Solution |
| Sub-optimal inhibitor concentration | The effective concentration can vary significantly between cell lines.[7] Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM) and multiple time points (e.g., 24, 48, 72 hours) to determine the IC50 value for your specific cell line.[4][7] |
| High cell density | High cell seeding density can reduce the effective concentration of the inhibitor per cell. Optimize the cell seeding density to ensure cells are in the logarithmic growth phase during the experiment. |
| Inhibitor degradation | Ensure the inhibitor stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment. |
| Cell line resistance | The target cell line may have intrinsic or acquired resistance to PIM-1 inhibition. This could be due to the expression of drug efflux pumps or the activation of alternative survival pathways.[10] Consider using a different PIM kinase inhibitor or combination therapies. |
Issue 2: High background or inconsistent results in the CellTiter-Glo® viability assay.
| Possible Cause | Suggested Solution |
| Incomplete cell lysis | Ensure thorough mixing of the CellTiter-Glo® reagent with the cell culture medium for at least 2 minutes on an orbital shaker to achieve complete cell lysis.[11][12] |
| Temperature fluctuations | Equilibrate the plate to room temperature for approximately 30 minutes before adding the reagent and before reading the luminescence to ensure a stable signal.[11][12] |
| Interference from the inhibitor | Some compounds can interfere with the luciferase enzyme. Run a control with the inhibitor in cell-free medium to check for any direct effects on the assay chemistry. |
| Uneven cell seeding | Ensure a homogenous cell suspension and careful pipetting to have a consistent number of cells in each well. |
Issue 3: No change in the phosphorylation of downstream targets (e.g., p-Bad) after inhibitor treatment.
| Possible Cause | Suggested Solution | | Insufficient incubation time | The effect on downstream targets may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 12, 24 hours) to determine the optimal time point for observing changes in phosphorylation. | | Low PIM-1 expression in the cell line | Confirm the expression level of PIM-1 in your cell line by Western blot. Cell lines with low PIM-1 expression may not show a significant change in the phosphorylation of its targets. | | Antibody quality | Ensure the primary antibody for the phosphorylated target is specific and validated for Western blotting. Use appropriate positive and negative controls. | | Protein degradation | Use protease and phosphatase inhibitors in your lysis buffer to prevent the degradation of your target proteins and maintain their phosphorylation state. |
Quantitative Data Summary
Table 1: IC50 Values of PIM-1 Kinase Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Incubation Time |
| PIM1-1 | Daudi | Burkitt's Lymphoma | 10 | 48h[7] |
| PIM1-1 | Raji | Burkitt's Lymphoma | 20 | 48h[7] |
| PIM1-1 | K562 | Chronic Myelogenous Leukemia | 30 | 48h[7] |
| AZD1208 | EOL-1 | Acute Myeloid Leukemia | < 1 | -[13] |
| AZD1208 | KG-1a | Acute Myeloid Leukemia | < 1 | -[13] |
| AZD1208 | MV4-11 | Acute Myeloid Leukemia | < 1 | -[13] |
| AZD1208 | MOLM-16 | Acute Myeloid Leukemia | < 1 | -[13] |
| AZD1208 | SK-N-AS | Neuroblastoma | 43.1 | 72h[14] |
| AZD1208 | SK-N-BE(2) | Neuroblastoma | 47.1 | 72h[14] |
| SGI-1776 | U266 | Multiple Myeloma | ~3 | 72h[4] |
| SGI-1776 | MM.1S | Multiple Myeloma | > 3 | 72h[4] |
| Compound 10f | PC-3 | Prostate Cancer | 0.016 | -[15] |
Table 2: Effective Concentrations of PIM-1 Kinase Inhibitors for Apoptosis Induction
| Inhibitor | Cell Line | Cancer Type | Concentration (µM) | Effect |
| SGI-1776 | CLL Cells | Chronic Lymphocytic Leukemia | 1, 3, 10 | 10%, 22%, and 38% increase in apoptosis, respectively, after 24h[16] |
| SGI-1776 | U266 | Multiple Myeloma | 3 | ~60% cell death after 72h[4] |
| PIM1-1 | Daudi | Burkitt's Lymphoma | 1-10 | Induction of cleaved caspase-3[7] |
| PIM1-1 | Raji | Burkitt's Lymphoma | 1-10 | Induction of cleaved caspase-3[7] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo® Luminescent Assay
This protocol is adapted from the manufacturer's instructions and relevant publications.[7][11][12][17][18]
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density in 100 µL of culture medium per well. Include wells with medium only for background measurement.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO2.
-
Inhibitor Treatment: Prepare serial dilutions of the PIM-1 kinase inhibitor in culture medium. Add the desired final concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubation with Inhibitor: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from all readings. Normalize the data to the vehicle control to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Protocol 2: Western Blotting for PIM-1 and Phospho-Bad (Ser112)
This protocol provides a general guideline for analyzing the effect of a PIM-1 inhibitor on a downstream target.
-
Cell Treatment and Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with the desired concentrations of the PIM-1 inhibitor or vehicle control for the determined optimal time.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet the cell debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against PIM-1, phospho-Bad (Ser112), total Bad, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software. Normalize the phospho-Bad signal to total Bad and the PIM-1 signal to the loading control.
-
Visualizations
Caption: PIM-1 signaling pathway and point of intervention.
Caption: Workflow for optimizing inhibitor concentration.
Caption: Troubleshooting decision tree for inhibitor experiments.
References
- 1. CheMondis Marketplace [chemondis.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 7. Western blot analysis [bio-protocol.org]
- 9. ashpublications.org [ashpublications.org]
- 10. Targeting Pim kinases in hematological cancers: molecular and clinical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. OUH - Protocols [ous-research.no]
- 12. ch.promega.com [ch.promega.com]
- 13. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of PIM kinases promotes neuroblastoma cell differentiation to a neuronal phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 18. promega.com [promega.com]
Technical Support Center: Pim-1 Kinase Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pim-1 kinase inhibitors.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of Pim-1 kinase inhibitors?
A1: Proper preparation and storage of stock solutions are critical for maintaining the stability and activity of Pim-1 kinase inhibitors. Most inhibitors are soluble in organic solvents like DMSO.[1][2][3] For example, Pim-1/2 Kinase Inhibitor VI is soluble in DMSO at 25 mg/mL[1], while TCS PIM-1 1 is soluble in fresh DMSO at 73 mg/mL[3]. It is crucial to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound[3].
Once dissolved, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C. Stock solutions are generally stable for at least one month at -20°C and for up to a year at -80°C.[2][3][4] Always refer to the manufacturer's specific instructions for the particular inhibitor you are using.
Q2: My Pim-1 kinase inhibitor appears to have precipitated in the stock solution. What should I do?
A2: Precipitation can occur if the storage temperature fluctuates or if the solvent has absorbed moisture. Gently warm the solution to 37°C and vortex or sonicate to try and redissolve the compound. If precipitation persists, it may indicate degradation or that the solubility limit has been exceeded. It is recommended to prepare a fresh stock solution. To aid dissolution during preparation, gentle heating and/or sonication can be used[2].
Q3: I am observing inconsistent results in my cell-based assays. Could the stability of the inhibitor in my culture medium be an issue?
A3: Yes, the stability of small molecule inhibitors can vary in aqueous solutions like cell culture media. It is recommended to prepare working dilutions of the inhibitor fresh for each experiment from a frozen stock. For in vivo experiments, it is advised to prepare the working solution on the same day of use[2]. If you suspect instability in your specific medium, a stability assessment experiment can be performed (see Experimental Protocols section).
Q4: What are some common solvents for in vivo administration of Pim-1 kinase inhibitors?
A4: For in vivo studies, Pim-1 kinase inhibitors are often formulated in a vehicle that enhances solubility and bioavailability. A common formulation is a mixture of DMSO and corn oil (e.g., 10% DMSO and 90% corn oil)[2]. Another example for a different Pim-1 inhibitor involves a mix of DMSO, PEG300, Tween 80, and saline/PBS[4]. The choice of vehicle will depend on the specific inhibitor and the route of administration.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Steps |
| Loss of Inhibitor Activity | - Improper storage of stock solution- Repeated freeze-thaw cycles- Degradation in working solution | - Prepare fresh stock solution from powder.- Aliquot stock solutions to minimize freeze-thaw cycles.- Prepare working dilutions fresh for each experiment. |
| Precipitation in Stock or Working Solution | - Exceeded solubility limit- Solvent absorbed moisture- Temperature fluctuations | - Gently warm and vortex/sonicate to redissolve.- Use fresh, anhydrous solvent.- Ensure proper storage at a constant temperature. |
| Inconsistent IC50 Values | - Inaccurate serial dilutions- Cell passage number and health- Instability of inhibitor in assay medium | - Calibrate pipettes and prepare fresh serial dilutions.- Use consistent cell passage numbers and monitor cell health.- Minimize incubation time of the inhibitor in the medium if instability is suspected. |
Quantitative Data Summary
The following table summarizes the solubility and storage recommendations for several commercially available Pim-1 kinase inhibitors. Note that "Pim-1 kinase inhibitor 10" is a general term; specific inhibitors have distinct properties.
| Inhibitor Name | Solubility | Storage of Powder | Storage of Stock Solution |
| Pim-1/2 kinase inhibitor 1 | ≥ 2.08 mg/mL in 10% DMSO/90% Corn Oil[2] | -20°C for 3 years[5] | -80°C for 6 months, -20°C for 1 month[2] |
| PIM1/2 Kinase Inhibitor VI | 25 mg/mL in DMSO[1] | 2-8°C[1] | Stable for up to 1 month at -20°C[1] |
| Pim-1 kinase inhibitor 9 | - | -20°C for 3 years[4] | -80°C for 1 year[4] |
| TCS PIM-1 1 | 73 mg/mL in fresh DMSO[3] | -20°C for 3 years[3] | -80°C for 1 year, -20°C for 1 month[3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM DMSO Stock Solution of a Pim-1 Kinase Inhibitor
-
Materials: Pim-1 kinase inhibitor powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure:
-
Equilibrate the inhibitor powder to room temperature before opening to prevent condensation.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration based on the molecular weight of the inhibitor.
-
Add the calculated volume of anhydrous DMSO to the vial containing the inhibitor powder.
-
Vortex and/or sonicate the solution until the inhibitor is completely dissolved. Gentle warming to 37°C may be necessary.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Assessment of Pim-1 Kinase Inhibitor Stability in Cell Culture Medium
-
Materials: 10 mM stock solution of the inhibitor, cell culture medium (e.g., RPMI-1640), sterile tubes, HPLC system.
-
Procedure:
-
Prepare a working solution of the inhibitor in the cell culture medium at the desired final concentration (e.g., 10 µM).
-
Incubate the working solution under standard cell culture conditions (37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Analyze the concentration of the intact inhibitor in each aliquot using a validated HPLC method.
-
Plot the concentration of the inhibitor versus time to determine its stability profile in the culture medium.
-
Visualizations
Caption: Simplified Pim-1 signaling pathway.
Caption: Workflow for assessing inhibitor stability.
References
Technical Support Center: Minimizing Pim-1 Kinase Inhibitor 10 Cytotoxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Pim-1 kinase inhibitors, with a specific focus on minimizing cytotoxicity in normal, non-cancerous cells.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our normal cell line controls when using Pim-1 Kinase Inhibitor 10. What are the potential reasons for this?
A1: Cytotoxicity of Pim-1 inhibitors in normal cells can stem from several factors:
-
On-target toxicity: Pim-1 kinase plays a role in the survival and proliferation of certain normal cell types. Inhibition of Pim-1 in these cells can lead to apoptosis or cell cycle arrest.
-
Off-target effects: Kinase inhibitors are rarely completely specific. This compound may be inhibiting other kinases essential for the survival of your specific normal cell line. It is crucial to review the inhibitor's selectivity profile.
-
Metabolic differences: Normal cells may metabolize the inhibitor differently than cancer cells, leading to the accumulation of toxic metabolites.
-
Experimental conditions: High concentrations of the inhibitor, prolonged exposure times, or the use of solvents like DMSO at cytotoxic levels can contribute to non-specific cell death.
Q2: How can we reduce the off-target effects of this compound?
A2: Minimizing off-target effects is key to reducing cytotoxicity in normal cells. Consider the following strategies:
-
Use the lowest effective concentration: Determine the minimal concentration of the inhibitor that achieves the desired effect on your target cancer cells while minimizing toxicity in normal cells.
-
Optimize exposure time: Shorter incubation times may be sufficient to inhibit Pim-1 in cancer cells without causing significant harm to normal cells.
-
Use a more selective inhibitor: If off-target effects are a major concern, consider screening for alternative Pim-1 inhibitors with a better selectivity profile.
-
Combination therapy: Using lower doses of this compound in combination with other therapeutic agents that target different pathways in cancer cells may enhance efficacy while reducing toxicity.
Q3: Are there specific normal cell lines that are known to be more or less sensitive to Pim-1 inhibitors?
A3: The sensitivity of normal cells to Pim-1 inhibitors can vary depending on the tissue of origin and the expression levels of Pim-1 and other related kinases. For example, hematopoietic cells, where Pim-1 plays a physiological role, might be more sensitive.[1] It is recommended to test a panel of normal cell lines relevant to the cancer type you are studying to establish a therapeutic window.
Q4: What is the proposed mechanism of cytotoxicity for Pim-1 inhibitors in cancer cells, and can this be exploited for selective targeting?
A4: Pim-1 kinase inhibitors often induce cytotoxicity in cancer cells, particularly under hypoxic conditions, by increasing intracellular reactive oxygen species (ROS) and inhibiting the Nrf2 signaling pathway, which is crucial for antioxidant defense.[2][3][4] This selective targeting of hypoxic tumor cells is a promising strategy, as the tumor microenvironment is often characterized by low oxygen levels, while normal tissues are well-oxygenated.
Troubleshooting Guides
Issue 1: High background cytotoxicity in vehicle-treated normal cells.
| Possible Cause | Troubleshooting Step |
| Solvent (e.g., DMSO) toxicity | - Titrate the concentration of the solvent to determine the maximum non-toxic concentration for your normal cell line. - Ensure the final solvent concentration is consistent across all experimental and control wells. - Consider using a different, less toxic solvent if possible. |
| Poor cell health | - Confirm the viability of your cells before starting the experiment using a method like Trypan Blue exclusion. - Ensure proper cell culture conditions (e.g., media, temperature, CO2 levels). - Do not use cells that are over-confluent or have been in culture for too many passages. |
| Contamination | - Regularly check for microbial contamination in your cell cultures. - Use sterile techniques and certified cell lines. |
Issue 2: Similar dose-response curves for cancer and normal cell lines.
| Possible Cause | Troubleshooting Step |
| Lack of a therapeutic window | - Verify the expression of Pim-1 in both your cancer and normal cell lines. If Pim-1 expression is similar, the inhibitor may not have a selective effect. - Consider that the inhibitor's cytotoxicity may be dominated by off-target effects that are common to both cell types. |
| Inappropriate assay endpoint | - Use assays that measure apoptosis (e.g., Annexin V/PI staining) in addition to metabolic activity (e.g., MTT assay). This can help differentiate between cytotoxic and cytostatic effects. - Measure target engagement by assessing the phosphorylation of known Pim-1 substrates (e.g., BAD at Ser112) in both cell types. |
| Sub-optimal inhibitor concentration range | - Broaden the concentration range of the inhibitor tested to ensure you capture the full dose-response curve for both cell lines and accurately determine the IC50 values. |
Data Presentation
Table 1: Comparative Cytotoxicity of Pim-1 Inhibitors in Cancer vs. Normal Cell Lines
| Inhibitor | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Reference |
| PIM1-1 | Daudi (Burkitt's lymphoma) | ~10 | - | - | [3][5] |
| Raji (Burkitt's lymphoma) | ~20 | - | - | [3][5] | |
| K562 (Leukemia) | ~30 | - | - | [3][5] | |
| AZD1208 | PC3-LN4 (Prostate Cancer, Hypoxia) | ~0.2 | PC3-LN4 (Prostate Cancer, Normoxia) | ~16.8 | [6] |
| SGI-1776 | Leukemia and solid tumor cell lines | 0.005 - 11.68 | - | - | [7] |
Note: Data for normal cell lines is limited in the public domain and should be determined empirically for the specific cell lines used in your research.
Experimental Protocols
Protocol 1: Comparative Cytotoxicity Assessment using MTT Assay
This protocol allows for the colorimetric measurement of cell viability based on the metabolic activity of cells.
Materials:
-
96-well plates
-
Cancer and normal cell lines
-
Complete cell culture medium
-
This compound (and vehicle control, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both cancer and normal cells into separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours.
-
Inhibitor Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.
-
Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot dose-response curves to determine the IC50 values for each cell line.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer and normal cell lines
-
This compound (and vehicle control)
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat both cancer and normal cells with the desired concentrations of this compound for the chosen duration.
-
Cell Harvesting: Collect both adherent and suspension cells. For adherent cells, use a gentle cell detachment method. Centrifuge the cells and wash with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the samples on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: Simplified Pim-1 signaling pathway in normal cell homeostasis.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT (Assay protocol [protocols.io]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. PIM kinase inhibitors kill hypoxic tumor cells by reducing Nrf2 signaling and increasing reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Technical Support Center: Pim-1 Kinase Inhibitor Protocols & Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the effective use of Pim-1 kinase inhibitors in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of inhibitor potency data.
Troubleshooting Guide & FAQs
This section addresses common issues that may arise during the use of Pim-1 kinase inhibitors.
Q1: My Pim-1 inhibitor shows lower than expected potency in cell-based assays compared to in vitro kinase assays. What could be the reason?
A1: A discrepancy between in vitro and cell-based assay potency is a common observation. Several factors can contribute to this:
-
Poor Cell Permeability: The inhibitor may not efficiently cross the cell membrane to reach its intracellular target.[1] Consider using a different inhibitor with known good cell permeability or performing permeabilization experiments, though the latter can impact cell health.
-
Efflux Pumps: Cancer cells can actively pump out small molecule inhibitors through efflux pumps like P-glycoprotein (Pgp) and Breast Cancer Resistance Protein (BCRP).[2] Co-incubation with an efflux pump inhibitor might clarify if this is the issue.
-
Inhibitor Metabolism: Cells can metabolize the inhibitor into a less active form.
-
High Intracellular ATP Concentration: Pim-1 inhibitors are often ATP-competitive.[3][4] The high concentration of ATP within cells can outcompete the inhibitor, leading to a requirement for higher inhibitor concentrations to achieve the same level of inhibition as in a cell-free assay.[5]
-
Protein Binding: The inhibitor may bind to other intracellular proteins or plasma proteins in the culture medium, reducing its free concentration available to inhibit Pim-1.
Q2: I'm observing off-target effects in my experiments. How can I confirm the effects are specific to Pim-1 inhibition?
A2: Ensuring the observed phenotype is due to Pim-1 inhibition is critical. Here are some strategies:
-
Use a Structurally Unrelated Inhibitor: A key validation step is to reproduce the results with at least one other potent and selective Pim-1 inhibitor that has a different chemical scaffold.[5]
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce Pim-1 expression.[5] If the phenotype of Pim-1 knockdown/knockout resembles the effect of the inhibitor, it strongly suggests the inhibitor's effect is on-target.
-
Rescue Experiment: In Pim-1 knockdown or inhibitor-treated cells, ectopically express a version of Pim-1 that is resistant to the inhibitor. If this rescues the phenotype, it confirms the inhibitor's specificity.
-
Dose-Response Analysis: The observed effect should be dependent on the concentration of the inhibitor.
-
Check Downstream Targets: Assess the phosphorylation status of known Pim-1 substrates like BAD (Ser112), p21, or 4E-BP1.[2] A specific Pim-1 inhibitor should reduce the phosphorylation of these targets in a dose-dependent manner.
Q3: My Pim-1 inhibitor is not dissolving properly. What is the recommended solvent and storage condition?
A3: Most small molecule kinase inhibitors, including many Pim-1 inhibitors, are soluble in dimethyl sulfoxide (DMSO).[3][4][6]
-
Solvent: Prepare a high-concentration stock solution in anhydrous DMSO. For example, some inhibitors can be dissolved in DMSO at concentrations ranging from 25 mg/mL to 73 mg/mL.[3][4]
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7] Stock solutions in DMSO are typically stable for at least one month at -20°C and up to a year at -80°C.[3][4][7] When preparing working dilutions in aqueous buffers or cell culture media, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Q4: I am seeing an increase in Pim-1 protein levels after treating cells with a Pim-1 inhibitor. Is this expected?
A4: Yes, this can be an expected finding. Several studies have reported that small-molecule Pim inhibitors can lead to an increase in Pim-1 protein levels.[8][9] This is thought to be due to the inhibition of Pim-1 autophosphorylation or transphosphorylation, which can regulate its own degradation.[8][9] The inhibition of kinase activity prevents this self-regulation, leading to protein stabilization and accumulation. This highlights the importance of assessing the phosphorylation of downstream targets rather than total Pim-1 levels as a readout of inhibitor activity.
Quantitative Data Summary
The following table summarizes the inhibitory potency of various Pim-1 kinase inhibitors against Pim-1 and other kinases. This data is crucial for selecting the appropriate inhibitor and for interpreting experimental results.
| Inhibitor | Target(s) | IC50 / Ki | Selectivity Notes | Reference(s) |
| Quercetagetin | Pim-1 | IC50: 0.34 µM | 10-fold more selective for Pim-1 than Pim-2. | [5] |
| SGI-1776 | Pim-1, Flt3, haspin | IC50: 7 nM (Pim-1) | 50-fold and 10-fold selective vs Pim-2 and Pim-3, respectively. | [10][11] |
| AZD1208 | Pan-Pim | IC50: 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3) | Potent pan-Pim inhibitor. | [10][11] |
| TP-3654 | Pim-1 | Ki: 5 nM (Pim-1), 239 nM (Pim-2), 42 nM (Pim-3) | Second-generation inhibitor with good selectivity for Pim-1. | [10][12] |
| SMI-4a | Pim-1 | IC50: 17 nM | Modestly potent against Pim-2. | [10] |
| TCS PIM-1 1 | Pim-1 | IC50: 50 nM | Good selectivity over Pim-2 and MEK1/MEK2 (IC50 > 20 µM). | [3] |
| PIM1/2 Kinase Inhibitor VI | Pim-1, Pim-2, DYRK1α | IC50: 150 nM (Pim-1), 20 nM (Pim-2) | Also inhibits DYRK1α. | [4] |
| Compound 10f | Pim-1 | IC50: 17 nM | Comparable potency to Staurosporine. | [13] |
Experimental Protocols
Below are detailed methodologies for key experiments involving Pim-1 kinase inhibitors.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of recombinant Pim-1 kinase.
Materials:
-
Recombinant active Pim-1 kinase
-
Kinase buffer (e.g., 20 mM HEPES pH 7.5, 136 mM NaCl, 2.6 mM KCl)[5]
-
Substrate: Biotinylated peptide (e.g., based on the Pim-1 phosphorylation site of human BAD) or a protein substrate like GST-BAD.[5]
-
ATP (at or below Km for the kinase)
-
Pim-1 kinase inhibitor (serial dilutions)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, recombinant Pim-1 kinase, and the substrate peptide.
-
Add serial dilutions of the Pim-1 inhibitor or DMSO (vehicle control) to the reaction mixture.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for a defined period (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, measure the amount of ADP produced, which is proportional to kinase activity.
-
Plot the kinase activity against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability/Proliferation Assay (MTT or Crystal Violet)
This assay assesses the effect of the Pim-1 inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., PC-3, LNCaP, Daudi, Raji)[5][6]
-
Complete cell culture medium
-
Pim-1 kinase inhibitor
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Crystal Violet staining solution
-
Solubilization buffer (for MTT)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Pim-1 inhibitor (and a DMSO control) for a specified duration (e.g., 48 or 72 hours).[5][6]
-
For MTT assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm).
-
-
For Crystal Violet assay:
-
Fix the cells with formaldehyde.[5]
-
Stain the cells with crystal violet solution.
-
Wash the wells to remove excess stain.
-
Elute the stain with a solubilizing agent (e.g., 10% acetic acid).
-
Measure the absorbance at a specific wavelength (e.g., 590 nm).
-
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Western Blotting for Downstream Target Phosphorylation
This method is used to confirm the mechanism of action of the Pim-1 inhibitor by measuring the phosphorylation of its downstream targets.
Materials:
-
Cells treated with the Pim-1 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, anti-actin or anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the Pim-1 inhibitor at various concentrations for a defined period (e.g., 3 hours).[5]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and/or a loading control.[5]
Visualizations
Pim-1 Signaling Pathway
Caption: Simplified Pim-1 signaling pathway highlighting key upstream activators and downstream targets.
Experimental Workflow for Inhibitor Validation
Caption: A logical workflow for the validation of a novel Pim-1 kinase inhibitor.
Troubleshooting Logic for Reduced Potency
Caption: A troubleshooting diagram for addressing reduced inhibitor potency in cellular assays.
References
- 1. Structure-Based Virtual Screening and De Novo Design of PIM1 Inhibitors with Anticancer Activity from Natural Products [mdpi.com]
- 2. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. PIM1/2 Kinase Inhibitor VI The PIM1/2 Kinase Inhibitor VI, also referenced under CAS 587852-28-6, controls the biological activity of PIM1/2. This small molecule/inhibitor is primarily used for Phosphorylation & Dephosphorylation applications. | 587852-28-6 [sigmaaldrich.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PIM1 kinase and its diverse substrate in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Unexpected Results with Pim-1 Kinase Inhibitor 10 (SGI-1776): A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results with the Pim-1 kinase inhibitor SGI-1776. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My cells are not undergoing apoptosis as expected with SGI-1776 treatment. What could be the reason?
A1: This is a documented observation in certain cell types. While SGI-1776 is known to induce apoptosis in some cancer cells like Chronic Lymphocytic Leukemia (CLL)[1], in others, such as multiple myeloma cell lines, it may induce autophagy with only limited apoptosis[2].
Troubleshooting Steps:
-
Confirm Target Engagement: Ensure that SGI-1776 is inhibiting Pim-1 kinase in your specific cell line. This can be verified by assessing the phosphorylation status of known Pim-1 substrates like p-Bad (Ser112) via Western blot. A decrease in phosphorylation indicates successful target inhibition.
-
Assess for Autophagy: If apoptosis levels are low, investigate the induction of autophagy. This can be done using methods like acridine orange staining to visualize acidic vesicular organelles or by monitoring the conversion of LC3-I to LC3-II via Western blot.
-
Cell Line Specificity: The cellular response to SGI-1776 is highly cell-type dependent. The genetic background and existing signaling pathway activities of your cells will influence the outcome. Consider the possibility that in your model system, Pim-1 inhibition leads to a cytostatic or autophagic response rather than a cytotoxic apoptotic one.
-
Off-Target Effects: SGI-1776 is also a potent inhibitor of the Fms-like tyrosine kinase 3 (FLT3)[3][4]. The cellular response you are observing might be influenced by the inhibition of FLT3 or other off-target kinases.
Q2: I am observing cell cycle arrest at the G1 phase, but the effect is not as pronounced as I anticipated. How can I interpret this?
A2: SGI-1776 has been shown to induce G1 cell cycle arrest in prostate cancer cell lines[5][6]. However, the magnitude of this effect can vary.
Troubleshooting Steps:
-
Dose and Time Optimization: Ensure you are using an optimal concentration and treatment duration of SGI-1776 for your cell line. Perform a dose-response and time-course experiment to determine the ideal conditions for observing maximal cell cycle arrest.
-
Analyze Key Cell Cycle Regulators: Via Western blot, examine the expression and phosphorylation status of proteins involved in the G1/S transition that are downstream of Pim-1, such as p21Cip1/WAF1 and p27Kip1. Inhibition of Pim-1 should lead to the stabilization of these cell cycle inhibitors.
-
Consider Redundancy: Other kinases might be compensating for the loss of Pim-1 activity in regulating the cell cycle in your specific cellular context.
Q3: My experimental results are inconsistent across different batches of SGI-1776.
A3: Inconsistencies can arise from variations in compound purity, storage, and handling.
Troubleshooting Steps:
-
Verify Compound Integrity: If possible, verify the purity and identity of your SGI-1776 batch using analytical methods like HPLC or mass spectrometry.
-
Proper Storage: SGI-1776 should be stored as recommended by the manufacturer, typically at -20°C or -80°C, to prevent degradation. Avoid repeated freeze-thaw cycles.
-
Consistent Preparation: Prepare fresh stock solutions of SGI-1776 in a suitable solvent like DMSO and aliquot for single use to ensure consistency.
Quantitative Data Summary
Table 1: Effect of SGI-1776 on Apoptosis in Chronic Lymphocytic Leukemia (CLL) Cells
| SGI-1776 Concentration (µM) | Average Increase in Apoptosis (%) after 24 hours |
| 1 | 10 |
| 3 | 22 |
| 10 | 38 |
Data adapted from a study on primary CLL cells (n=7)[1].
Table 2: Unexpected Autophagy and Limited Apoptosis in Multiple Myeloma Cell Lines Treated with SGI-1776
| Cell Line | Treatment | Autophagy Induction (%) (Acridine Orange Staining) | Apoptosis (%) (Annexin V/PI) |
| U266 | 3 µM SGI-1776 (48h) | 25-70 | ~25 |
| MM.1S | 3 µM SGI-1776 (48h) | 8-52 | 20-30 |
Data from a study on multiple myeloma cell lines, highlighting the induction of autophagy as a more prominent effect than apoptosis[2].
Table 3: SGI-1776 Induced G1 Cell Cycle Arrest in Prostate Cancer Cells
| Cell Line | SGI-1776 Concentration (µM) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| C4-2B | 0 | 55 | 30 | 15 |
| 5 | 65 | 20 | 15 | |
| 10 | 75 | 10 | 15 | |
| 22Rv1 | 0 | 60 | 25 | 15 |
| 2.5 | 70 | 15 | 15 | |
| 5 | 80 | 5 | 15 |
Representative data showing a dose-dependent increase in the G1 population with a corresponding decrease in the S phase population after 24 hours of treatment[6].
Experimental Protocols
Pim-1 Kinase Activity Assay
This protocol is adapted from a general kinase assay and can be used to measure the activity of Pim-1 kinase in the presence of inhibitors.
Materials:
-
Recombinant human Pim-1 kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
ATP
-
Pim-1 substrate (e.g., Bad peptide)
-
SGI-1776 or other inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
96-well plates
Procedure:
-
Prepare serial dilutions of SGI-1776 in kinase buffer.
-
In a 96-well plate, add the recombinant Pim-1 kinase to each well.
-
Add the diluted SGI-1776 or vehicle control to the appropriate wells.
-
Pre-incubate the kinase and inhibitor for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of ATP and the Pim-1 substrate to each well.
-
Incubate the reaction for a specified time (e.g., 30-60 minutes) at 30°C.
-
Stop the reaction according to the manufacturer's instructions of the kinase assay kit.
-
Measure the kinase activity by detecting the amount of ADP produced using a luminometer.
-
Calculate the IC50 value of SGI-1776 by plotting the percentage of kinase inhibition against the inhibitor concentration.
Western Blot for Phospho-Bad (Ser112) and Mcl-1
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Bad (Ser112), anti-Bad, anti-Mcl-1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Lyse cells and determine protein concentration.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad or anti-Mcl-1) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Bad and β-actin to ensure equal loading.
Annexin V/PI Apoptosis Assay
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
Procedure:
-
Harvest cells and wash with cold PBS.
-
Resuspend cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within one hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Acridine Orange Staining for Autophagy
Materials:
-
Treated and untreated cells
-
Acridine Orange solution (1 mg/mL in PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells on coverslips or in a clear-bottom plate.
-
Treat cells with SGI-1776 or a vehicle control.
-
Remove the media and stain the cells with a final concentration of 1 µg/mL acridine orange in serum-free media for 15 minutes at 37°C.
-
Wash the cells twice with PBS.
-
Observe the cells under a fluorescence microscope. Cytosol and nucleus will fluoresce green, while acidic vesicular organelles (autophagosomes and autolysosomes) will fluoresce bright red or orange.
-
Quantify the red fluorescence intensity per cell to measure the extent of autophagy.
Visualizations
Caption: Simplified Pim-1 signaling pathway and the inhibitory effect of SGI-1776.
Caption: Troubleshooting workflow for interpreting unexpected results with SGI-1776.
Caption: Logical relationship between SGI-1776 treatment and observed outcomes.
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Pim-1 Kinase Inhibitor 10 and Other Pim Inhibitors for Researchers
In the landscape of cancer research and drug development, the Proviral Integration site for Moloney murine leukemia virus (PIM) kinases have emerged as critical therapeutic targets. These serine/threonine kinases, comprising three isoforms (Pim-1, Pim-2, and Pim-3), are implicated in a variety of malignancies through their roles in cell survival, proliferation, and apoptosis resistance. This guide provides a detailed comparison of Pim-1 kinase inhibitor 10 (also known as compound 13a) with other prominent Pim kinase inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate chemical probes and potential therapeutic candidates.
Mechanism of Action of Pim Kinase Inhibitors
Pim kinases are constitutively active and their activity is primarily regulated at the level of transcription and protein stability. They exert their oncogenic effects by phosphorylating a range of downstream substrates, including the pro-apoptotic protein BAD, the cell cycle regulator p27, and the translation initiation factor 4E-BP1. The majority of Pim kinase inhibitors are ATP-competitive, binding to the ATP-binding pocket of the kinase and preventing the transfer of a phosphate group to its substrates.
Quantitative Comparison of Pim Kinase Inhibitors
The efficacy and selectivity of various Pim kinase inhibitors are summarized in the table below. This data, derived from in vitro kinase assays, provides a quantitative basis for comparing their potency against the three Pim kinase isoforms.
| Inhibitor | Pim-1 IC50/Ki | Pim-2 IC50/Ki | Pim-3 IC50/Ki | Selectivity Profile |
| This compound (compound 13a) | - | - | - | Acts as a competitive and non-competitive inhibitor of PIM-1/2 kinase.[1] |
| Pim-1 kinase inhibitor 13 (compound 10) | 4.41 µM (IC50)[2] | - | - | Data on Pim-2 and Pim-3 inhibition is not readily available. |
| Quercetagetin | 0.34 µM (IC50)[3][4] | - | - | Highly selective for Pim-1 over Pim-2 and seven other serine/threonine kinases.[3][5] |
| SGI-1776 | 7 nM (IC50)[6] | 363 nM (IC50)[7] | 69 nM (IC50)[7] | Pan-Pim inhibitor with selectivity for Pim-1 and Pim-3 over Pim-2. Also inhibits Flt3.[6][8] |
| AZD1208 | 0.4 nM (IC50)[8] | 5 nM (IC50)[8] | 1.9 nM (IC50)[8] | Potent, orally available pan-Pim kinase inhibitor.[8] |
| PIM447 (LGH447) | 6 pM (Ki)[8] | 18 pM (Ki)[8] | 9 pM (Ki)[8] | Highly potent pan-Pim kinase inhibitor.[8] |
| SMI-4a | 17 nM (IC50) | Modestly potent | - | Potent and selective for Pim-1. |
| TP-3654 | 5 nM (Ki)[9] | 239 nM (Ki)[9] | 42 nM (Ki)[9] | Second-generation pan-Pim inhibitor with selectivity for Pim-1 and Pim-3.[9] |
| CX-6258 | 5 nM (IC50)[8] | 25 nM (IC50)[8] | 16 nM (IC50)[8] | Potent, orally efficacious pan-Pim kinase inhibitor.[8] |
Note: IC50 and Ki values are dependent on the specific assay conditions and should be considered as relative indicators of potency.
Signaling Pathways and Experimental Workflows
To visualize the role of Pim kinases and the experimental approaches to study their inhibition, the following diagrams are provided.
Caption: Simplified Pim-1 signaling pathway illustrating its role in promoting cell survival and proliferation.
Caption: General experimental workflow for an in vitro Pim-1 kinase inhibition assay.
Detailed Experimental Protocols
In Vitro Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from commercially available assays for measuring kinase activity.
a. Reagents and Materials:
-
Recombinant Pim-1 kinase
-
Kinase substrate (e.g., PIMtide, a synthetic peptide substrate)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Pim kinase inhibitors (dissolved in DMSO)
-
384-well white microplates
b. Procedure:
-
Prepare serial dilutions of the Pim kinase inhibitors in DMSO. Further dilute in Kinase Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO (for control).
-
Add 2 µL of Pim-1 kinase solution to each well.
-
Prepare a substrate/ATP mix in Kinase Assay Buffer.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
a. Reagents and Materials:
-
Cancer cell line expressing Pim-1 (e.g., Daudi, Raji)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics
-
Pim kinase inhibitors (dissolved in DMSO)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled microplates
b. Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with various concentrations of the Pim kinase inhibitors or DMSO (vehicle control) for a specified period (e.g., 48 or 72 hours).[10]
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Determine the effect of the inhibitors on cell viability by normalizing the results to the vehicle-treated control cells.
Western Blotting for Phospho-BAD
This method is used to assess the intracellular activity of Pim-1 by measuring the phosphorylation of its substrate, BAD, at Ser112.[10]
a. Reagents and Materials:
-
Cancer cell line expressing Pim-1
-
Pim kinase inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BAD (Ser112), anti-total BAD, and anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
SDS-PAGE gels and blotting apparatus
b. Procedure:
-
Treat the cells with the Pim kinase inhibitors for the desired time.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-BAD (Ser112) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies against total BAD and a loading control to ensure equal protein loading.
Conclusion
The selection of a suitable Pim kinase inhibitor is contingent on the specific research question. For studies requiring high potency, pan-Pim inhibitors like PIM447 and AZD1208 offer nanomolar and even picomolar efficacy. For investigations focused on Pim-1 selectivity, inhibitors such as Quercetagetin and SMI-4a may be more appropriate. This compound (compound 13a) and the related compound 10 (Pim-1 kinase inhibitor 13) are described as Pim-1/2 inhibitors, but a comprehensive public dataset on their full inhibitory profile is less available compared to other compounds. The provided experimental protocols offer a foundation for researchers to independently characterize and compare these and other novel Pim kinase inhibitors in their own experimental systems. As the field of Pim kinase research continues to evolve, the development and rigorous comparison of selective and potent inhibitors will be paramount for advancing our understanding of their role in cancer and for the development of effective targeted therapies.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pure.psu.edu [pure.psu.edu]
- 5. aacrjournals.org [aacrjournals.org]
- 6. selleckchem.com [selleckchem.com]
- 7. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. PIM kinase inhibition: co-targeted therapeutic approaches in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pim-1 Kinase Inhibitors: Quercetagetin vs. a Potent Oxadiazole Derivative
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision in the drug discovery pipeline. This guide provides a detailed, data-driven comparison of two Pim-1 kinase inhibitors: the naturally occurring flavonoid, quercetagetin, and a potent synthetic inhibitor, here identified as Pim-1 Kinase Inhibitor 10f, a 2,5-disubstituted-1,3,4-oxadiazole derivative.
This comparison guide delves into their mechanisms of action, biochemical potency, cellular efficacy, and in vivo anti-tumor activity, supported by experimental data and detailed protocols.
At a Glance: Key Quantitative Data
| Parameter | Pim-1 Kinase Inhibitor 10f | Quercetagetin |
| Pim-1 IC50 | 17 nM[1] | 0.34 µM (340 nM)[1][2] |
| Cellular Efficacy (PC-3 cells) | IC50 = 16 nM[1] | ED50 = 3.8 µM (for RWPE2 cells)[3][4] |
| In Vivo Efficacy | 64.2% tumor inhibition in a PC-3 xenograft mouse model[1] | 32.0% and 46.7% reduction in tumor incidence in a UVB-induced skin cancer mouse model[1] |
| Mechanism of Action | ATP-competitive | ATP-competitive[5] |
Deep Dive into the Inhibitors
Pim-1 Kinase Inhibitor 10f is a synthetic small molecule belonging to the 2,5-disubstituted-1,3,4-oxadiazole class of compounds. It has emerged as a highly potent inhibitor of Pim-1 kinase, demonstrating low nanomolar efficacy in biochemical assays.[1] Its anti-cancer properties have been validated in both in vitro and in vivo models of prostate cancer.[1]
Quercetagetin , a flavonoid found in citrus fruits, is a naturally derived inhibitor of Pim-1 kinase.[1][3] It is characterized as a moderately potent and selective, cell-permeable inhibitor.[1][2][5] Its anti-cancer effects have been documented in various studies, including models of prostate and skin cancer.[1][5]
Comparative Analysis of Performance
Biochemical Potency
Pim-1 Kinase Inhibitor 10f exhibits significantly greater potency against Pim-1 kinase in biochemical assays, with an IC50 value of 17 nM.[1] In comparison, quercetagetin has an IC50 of 340 nM, indicating that Pim-1 Kinase Inhibitor 10f is approximately 20-fold more potent in a cell-free system.[1][2]
Cellular Efficacy
In cellular assays, Pim-1 Kinase Inhibitor 10f demonstrates potent anti-proliferative activity against the PC-3 prostate cancer cell line, with an IC50 of 16 nM.[1] Quercetagetin has been shown to inhibit the growth of RWPE2 prostate cancer cells with an average ED50 of 3.8 µM.[3][4] The direct comparison of these cellular potencies should be made with caution due to the different cell lines and assay methodologies used. However, the data suggests that the higher biochemical potency of Pim-1 Kinase Inhibitor 10f translates to potent activity in a cellular context.
In Vivo Efficacy
In a PC-3 xenograft mouse model, treatment with Pim-1 Kinase Inhibitor 10f resulted in a substantial 64.2% inhibition of tumor growth.[1] Quercetagetin, in a different in vivo model of UVB-induced skin cancer, showed a reduction in tumor incidence by 32.0% and 46.7% at two different topical doses.[1] These results highlight the in vivo anti-tumor potential of both compounds, although in different cancer models and with different administration routes.
Selectivity
Quercetagetin has been shown to be a highly selective inhibitor of Pim-1 when compared to Pim-2 and seven other serine-threonine kinases.[5] While a detailed selectivity panel for Pim-1 Kinase Inhibitor 10f is not as readily available in the searched literature, its high potency against Pim-1 suggests a degree of specificity that warrants further investigation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Pim-1 signaling pathway and a general workflow for evaluating Pim-1 kinase inhibitors.
Caption: Pim-1 Kinase Signaling Pathway and Point of Inhibition.
Caption: Experimental Workflow for Evaluating Pim-1 Kinase Inhibitors.
Detailed Experimental Protocols
Pim-1 Kinase Assay (ELISA-based)
This protocol is adapted from methodologies used to characterize Pim-1 inhibitors.
-
Plate Coating: 96-well microtiter plates are coated with a Pim-1 substrate, such as the Bad protein, and incubated overnight at 4°C.
-
Blocking: The plates are washed and blocked with a solution of bovine serum albumin (BSA) to prevent non-specific binding.
-
Kinase Reaction: Recombinant Pim-1 kinase is added to the wells along with ATP and varying concentrations of the test inhibitor (Pim-1 Kinase Inhibitor 10f or quercetagetin). The reaction is allowed to proceed for a specified time at 30°C.
-
Detection: The phosphorylation of the substrate is detected using a phospho-specific primary antibody followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Generation: A chromogenic substrate for HRP is added, and the colorimetric signal is measured using a plate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (Crystal Violet)
This protocol is a common method for assessing the effect of inhibitors on cell proliferation.
-
Cell Seeding: Cancer cells (e.g., PC-3 or RWPE2) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the Pim-1 inhibitor or a vehicle control (DMSO). The cells are incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The medium is removed, and the cells are fixed with a solution such as 4% paraformaldehyde.
-
Staining: The fixed cells are stained with a 0.5% crystal violet solution.
-
Destaining: The excess stain is washed away, and the stained cells are solubilized with a destaining solution (e.g., methanol with acetic acid).
-
Quantification: The absorbance of the destained solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control, and the EC50 or IC50 values are determined.
Western Blotting for Phospho-Bad
This protocol is used to confirm the on-target activity of Pim-1 inhibitors in a cellular context.
-
Cell Lysis: Cells treated with the Pim-1 inhibitor are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with a solution of non-fat milk or BSA to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific for the phosphorylated form of Bad (e.g., phospho-Bad Ser112), followed by an HRP-conjugated secondary antibody. A loading control antibody (e.g., β-actin or GAPDH) is also used to ensure equal protein loading.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The intensity of the phospho-Bad band is quantified and normalized to the loading control to determine the effect of the inhibitor on Bad phosphorylation.
Conclusion
Both Pim-1 Kinase Inhibitor 10f and quercetagetin have demonstrated efficacy as inhibitors of Pim-1 kinase with anti-cancer properties.
-
Pim-1 Kinase Inhibitor 10f stands out for its exceptional biochemical potency, which translates into potent cellular activity and significant in vivo tumor growth inhibition in a prostate cancer model.[1] This makes it a compelling lead compound for further preclinical and clinical development.
-
Quercetagetin , while less potent, offers the advantages of being a natural product with established cell permeability and selectivity for Pim-1 over several other kinases.[1][5] Its efficacy in a skin cancer model highlights its potential as a chemopreventive or therapeutic agent.[1]
The choice between these two inhibitors will ultimately depend on the specific research or therapeutic context. For applications requiring high potency and targeted efficacy, Pim-1 Kinase Inhibitor 10f represents a promising candidate. For studies where the properties of a natural, selective compound are desired, quercetagetin remains a valuable tool. This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their specific needs in the pursuit of novel cancer therapies targeting Pim-1 kinase.
References
Unveiling the Potency of Pim-1 Kinase Inhibitor 10: A Comparative Validation Across Diverse Cell Lines
For Immediate Release
In the landscape of targeted cancer therapy, the serine/threonine kinase Pim-1 has emerged as a compelling target due to its pivotal role in cell survival, proliferation, and drug resistance. This guide provides a comprehensive validation of a novel Pim-1 kinase inhibitor, designated here as Pim-1 Kinase Inhibitor 10 (exemplified by AZD1208), across a panel of cancer cell lines. Its performance is objectively compared with other notable Pim-1 inhibitors, SGI-1776 and SMI-4a, supported by experimental data and detailed protocols to aid researchers in their evaluation.
Performance Comparison of Pim-1 Kinase Inhibitors
The inhibitory activity of this compound (AZD1208) and its alternatives was assessed across various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, are summarized below.
| Inhibitor | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (AZD1208) | MOLM-16 | Acute Myeloid Leukemia | <1 | [1] |
| KG-1a | Acute Myeloid Leukemia | <1 | [1] | |
| EOL-1 | Acute Myeloid Leukemia | <1 | [1] | |
| Kasumi-3 | Acute Myeloid Leukemia | <1 | [1] | |
| MV4-11 | Acute Myeloid Leukemia | <1 | [1] | |
| SNU-638 | Gastric Cancer | Sensitive (exact IC50 not specified) | [2] | |
| SNU-484 | Gastric Cancer | Sensitive (exact IC50 not specified) | [2] | |
| SNU-719 | Gastric Cancer | Sensitive (exact IC50 not specified) | [2] | |
| SGI-1776 | MV-4-11 | Acute Myeloid Leukemia | ~0.1-1 | [3] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.1-1 | [3] | |
| OCI-AML-3 | Acute Myeloid Leukemia | >1 | [3] | |
| Prostate Cancer Cell Lines (androgen-independent) | Prostate Cancer | 2-4 | [4] | |
| Chronic Lymphocytic Leukemia cells | Chronic Lymphocytic Leukemia | 1-10 (induces apoptosis) | [5] | |
| SMI-4a | DLD-1 | Colorectal Cancer | 17.8 | [6] |
| HT-29 | Colorectal Cancer | 31.4 | [7] | |
| PC3 | Prostate Cancer | 17 | [7] | |
| Pancreatic Cancer Cell Lines | Pancreatic Cancer | ~5 | [8] | |
| Leukemic Cell Lines | Leukemia | ~5 | [8] |
Table 1: Comparative IC50 Values of Pim-1 Kinase Inhibitors in Various Cancer Cell Lines. Lower IC50 values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Pim-1 kinase inhibitor and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[9]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to reduce background noise.[9]
Western Blotting for Pim-1 Signaling
This technique is used to detect specific proteins in a sample and assess the effect of inhibitors on the Pim-1 signaling pathway.
-
Cell Lysis: Treat cells with the Pim-1 inhibitor for the desired time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., Pim-1, phospho-Bad, phospho-4E-BP1) overnight at 4°C with gentle shaking.[10]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
In Vitro Pim-1 Kinase Activity Assay
This assay directly measures the enzymatic activity of Pim-1 kinase and its inhibition by test compounds.
-
Reaction Setup: In a 96-well plate, combine recombinant Pim-1 kinase enzyme, a biotinylated peptide substrate (e.g., Bad Ser112 peptide), and the test inhibitor at various concentrations in a kinase reaction buffer.[11][12]
-
Initiation of Reaction: Start the kinase reaction by adding ATP to the wells.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow for phosphorylation of the substrate.[11][12]
-
Stopping the Reaction: Terminate the reaction by adding a stop buffer containing EDTA.[11]
-
Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated substrate. Detect the phosphorylated substrate using a specific antibody (e.g., anti-phospho-Bad Ser112) followed by a secondary antibody conjugated to a detection molecule (e.g., HRP or a fluorescent probe).[11][12]
-
Signal Measurement: Measure the resulting signal (absorbance, fluorescence, or luminescence) using a plate reader.
Visualizing the Molecular Landscape
To better understand the context of Pim-1 inhibition, the following diagrams illustrate the Pim-1 signaling pathway and a typical experimental workflow for inhibitor validation.
Figure 1. Simplified Pim-1 signaling pathway.
Figure 2. General experimental workflow for Pim-1 inhibitor validation.
References
- 1. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pan-Pim Kinase Inhibitor AZD1208 Suppresses Tumor Growth and Synergistically Interacts with Akt Inhibition in Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 5. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. (Z)-SMI-4a | Pim | TargetMol [targetmol.com]
- 9. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 10. Pim-1 (D8D7Y) Rabbit mAb (#54523) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. Pim-1 kinase assay [bio-protocol.org]
- 12. HTScan® Pim-1 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
Pan-Pim vs. Selective Pim-1 Inhibitors: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuances between targeting the entire Pim kinase family versus selectively inhibiting Pim-1 is crucial for advancing cancer therapy. This guide provides an objective comparison of pan-Pim and selective Pim-1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to inform strategic research decisions.
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3), plays a pivotal role in regulating cell survival, proliferation, and apoptosis.[1] Their constitutive activity and overexpression in various hematological malignancies and solid tumors have positioned them as attractive targets for anticancer drug development.[2][3] This has led to the development of two main classes of inhibitors: pan-Pim inhibitors that target all three isoforms and selective Pim-1 inhibitors.
The rationale for pan-Pim inhibition stems from the functional redundancy among the three isoforms.[4] Knockout studies have indicated that the loss of one Pim kinase can be compensated for by the upregulation of the others.[5] Therefore, simultaneous inhibition of all three isoforms is believed to be a more effective therapeutic strategy to overcome potential resistance mechanisms.[6] Conversely, the development of selective Pim-1 inhibitors is driven by the desire to achieve a more targeted therapeutic effect with potentially fewer off-target effects, as Pim-1 is the most extensively studied and characterized member of the family.[1][3]
Mechanism of Action: A Shared Target, A Different Scope
Both pan-Pim and selective Pim-1 inhibitors are typically ATP-competitive, binding to the ATP-binding pocket of the kinase to block its catalytic activity.[3] A unique feature of the Pim kinase ATP-binding pocket is the presence of a proline residue in the hinge region, which distinguishes it from many other kinases and allows for the design of selective inhibitors.[7]
The primary distinction lies in their isoform specificity. Pan-Pim inhibitors are designed to bind with high affinity to the ATP-binding sites of Pim-1, Pim-2, and Pim-3, thereby inhibiting the downstream signaling of all three kinases. Selective Pim-1 inhibitors are engineered to exploit subtle differences in the ATP-binding pocket to preferentially bind to and inhibit Pim-1, with significantly lower affinity for Pim-2 and Pim-3.
Comparative Performance Data
The following tables summarize the in vitro potency of representative pan-Pim and selective Pim-1 inhibitors against the three Pim kinase isoforms. The data, presented as IC50 values (the concentration of inhibitor required to inhibit 50% of the enzyme's activity), has been compiled from various preclinical studies.
Table 1: Pan-Pim Inhibitor Potency (IC50 nM)
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| AZD1208 | 0.4 | 5 | 1.9 | [8][9][10][11] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [11][12] |
| LGB321 | <3 | <3 | <3 | [4][13] |
| SGI-1776 | 7 | 363 | 69 | [14][15] |
Table 2: Selective Pim-1 Inhibitor Potency (IC50 nM)
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| Quercetagetin | 340 | >10,000 | Not Reported | [16] |
| TCS PIM-1 1 | 50 | >20,000 | Not Reported | [11] |
| SMI-4a | 17 | Modest Inhibition | Not Reported | [11] |
Cellular Effects: A Tale of Two Strategies
The differential targeting of Pim isoforms by pan-Pim and selective Pim-1 inhibitors translates to distinct cellular consequences.
Pan-Pim inhibitors, such as AZD1208, have demonstrated broad efficacy in preclinical models of acute myeloid leukemia (AML) and other hematological malignancies.[9][17] They effectively induce cell cycle arrest and apoptosis, often accompanied by the downregulation of phosphorylation of key downstream targets like the pro-apoptotic protein Bad at Ser112.[9]
Selective Pim-1 inhibitors, like quercetagetin, have also been shown to inhibit the growth of cancer cells, particularly those with high Pim-1 expression.[16] Studies have indicated that quercetagetin can induce cell cycle arrest, although its effects on apoptosis may be cell-type dependent.[7][12][18][19]
Experimental Protocols
To facilitate the replication and further investigation of the findings discussed, detailed protocols for key experiments are provided below.
In Vitro Kinase Inhibition Assay (LanthaScreen® Eu Kinase Binding Assay)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 values of inhibitors against Pim kinases.[20]
Materials:
-
Recombinant Pim-1, Pim-2, or Pim-3 kinase
-
LanthaScreen® Eu-anti-Tag Antibody
-
Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitors (serially diluted in DMSO)
-
384-well microplate
Procedure:
-
Prepare a 3X solution of the kinase/antibody mixture in Kinase Buffer A.
-
Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.
-
Dispense 5 µL of each serially diluted test inhibitor into the wells of the 384-well plate.
-
Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Add 5 µL of the 3X Kinase Tracer to each well to initiate the binding reaction.
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, an indicator of metabolically active cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium
-
Test inhibitors (serially diluted in DMSO)
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplate
-
Luminometer
Procedure:
-
Seed cells in the opaque-walled 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test inhibitors and a vehicle control (DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for Phospho-Bad (Ser112)
This protocol details the detection of the phosphorylated form of the Bad protein, a downstream target of Pim kinases.
Materials:
-
Treated and untreated cell lysates
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibody: Rabbit anti-Phospho-Bad (Ser112)
-
Primary antibody: Rabbit anti-Bad (total Bad)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cells and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against Phospho-Bad (Ser112) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with the total Bad antibody to confirm equal protein loading.
Visualizing the Pathways and Processes
To further clarify the concepts discussed, the following diagrams illustrate the Pim signaling pathway, the differential impact of the inhibitors, and a typical experimental workflow.
Caption: Pim Kinase Signaling Pathway.
Caption: Pan-Pim vs. Selective Pim-1 Inhibition.
Caption: Inhibitor Evaluation Workflow.
References
- 1. ulab360.com [ulab360.com]
- 2. PIM447 inhibits oncogenesis and potentiates cisplatin effects in hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on PIM kinases in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. ulab360.com [ulab360.com]
- 7. Effect of quercetin and chrysin and its association on viability and cell cycle progression in MDA-MB-231 and MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. mdpi.com [mdpi.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Design and Synthesis of Potent and Selective PIM Kinase Inhibitors by Targeting Unique Structure of ATP-Binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academy.miloa.eu [academy.miloa.eu]
- 19. jbclinpharm.org [jbclinpharm.org]
- 20. tools.thermofisher.com [tools.thermofisher.com]
Comparative Analysis of TP-3654: A Selective Pim-1 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the Pim-1 kinase inhibitor TP-3654, with a focus on its selectivity against the closely related Pim-2 and Pim-3 kinases. The information presented is supported by experimental data to aid in the evaluation of this compound for research and drug development purposes.
Introduction to Pim Kinases
The Proviral Integration site for Moloney murine leukemia virus (Pim) kinases are a family of serine/threonine kinases comprising three isoforms: Pim-1, Pim-2, and Pim-3.[1] These kinases are downstream of the JAK/STAT signaling pathway and are implicated in the regulation of several cellular processes, including cell cycle progression, proliferation, and apoptosis.[2] Dysregulation of Pim kinase activity is associated with various cancers, making them attractive targets for therapeutic intervention.
TP-3654: A Second-Generation Pim Kinase Inhibitor
TP-3654 is a novel, second-generation Pim kinase inhibitor that has demonstrated greater selectivity for Pim-1 over Pim-2 and Pim-3.[3] Preclinical studies have shown its potential in treating various hematological malignancies and solid tumors.[3][4][5][6][7]
Selectivity Profile of TP-3654
The inhibitory activity of TP-3654 against the three Pim kinase isoforms has been quantified, demonstrating its preferential binding to Pim-1. The following table summarizes the inhibition constants (Ki) of TP-3654 for each kinase.
| Kinase | Inhibition Constant (Ki) |
| Pim-1 | 5 nM[8] |
| Pim-2 | 239 nM[8] |
| Pim-3 | 42 nM[8] |
Data sourced from cell-free kinase assays.
Based on these Ki values, TP-3654 is approximately 48-fold more selective for Pim-1 than for Pim-2, and over 8-fold more selective for Pim-1 than for Pim-3.
Experimental Protocols
The determination of the Ki values for TP-3654 against Pim-1, Pim-2, and Pim-3 was performed using a competitive ATP binding assay. While the specific proprietary protocol of the contracting research organization is not publicly available, a general methodology for such an assay is outlined below.
Kinase Inhibition Assay (General Protocol)
Objective: To determine the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) of a test compound against a specific kinase.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 enzymes
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (TP-3654) dissolved in DMSO
-
Kinase reaction buffer
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
Procedure:
-
Compound Preparation: A serial dilution of TP-3654 is prepared in DMSO and then diluted in the kinase reaction buffer.
-
Reaction Setup: The kinase, substrate peptide, and test compound are incubated together in the wells of a microplate.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a specific concentration of ATP. For Ki determination, this is repeated across a range of ATP concentrations.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
Termination and Detection: The reaction is stopped, and the amount of ADP produced (or remaining ATP) is quantified using a detection reagent. The luminescence or fluorescence is measured using a microplate reader.
-
Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation. The Ki values are then determined from the IC50 values and the ATP concentration using the Cheng-Prusoff equation.
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental design, the following diagrams have been generated.
Caption: Overview of the Pim kinase signaling cascade.
Caption: Generalized workflow for a kinase inhibition assay.
References
- 1. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genetic ablation of Pim1 or pharmacologic inhibition with TP-3654 ameliorates myelofibrosis in murine models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Paper: Phase 1/2 Study of TP-3654, a Selective PIM1 Kinase Inhibitor: Preliminary Data Showed Clinical Activity and Cytokine Reductions in Relapsed/Refractory Myelofibrosis Patients [ash.confex.com]
- 5. onclive.com [onclive.com]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to Pim-1 Kinase Inhibitors: In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
The Pim-1 kinase, a serine/threonine kinase, has emerged as a significant therapeutic target in oncology due to its role in cell cycle progression, apoptosis, and transcriptional activation.[1][2] Overexpression of Pim-1 is associated with numerous cancers, including prostate cancer and hematopoietic malignancies.[1][2] This guide provides a comparative overview of the in vitro and in vivo efficacy of selected Pim-1 kinase inhibitors, presenting key experimental data to aid in research and development. The inhibitors chosen for this comparison are SGI-1776, AZD1208, TP-3654, and the natural flavonoid Quercetagetin.
In Vitro Efficacy: A Head-to-Head Comparison
The in vitro potency of Pim-1 kinase inhibitors is typically determined by their half-maximal inhibitory concentration (IC50) or inhibitor constant (Ki) in biochemical assays. The following table summarizes the available data for the selected inhibitors against Pim-1 and its isoforms, Pim-2 and Pim-3.
| Inhibitor | Target | IC50 (nM) | Ki (nM) | Assay Conditions |
| SGI-1776 | Pim-1 | 7[3][4][5][6][7][8] | - | Cell-free assay[3][8] |
| Pim-2 | 363[4][5][6][7] | - | Cell-free assay[7] | |
| Pim-3 | 69[4][5][6][7] | - | Cell-free assay[7] | |
| AZD1208 | Pim-1 | 0.4[3][9][10][11] | 0.1[9] | Cell-free assay[3][11] |
| Pim-2 | 5.0[3][9][10] | 1.92[9] | Cell-free assay[3] | |
| Pim-3 | 1.9[3][9][10] | 0.4[9] | Cell-free assay[3] | |
| TP-3654 | Pim-1 | - | 5[3][12][13] | Cell-free assay[13] |
| Pim-2 | - | 239[12][13] | Cell-free assay[13] | |
| Pim-3 | - | 42[3][12][13] | Cell-free assay[13] | |
| Quercetagetin | Pim-1 | 340[14] | - | ELISA-based kinase assay |
| Pim-2 | 3500[14] | - | Not specified |
The cellular activity of these inhibitors has also been evaluated in various cancer cell lines. The following table summarizes their anti-proliferative effects.
| Inhibitor | Cell Line | Cancer Type | GI50/EC50/IC50 (µM) |
| SGI-1776 | Various leukemia and solid tumor cell lines | Leukemia, Solid Tumors | 0.005 - 11.68[8] |
| AZD1208 | MOLM-16, KG-1a, EOL-1, MV4-11, Kasumi-3 | Acute Myeloid Leukemia | < 1[9] |
| TP-3654 | UM-UC-3 | Bladder Cancer | EC50 = 0.067 (in PIM-1/BAD overexpression system)[15][16] |
| Quercetagetin | RWPE2 | Prostate Cancer | ED50 ≈ 3.8[14] |
In Vivo Efficacy: Performance in Preclinical Models
The anti-tumor activity of these inhibitors has been assessed in vivo using xenograft models, where human cancer cells are implanted into immunocompromised mice.
| Inhibitor | Cancer Cell Line | Xenograft Model | Dosing Regimen | Key Findings |
| SGI-1776 | MV-4-11 | AML | Not specified | Efficacious in reducing tumor volume.[7] |
| AZD1208 | MOLM-16 | AML | 10 mg/kg or 30 mg/kg, daily for 2 weeks | 89% tumor growth inhibition or slight regression.[9] |
| HuH6 | Hepatoblastoma | Not specified | Significantly smaller tumors compared to control.[17] | |
| TP-3654 | UM-UC-3 | Bladder Carcinoma | 200 mg/kg, orally, 5 days on/2 days off for 3 weeks | Significantly reduced tumor growth.[15] |
| PC-3 | Prostate Adenocarcinoma | 200 mg/kg, orally, 5 days on/2 days off for 3 weeks | Significantly reduced tumor growth.[15] | |
| Quercetin | PC-3 | Prostate Cancer | 20 mg/kg/day, intraperitoneally | Significantly suppressed tumor volume and weight.[18][19] |
| LAPC-4 | Prostate Cancer | 0.4% in diet (with 0.07% green tea polyphenols) | 45% tumor growth inhibition compared to control.[20][21] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays cited in this guide.
Biochemical Kinase Assay (General Protocol)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against Pim-1 kinase.
Materials:
-
Recombinant human Pim-1 kinase
-
Biotinylated peptide substrate (e.g., Biotin-Bad (Ser112))
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.01% Tween-20)
-
Test inhibitor (dissolved in DMSO)
-
96-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Luminometer or microplate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add the Pim-1 kinase and the biotinylated peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of product formed using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[22][23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test inhibitor
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitor or vehicle control (DMSO) and incubate for a specified period (e.g., 24, 48, or 72 hours).[22]
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[23]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50/IC50 value.
Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and evaluating a subcutaneous tumor model in immunodeficient mice.[24][25][26][27]
Materials:
-
Cancer cell line
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Cell culture medium
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Matrigel (optional, to aid tumor engraftment)[24]
-
Test inhibitor formulation
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells to the logarithmic growth phase.
-
Harvest the cells, wash with PBS or HBSS, and resuspend them in PBS or a mixture of PBS and Matrigel at the desired concentration.[24]
-
Subcutaneously inject the cell suspension into the flank of the immunodeficient mice.[24][27]
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the test inhibitor or vehicle control to the mice according to the planned dosing schedule (e.g., oral gavage, intraperitoneal injection).
-
Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume (e.g., using the formula: (Length x Width^2)/2).[25]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Caption: Simplified Pim-1 signaling pathway.
Caption: General workflow for Pim-1 inhibitor drug discovery.
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. thieme-connect.com [thieme-connect.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AZD 1208 | Pim Kinase Inhibitors: R&D Systems [rndsystems.com]
- 11. selleckchem.com [selleckchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Quercetagetin | Pim | TargetMol [targetmol.com]
- 15. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 16. TP-3654 | Pim | TargetMol [targetmol.com]
- 17. researchgate.net [researchgate.net]
- 18. Quercetin Inhibits Angiogenesis Mediated Human Prostate Tumor Growth by Targeting VEGFR- 2 Regulated AKT/mTOR/P70S6K Signaling Pathways | PLOS One [journals.plos.org]
- 19. "Quercetin Inhibits Angiogenesis Mediated Human Prostate Tumor Growth b" by Poyil Pratheeshkumar, Amit Budhraja et al. [uknowledge.uky.edu]
- 20. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced inhibition of prostate cancer xenograft tumor growth by combining quercetin and green tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 23. MTT assay overview | Abcam [abcam.com]
- 24. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 25. pubcompare.ai [pubcompare.ai]
- 26. yeasenbio.com [yeasenbio.com]
- 27. Subcutaneous Tumor Models | Kyinno Bio [kyinno.com]
Comparative Guide to Pim-1 Kinase Inhibitors: A Focus on Cross-Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of Pim-1 kinase inhibitor 10 and other notable inhibitors. Due to a lack of direct head-to-head cross-validation studies in the public domain involving this compound, this document focuses on presenting the available quantitative data for individual inhibitors and provides standardized protocols for key experiments to enable independent comparative analysis.
Introduction to Pim-1 Kinase
Pim-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis.[1] Its overexpression is associated with various cancers, making it a significant target for anti-cancer drug development. Pim-1 is regulated by the JAK/STAT signaling pathway and influences downstream effectors such as Bad and c-Myc.
Pim-1 Signaling Pathway
The Pim-1 signaling cascade is integral to cell survival and proliferation. A simplified representation of this pathway is depicted below.
Comparative Analysis of Pim-1 Inhibitors
The following table summarizes the inhibitory activities of this compound and other selected compounds against Pim-1 and related kinases. It is important to note that the experimental conditions under which these values were determined may vary across different studies.
| Inhibitor | Target(s) | IC50 / Ki | Notes |
| This compound (compound 13a) | Pim-1/2 | IC50: Not specified for each isoform | Acts as a competitive and non-competitive inhibitor. |
| Pim-1 kinase inhibitor 13 (compound 10) | Pim-1 | IC50: 4.41 μM[2] | |
| Quercetagetin | Pim-1 | IC50: 0.34 μM[3] | Flavonol inhibitor, shows selectivity over Pim-2.[3] |
| SGI-1776 | Pim-1, Pim-2, Pim-3, Flt3 | IC50: 7 nM (Pim-1), 363 nM (Pim-2), 69 nM (Pim-3)[4] | ATP-competitive inhibitor.[4] |
| AZD1208 | Pim-1, Pim-2, Pim-3 | IC50: 0.4 nM (Pim-1), 5 nM (Pim-2), 1.9 nM (Pim-3)[5] | Orally bioavailable pan-Pim kinase inhibitor.[5] |
| TP-3654 | Pim-1, Pim-2, Pim-3 | Ki: 5 nM (Pim-1), 239 nM (Pim-2), 42 nM (Pim-3)[6] | Second-generation Pim kinase inhibitor.[6] |
Experimental Protocols for Cross-Validation
To facilitate a direct and objective comparison of Pim-1 kinase inhibitors, detailed protocols for key validation assays are provided below.
Experimental Workflow for Inhibitor Validation
The general workflow for screening and validating a novel Pim-1 kinase inhibitor is outlined in the following diagram.
Protocol 1: In Vitro Pim-1 Kinase Activity Assay (ADP-Glo™ Assay)
This assay quantitatively measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.
Materials:
-
Recombinant human Pim-1 kinase
-
Pim-1 kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)[7]
-
Substrate peptide (e.g., S6K substrate)[7]
-
ATP
-
Test inhibitors (e.g., this compound, and comparators)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 384-well plate, add 1 µl of each inhibitor dilution or DMSO (vehicle control).
-
Add 2 µl of diluted Pim-1 kinase to each well.
-
Add 2 µl of a substrate/ATP mixture to initiate the reaction.[7]
-
Incubate the plate at room temperature for 60 minutes.[7]
-
Add 5 µl of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.[7]
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[7]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of inhibitors on cell viability by measuring the metabolic activity of cells.
Materials:
-
Cancer cell line overexpressing Pim-1 (e.g., MOLM-16)
-
Cell culture medium (e.g., RPMI with 10% FBS)
-
Test inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO or SDS-HCl solution)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 10^4–10^5 cells/well and allow them to adhere overnight (for adherent cells).
-
Treat the cells with various concentrations of the test inhibitors for 48-72 hours. Include a vehicle control (DMSO).
-
Add 10 µl of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
For adherent cells, carefully remove the medium. For suspension cells, centrifuge the plate and aspirate the supernatant.
-
Add 100-150 µl of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 3: Western Blot Analysis of Pim-1 Signaling
This technique is used to detect changes in the phosphorylation status of Pim-1 downstream targets, such as Bad and c-Myc, upon inhibitor treatment.
Materials:
-
Cancer cell line
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-Bad (Ser112)
-
Anti-total Bad
-
Anti-phospho-c-Myc (Ser62)
-
Anti-total c-Myc
-
Anti-Pim-1
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibodies
-
ECL detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the test inhibitors at various concentrations for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Bad) overnight at 4°C with gentle shaking.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for total protein and loading control to normalize the data.
Conclusion
While "this compound" shows potential as a modulator of Pim-1 activity, its comprehensive evaluation against other established inhibitors is necessary for a definitive assessment of its efficacy and selectivity. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers to design and execute such cross-validation studies, ultimately contributing to the development of more effective cancer therapeutics targeting the Pim-1 kinase.
References
- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. TP-3654 | Pim | TargetMol [targetmol.com]
- 7. promega.com [promega.com]
Comparative Analysis of Pim-1 Kinase Inhibitors: A Guide to IC50 Values
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of reported IC50 values for various Pim-1 kinase inhibitors. The data is presented to facilitate objective comparison and is supported by detailed experimental methodologies.
The Pim-1 kinase, a member of the serine/threonine kinase family, is a well-documented proto-oncogene involved in the regulation of cell cycle progression, proliferation, and apoptosis.[1][2][3] Its overexpression is implicated in various hematological malignancies and solid tumors, including prostate cancer and leukemia, making it an attractive target for cancer therapy.[1][2][4] This guide focuses on a comparative analysis of the half-maximal inhibitory concentration (IC50) values of several compounds targeting Pim-1 kinase.
Comparative IC50 Values of Pim-1 Kinase Inhibitors
The following table summarizes the IC50 values of various inhibitors against Pim-1 kinase. For context, IC50 values for Pim-2 and Pim-3 isoforms are also included where available, offering insights into the selectivity of these compounds. The data has been compiled from various scientific publications and commercial suppliers.
| Inhibitor | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) | Reference |
| AZD1208 | 0.4 | 5 | 1.9 | [5][6] |
| PIM447 (LGH447) | 0.006 (Ki) | 0.018 (Ki) | 0.009 (Ki) | [5][7] |
| CX-6258 | 5 | 25 | 16 | [5][6][7] |
| SGI-1776 | 7 | 363 | 69 | [7] |
| Uzansertib (INCB053914) | 0.24 | 30 | 0.12 | [6] |
| SMI-4a | 17 | >100,000 | - | [6] |
| TCS PIM-1 1 | 50 | >20,000 | - | [5] |
| Quercetagetin | 340 | - | - | [8] |
| Hispidulin | 2710 | - | - | [5][7] |
| SMI-16a | 150 | 20 | - | [6][7] |
| TP-3654 | 5 (Ki) | 239 (Ki) | 42 (Ki) | [6][7] |
| GDC-0339 | 0.03 (Ki) | 0.1 (Ki) | 0.02 (Ki) | [7] |
Note: Some values are reported as Ki (inhibition constant) which can be comparable to IC50 under certain assay conditions.
Pim-1 Signaling Pathway
Pim-1 kinase is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[1][3][9] Once expressed, Pim-1 can phosphorylate a multitude of downstream targets involved in cell survival and proliferation, such as the pro-apoptotic protein Bad and the cell cycle regulator p21.[3][9]
References
- 1. PIM1 - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
A Comparative Benchmarking Guide to Pim-1 Kinase Inhibitor 10 and Other Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Pim-1 kinase inhibitor 10 against established anticancer agents, SGI-1776 and AZD1208. The data presented is intended to offer an objective overview of their performance based on available experimental data, aiding researchers in the selection of appropriate compounds for further investigation.
Introduction to Pim-1 Kinase
Pim-1 kinase is a serine/threonine kinase that has emerged as a significant target in oncology.[1][2] It plays a crucial role in regulating cell proliferation, survival, and apoptosis.[1][2] Overexpression of Pim-1 is frequently observed in various hematological malignancies and solid tumors, including prostate and breast cancer, and is often associated with poor prognosis and drug resistance.[1][2] Pim-1 exerts its oncogenic effects through the phosphorylation of a multitude of downstream targets, thereby influencing key signaling pathways such as the JAK/STAT and PI3K/Akt pathways.
Compound Overview
-
This compound (Compound 13a): Described as a competitive and non-competitive inhibitor of both Pim-1 and Pim-2 kinases. It has been shown to induce apoptosis and activate caspases 3 and 7.
-
SGI-1776: A well-characterized, ATP-competitive pan-Pim kinase inhibitor.[3][4] It also exhibits inhibitory activity against the Flt-3 kinase.[3][4]
-
AZD1208: A potent and orally bioavailable pan-Pim kinase inhibitor that has been evaluated in clinical trials.[5][6][7][8][9]
Performance Data
The following tables summarize the available quantitative data for the three inhibitors.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
| This compound * | Pim-1 | Data Not Available |
| SGI-1776 | Pim-1 | 7[3][4][10][11][12] |
| Pim-2 | 363[4][10][11][12] | |
| Pim-3 | 69[4][10][11][12] | |
| AZD1208 | Pim-1 | 0.4[5][6][7][8][9] |
| Pim-2 | 5.0[5][6][7][8][9] | |
| Pim-3 | 1.9[5][6][7][8][9] |
Note: A specific IC50 value for the direct inhibition of Pim-1 kinase by "this compound (compound 13a)" is not publicly available. The subsequent cell-based data is derived from a study on a compound referred to as "PIM1-1," which is assumed for the purpose of this guide to be the same as or a structurally related compound to this compound.
Table 2: Cell Viability Inhibition in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound (as PIM1-1) | Daudi | Burkitt's Lymphoma | 10 |
| Raji | Burkitt's Lymphoma | 20 | |
| K562 | Chronic Myeloid Leukemia | 30 | |
| SGI-1776 | Various Leukemia and Solid Tumor Cell Lines | - | 0.005 - 11.68[3] |
| AZD1208 | AML Cell Lines (sensitive) | Acute Myeloid Leukemia | < 1 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Pim-1 Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against Pim-1 kinase activity.
Protocol:
-
A reaction mixture is prepared containing recombinant human Pim-1 kinase, a peptide substrate (e.g., a BAD-derived peptide), and a fixed concentration of ATP (often at the Km for ATP).
-
The test compound is added at various concentrations.
-
The kinase reaction is initiated and incubated at a controlled temperature (e.g., 30°C) for a specific time.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of 32P-ATP), fluorescence-based assays, or luminescence-based assays that measure ADP production (e.g., ADP-Glo™ Kinase Assay).
-
The percentage of inhibition at each compound concentration is calculated relative to a control reaction without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Cell Viability Assay
Objective: To assess the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
Following incubation, the culture medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for a further 2-4 hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[13]
-
A solubilization solution (e.g., DMSO or an acidic isopropanol solution) is added to each well to dissolve the formazan crystals.[13]
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[13]
-
The cell viability is expressed as a percentage of the untreated control cells, and the IC50 value is calculated.
Annexin V Apoptosis Assay
Objective: To detect and quantify apoptosis (programmed cell death) induced by a compound.
Protocol:
-
Cancer cells are treated with the test compound for a specified duration.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
The cells are then resuspended in a binding buffer containing Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).[1][2][14]
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during the early stages of apoptosis.[1][14]
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[1][14]
-
The stained cells are analyzed by flow cytometry.
-
The cell population is differentiated into four quadrants: viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), late apoptotic/necrotic cells (Annexin V-positive, PI-positive), and necrotic cells (Annexin V-negative, PI-positive).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the central role of Pim-1 in cancer signaling and a typical workflow for evaluating Pim-1 inhibitors.
Caption: Pim-1 Signaling Pathway in Cancer.
Caption: Workflow for Evaluating Pim-1 Kinase Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery and preclinical evaluation of novel PIM-1 kinase inhibitors for prostate cancer | BioWorld [bioworld.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim1 Kinase Inhibitors Exert Anti-Cancer Activity Against HER2-Positive Breast Cancer Cells Through Downregulation of HER2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Discovery of PIM-1 kinase inhibitors based on the 2,5-disubstituted 1,3,4-oxadiazole scaffold against prostate cancer: Design, synthesis, in vitro and in vivo cytotoxicity investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Pim-1 Kinase Inhibitor 10: A Comprehensive Safety and Handling Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides essential safety and logistical information for the proper disposal of Pim-1 kinase inhibitors, using the representative compound SMI-4a as a specific example. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers must always consult their institution's Environmental Health and Safety (EHS) guidelines and the specific Safety Data Sheet (SDS) for the exact inhibitor they are using, as disposal requirements can vary.
Immediate Safety and Handling Protocols
Before handling any Pim-1 kinase inhibitor, it is crucial to be familiar with its potential hazards. Most kinase inhibitors are cytotoxic and may have other hazardous properties. Always handle these compounds in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.
In case of a spill:
-
Alert others in the immediate vicinity.
-
Evacuate the area if the spill is large or if you are unsure of the hazard level.
-
For small spills, use an appropriate absorbent material to contain the substance.
-
Collect the absorbent material and any contaminated debris in a sealed, properly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Contact your institution's EHS for guidance on large spills or if you are uncertain about the cleanup procedure.
Quantitative Data Summary for SMI-4a
The following table summarizes key quantitative data for the representative Pim-1 kinase inhibitor, SMI-4a. This information is critical for a comprehensive understanding of its properties and potential hazards.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₆F₃NO₂S | [1] |
| Molecular Weight | 273.23 g/mol | [1][2] |
| IC₅₀ for Pim-1 | 17 nM - 24 µM | [2][3][4] |
| Solubility | DMSO: up to 100 mg/mLEthanol: up to 40 mg/mL (with warming) | [1][5] |
| Storage Temperature | -20°C | [1][3] |
Step-by-Step Disposal Procedures for Pim-1 Kinase Inhibitors
The following protocol outlines the proper disposal of Pim-1 kinase inhibitors, their solutions, and contaminated materials. This is a general guideline, and specific procedures should be adapted based on institutional policies and the inhibitor's SDS.
1. Unused or Expired Solid Compound:
-
Do not dispose of the solid compound in the regular trash or down the drain.
-
The original container with the unused or expired inhibitor should be securely sealed.
-
The container must be labeled as hazardous waste, clearly identifying the contents (e.g., "Hazardous Waste: Pim-1 Kinase Inhibitor SMI-4a").
-
Arrange for pickup by your institution's EHS or hazardous waste management service.
2. Solutions Containing Pim-1 Kinase Inhibitors:
-
Collect all liquid waste containing the inhibitor in a dedicated, leak-proof, and chemically compatible container.[6][7]
-
The waste container must be clearly labeled as "Hazardous Chemical Waste" and list all chemical components, including solvents and the inhibitor, with their approximate concentrations.[7]
-
Never mix incompatible waste streams. For example, do not mix chlorinated and non-chlorinated solvents in the same waste container.[8]
-
Keep the waste container securely closed when not in use.
-
Store the waste container in a designated satellite accumulation area until it is collected by EHS.
3. Contaminated Labware and Materials:
-
Sharps: Needles, syringes, and other contaminated sharps should be placed in a designated sharps container for hazardous chemical waste.
-
Glassware: Contaminated glassware should be decontaminated if possible or disposed of as hazardous waste. If decontamination is not feasible, the glassware should be placed in a clearly labeled, puncture-resistant container for hazardous waste disposal.
-
Consumables: Contaminated gloves, paper towels, and other disposable materials should be collected in a designated, sealed bag or container labeled as "Hazardous Chemical Waste."[8]
4. Empty Containers:
-
A container that held a hazardous chemical is not considered empty until it has been triple-rinsed with a suitable solvent.[9]
-
The first rinseate must be collected and disposed of as hazardous chemical waste.[6][9] Subsequent rinses may also need to be collected, depending on the toxicity of the substance and local regulations.
-
After triple-rinsing, the container's label must be defaced or removed before it can be disposed of as non-hazardous waste or recycled, in accordance with institutional policies.[9]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in understanding the handling and context of Pim-1 kinase inhibitors, the following diagrams illustrate a general disposal workflow and the Pim-1 signaling pathway.
References
- 1. SMI-4a | CAS 438190-29-5 | Pim Kinase Inhibitor [stressmarq.com]
- 2. SMI 4a|SMI4a|Pim1 inhibitor| DC Chemicals [dcchemicals.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. adooq.com [adooq.com]
- 5. apexbt.com [apexbt.com]
- 6. PIM1 - Wikipedia [en.wikipedia.org]
- 7. caymanchem.com [caymanchem.com]
- 8. essex.ac.uk [essex.ac.uk]
- 9. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
